Niobium(V) fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
7783-68-8 |
|---|---|
Molecular Formula |
F5Nb |
Molecular Weight |
187.89839 g/mol |
IUPAC Name |
niobium(5+);pentafluoride |
InChI |
InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
AOLPZAHRYHXPLR-UHFFFAOYSA-I |
SMILES |
F[Nb](F)(F)(F)F |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[Nb+5] |
Other CAS No. |
7783-68-8 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Anhydrous Niobium(V) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous Niobium(V) fluoride (NbF₅), a critical precursor in various fields, including materials science and catalysis. This document details experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows.
Introduction
This compound, a colorless, hygroscopic crystalline solid, serves as a key starting material for the preparation of other niobium compounds, including those with applications in advanced ceramics, superconductors, and as fluorinating agents in organic synthesis.[1] The anhydrous form is particularly crucial for moisture-sensitive applications. This guide will focus on three principal synthetic routes to anhydrous NbF₅: direct fluorination of niobium metal, fluorination of niobium pentachloride, and the reaction of niobium pentoxide with anhydrous hydrogen fluoride in the presence of a dehydrating agent.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is essential to handle this compound under inert and anhydrous conditions due to its high reactivity with water and moisture.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | NbF₅ | [2] |
| Molar Mass | 187.90 g/mol | [2] |
| Appearance | Colorless, hygroscopic solid | [2] |
| Density | 3.293 g/cm³ | [2] |
| Melting Point | 72-73 °C | [2] |
| Boiling Point | 236 °C | [2] |
| Solubility | Reacts with water. Slightly soluble in chloroform, carbon disulfide, and sulfuric acid. | [2] |
Synthetic Methodologies
This section provides a detailed examination of the three primary methods for synthesizing anhydrous this compound.
Direct Fluorination of Niobium Metal
This method involves the direct reaction of niobium metal with elemental fluorine at elevated temperatures. It is a high-yield method for producing high-purity NbF₅.[3]
Reaction:
2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)[2]
Experimental Protocol:
A detailed experimental setup for the direct fluorination of niobium metal is described in a 2023 study published in Acta Crystallographica Section E: Crystallographic Communications.[3] The following protocol is adapted from this source.
-
Apparatus: A tube furnace equipped with a corundum boat and tube, connected to a metal Schlenk line for inert gas and fluorine supply. The outlet is connected to a PFA U-trap for product collection, followed by a gas wash bottle and an absorber column. Heating sleeves are used to prevent sublimation in unwanted areas.
-
Procedure:
-
Load 17.28 g (185.9 mmol) of niobium metal sheets into a corundum boat and place it inside the tube furnace.
-
Thoroughly bake out the apparatus and passivate it with a diluted fluorine stream (20:80 F₂/Ar v/v).
-
Evacuate the system and purge with argon several times.
-
Heat the furnace to 473 K (200 °C).
-
Introduce a stream of diluted fluorine (20:80 F₂/Ar v/v) at a flow rate of approximately 36 mL/min.
-
The volatile NbF₅ product will sublime and be collected in the PFA U-trap.
-
Continue the reaction for 16 hours to ensure completion.
-
After the reaction, cool the system under an inert atmosphere before collecting the product.
-
Quantitative Data:
This method has been reported to produce a high yield of 98% of colorless, crystalline NbF₅.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of anhydrous NbF₅ via direct fluorination.
Fluorination of Niobium Pentachloride
This method provides an alternative route to NbF₅ starting from the more common niobium pentachloride.
Reaction:
2 NbCl₅(s) + 5 F₂(g) → 2 NbF₅(s) + 5 Cl₂(g)[2]
Experimental Protocol:
While this method is cited as a viable route, detailed, step-by-step experimental protocols with specific reaction conditions and yields are not as readily available in recent literature as the direct fluorination method. The general procedure would involve passing fluorine gas over heated niobium pentachloride in a suitable reaction vessel, followed by the separation of the volatile NbF₅ from the chlorine gas byproduct and any unreacted starting material. The apparatus would be similar to that used for the direct fluorination of niobium metal.
Reaction of Niobium Pentoxide with Anhydrous Hydrogen Fluoride and a Dehydrating Agent
This process allows for the synthesis of anhydrous NbF₅ from niobium pentoxide, avoiding the formation of stable oxyhalides that can occur when heating hydrated niobium fluorides.[4]
Reaction:
Nb₂O₅(s) + 10 HF(anhydrous) + 5 SOCl₂(l) → 2 NbF₅(s) + 5 SO₂(g) + 10 HCl(g) (using thionyl chloride as a dehydrating agent)
Experimental Protocol:
A patent describes a method for producing anhydrous niobium pentafluoride by reacting niobium pentoxide with an excess of anhydrous hydrogen fluoride in the presence of a dehydrating agent such as phosgene, thionyl chloride, or sulfuryl chloride.[4]
-
Procedure:
-
In a suitable reactor, combine niobium pentoxide with an excess of anhydrous hydrogen fluoride (at least 10 moles of HF per mole of Nb₂O₅).
-
Add a sufficient amount of a dehydrating agent (e.g., at least 5 moles of thionyl chloride per mole of Nb₂O₅) to react with the water formed during the reaction.
-
Heat the mixture in the temperature range of 50 °C to 200 °C.
-
The gaseous byproducts are vented, leaving the anhydrous niobium pentafluoride.
-
The product can be further purified by sublimation.
-
Quantitative Data:
Specific yields for this method are not detailed in the available literature, but the process is described as an effective method for producing catalytically active anhydrous niobium pentafluoride.[4]
Logical Relationship of Dehydration Synthesis:
Caption: Logical flow of the synthesis of anhydrous NbF₅ from Nb₂O₅.
Comparison of Synthesis Methods
The choice of synthetic method for anhydrous NbF₅ depends on the available starting materials, desired purity, and scale of the reaction.
Table 2: Comparison of Anhydrous this compound Synthesis Methods
| Method | Starting Material(s) | Key Reaction Conditions | Reported Yield | Purity | Advantages | Disadvantages |
| Direct Fluorination | Niobium metal, Fluorine gas | 473 K (200 °C) | 98%[3] | High[3] | High yield, high purity, direct from element. | Requires handling of highly toxic and corrosive fluorine gas. |
| Fluorination of NbCl₅ | Niobium pentachloride, Fluorine gas | Elevated temperature | Not specified | Not specified | Utilizes a more common starting material than Nb metal. | Requires handling of fluorine gas; potential for incomplete reaction. |
| Dehydration of Nb₂O₅/HF reaction | Niobium pentoxide, Anhydrous HF, Dehydrating agent | 50-200 °C[4] | Not specified | Catalytically active[4] | Avoids formation of oxyfluorides; uses a stable oxide as starting material. | Requires handling of anhydrous HF and a dehydrating agent; may require further purification. |
Purification
Sublimation is the most common method for purifying this compound. The crude product is heated under vacuum, and the pure NbF₅ sublimes and is collected on a cold surface, leaving non-volatile impurities behind. The sublimation is typically carried out at temperatures above its melting point, for instance, by heating the apparatus to 473 K to prevent premature resublimation.[3]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The compound reacts with water to produce hydrofluoric acid, which is highly toxic and corrosive.
Conclusion
The synthesis of anhydrous this compound can be achieved through several methods, with the direct fluorination of niobium metal being a well-documented, high-yield route to a high-purity product. The choice of the most suitable method will depend on the specific requirements of the researcher and the available facilities. Careful handling under anhydrous and inert conditions is paramount for all synthesis and purification procedures involving this reactive compound.
References
Unraveling the Tetrameric Architecture of Niobium Pentafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of the niobium pentafluoride tetramer (Nb₄F₂₀). Grounded in a significant redetermination of its structure, this document offers a comprehensive overview of its synthesis, crystallographic parameters, and the experimental protocols utilized for its characterization. This information is crucial for professionals in materials science and drug development who require a precise understanding of the compound's structural chemistry.
Synthesis and Crystallization
Niobium pentafluoride (NbF₅) can be synthesized by reacting niobium metal with elemental fluorine. In a notable refinement of this process, single crystals of NbF₅ have been successfully obtained through the reaction of niobium metal in a stream of dilute elemental fluorine at 473 K, followed by sublimation.[1][2][3][4] The resulting bulk phase compound's purity was confirmed by powder X-ray diffraction (PXRD) at 293 K, as well as by IR and Raman spectroscopy.[1][2][4]
Crystal Structure Analysis
The crystal structure of niobium pentafluoride consists of tetrameric molecules, denoted as Nb₄F₂₀.[1][5] This structure is of the MoF₅ type.[2] The four niobium atoms within a single tetramer are arranged in a nearly square plane.[1][4] Each niobium atom is octahedrally coordinated by six fluorine atoms. These NbF₆ octahedra are linked by sharing corners, with two cis-positioned fluorine atoms of each octahedron acting as bridges to adjacent niobium atoms, thus forming the tetrameric, ring-like structure.[4]
The crystallographic point group of the Nb₄F₂₀ molecule is 2/m (C₂h).[1] The arrangement of the four niobium atoms is not a perfect square but is distorted into a diamond shape, showing compression along the twofold axis of rotation.[1]
Crystallographic Data
The crystallographic data for niobium pentafluoride has been determined with high precision, particularly from single-crystal X-ray analysis conducted at 100 K.[1][2][4] This low-temperature analysis yielded more precise atomic coordinates and allowed for the refinement of individual, anisotropic displacement parameters for all atoms, representing a significant improvement over earlier structural models.[1][2][4]
| Parameter | Value (at 100 K) [2] | Value (at 293 K) [1] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m | C2/m |
| a (Å) | 9.4863 (12) | 9.62749 (19) |
| b (Å) | 14.2969 (12) | 14.4564 (3) |
| c (Å) | 4.9892 (6) | 5.12831 (10) |
| β (°) | 97.292 (10) | 95.8243 (4) |
| Volume (ų) | 669.94 | 709.58 |
| Z | 8 | 8 |
Selected Bond Distances and Angles
The intramolecular distances and angles within the Nb₄F₂₀ tetramer reveal key structural details. The distances between adjacent niobium atoms (Nb1···Nb2) is 4.1275(4) Å.[1] The distances between diagonally opposite niobium atoms are 5.8565(8) Å and 5.8179(6) Å, confirming the distortion from a perfect square.[1]
The Nb-F bond lengths vary depending on the position of the fluorine atom. The terminal fluorine ligands in axial positions have slightly longer Nb-F bonds (ranging from 1.8378(14) to 1.8577(14) Å) compared to those in equatorial positions (1.8121(10) and 1.8157(11) Å).[1][4] This is attributed to the structural trans effect.[1][4] The bridging fluorine atoms have the longest Nb-F bonds.
Experimental Protocols
The structural determination of niobium pentafluoride relies on established crystallographic techniques.
Synthesis of Niobium Pentafluoride
A detailed experimental setup for the synthesis of NbF₅ involves the direct fluorination of niobium metal. Niobium metal sheets are heated in a stream of diluted fluorine gas (e.g., a 20:80 mixture of F₂/Ar).[3][6] The product is then sublimed and collected in a PFA U-trap for further use.[3][6] All handling of solid starting materials should be performed in an inert atmosphere, such as an argon-filled glove box.[3][6]
X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD): The purity of the bulk NbF₅ sample is confirmed using PXRD. The diffraction pattern is typically collected at room temperature (293 K) and analyzed using Rietveld refinement to match the calculated diffraction pattern with the measured data.[1][7]
Single-Crystal X-ray Diffraction (SCXRD): For detailed structural elucidation, single crystals are isolated and analyzed. The single-crystal structure determination is ideally performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain more precise atomic positions.[1][2][4] The resulting data allows for the refinement of lattice parameters, fractional atomic coordinates, and anisotropic displacement parameters for all atoms.[1][2][4]
Structural Visualization
The following diagrams illustrate the workflow for the synthesis and analysis of niobium pentafluoride and the resulting tetrameric crystal structure.
Caption: Experimental workflow for the synthesis and structural analysis of NbF₅.
Caption: Simplified 2D representation of the Nb₄F₂₀ tetrameric structure.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Geometry and Bonding of Niobium(V) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium(V) fluoride, also known as niobium pentafluoride (NbF5), is an inorganic compound with the formula NbF5.[1][2] It is a colorless, hygroscopic solid that is a key starting material for the synthesis of other niobium compounds.[3][4] Its high reactivity and ability to form stable complexes make it a significant reagent in various fields, including materials science for the production of niobium-based ceramics and superconductors, and in the electronics industry for fabricating thin films and capacitors.[4] This guide provides a comprehensive overview of the molecular geometry and bonding of this compound, supported by experimental data and theoretical models.
Molecular Geometry
The molecular structure of this compound is highly dependent on its physical state, exhibiting different arrangements in the solid, liquid, and gas phases.
Solid-State Structure
In the solid state, this compound exists as a tetramer, with the formula [NbF5]4.[1] X-ray crystallography has revealed that the structure consists of four NbF6 octahedra linked by cis-fluorine bridges.[5][6] The four niobium atoms are arranged in a nearly square plane.[7] Each niobium atom is octahedrally coordinated to six fluorine atoms.[5][8] The crystal system is monoclinic, with the space group C2/m.[5][9]
Table 1: Crystallographic Data for this compound
| Parameter | Value (at 100 K)[5][7] | Value (at 293 K)[7] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m | C2/m |
| a (Å) | 9.4863 (12) | 9.62749 (19) |
| b (Å) | 14.2969 (12) | 14.4564 (3) |
| c (Å) | 4.9892 (6) | 5.12831 (10) |
| β (°) | 97.292 (10) | 95.8243 (4) |
| V (ų) | 671.19 (13) | - |
| Z | 8 | - |
Table 2: Selected Bond Lengths and Angles in Solid-State NbF5 (at 100 K)[7]
| Bond | Length (Å) | Angle | Degrees (°) |
| Nb1-F(bridging) | 2.0669 (9) | F(bridging)-Nb1-F(bridging) | 83.32 (5) |
| Nb2-F(bridging) | 2.0685 (10) | F(bridging)-Nb2-F(bridging) | 82.57 (5) |
| Nb-F(terminal, axial) | 1.8378 (14) - 1.8577 (14) | Nb1-F(bridging)-Nb2 | 172.94 (5) |
| Nb-F(terminal, equatorial) | 1.8121 (10) - 1.8157 (11) | Nb1-Nb2-Nb1 | 89.62 (1) |
| Nb1···Nb2 | 4.1275 (4) | Nb2-Nb1-Nb2 | 90.38 (1) |
Gas-Phase Structure
In the gas phase, this compound exists as a mixture of monomeric, dimeric, and trimeric species, with the equilibrium between them being temperature-dependent.[10][11][12] At lower temperatures, polymeric forms are more prevalent, while at higher temperatures, dissociation into monomers occurs.[10][11]
Gas electron diffraction studies have shown that at certain temperatures, the gas phase is predominantly composed of trimeric molecules, (NbF5)3.[13] In this trimeric structure, each niobium atom is octahedrally coordinated by six fluorine atoms. The trimer has a D3h symmetric structure.[13]
Table 3: Gas-Phase Electron Diffraction Data for (NbF5)3[13]
| Parameter | Value |
| Nb-F (axial) | 1.810 (2) Å |
| Nb-F (bridged) | 2.046 (4) Å |
| ∠ F(axial)-Nb-F(axial) | 162.5 (1.4)° |
| ∠ F(terminal)-Nb-F(terminal) | 102.9 (1.2)° |
| ∠ F(bridged)-Nb-F(bridged) | 82.0 (1.0)° |
| ∠ Nb-F(bridged)-Nb | 158.0 (1.0)° |
The monomeric form, NbF5, is expected to have a trigonal bipyramidal geometry according to VSEPR theory.
Liquid-State and Solution Structure
Raman spectroscopy of molten this compound indicates the presence of polymeric species with cis-fluorine bridges, similar to the solid state.[10] In solution, the structure can be complex and depends on the solvent. In hydrofluoric acid, for instance, NbF5 can form species such as [NbF7]2-.[1]
Bonding in this compound
The bonding in this compound can be described by several theoretical models.
-
VSEPR Theory: For the monomeric NbF5 molecule, VSEPR theory predicts a trigonal bipyramidal geometry. The central niobium atom has five valence electrons, and each fluorine atom contributes one electron, for a total of 10 valence electrons, or five electron pairs. With no lone pairs on the central atom, the five fluorine atoms will arrange themselves in a trigonal bipyramidal structure to minimize repulsion.
-
Valence Bond Theory: In the trigonal bipyramidal monomer, the niobium atom can be described as having sp³d hybridization. This allows for the formation of five sigma bonds with the five fluorine atoms. In the octahedral units of the polymeric structures, the niobium atom would be considered to have sp³d² hybridization.
-
Molecular Orbital Theory: A molecular orbital approach provides a more detailed picture of the bonding. In the octahedral [NbF6] units, the atomic orbitals of niobium (4d, 5s, 5p) combine with the 2p orbitals of the six fluorine atoms to form bonding, non-bonding, and anti-bonding molecular orbitals. The Nb-F bonds have both sigma and pi character and are considered to be polar covalent.
Experimental Characterization
Several experimental techniques are employed to determine the structure and bonding of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of NbF5 [5][7]
-
Crystal Selection and Mounting: A suitable single crystal of NbF5 is selected under a perfluorinated oil to prevent hydrolysis and mounted on a loop.[5][7]
-
Data Collection: Intensity data are collected using a diffractometer with Mo Kα radiation.[5][7]
-
Data Reduction: The diffraction data are evaluated, integrated, and reduced. An absorption correction is applied.[5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined against F². All atoms are typically refined with anisotropic displacement parameters.[5]
Gas Electron Diffraction
This technique is used to determine the molecular structure in the gas phase.[14]
Experimental Protocol: Gas Electron Diffraction of NbF5 [13][14]
-
Sample Introduction: A gaseous stream of NbF5 is introduced into a high-vacuum chamber through a nozzle.[14]
-
Electron Beam Interaction: A high-energy electron beam is directed through the gas stream, and the scattered electrons are detected.[14]
-
Data Analysis: The scattering intensity is measured as a function of the scattering angle. The experimental molecular scattering intensities are then used to refine a structural model of the molecule, yielding bond lengths and angles.[14]
Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its structure and bonding. The spectra of solid and molten NbF5 are consistent with the presence of cis-fluorine-bridged polymers.[10]
Table 4: Vibrational Frequencies of Gaseous Niobium Pentafluoride[10]
| Wavenumber (cm⁻¹) | Assignment |
| 749 | Terminal Nb-F stretch |
| 734 | Terminal Nb-F stretch |
| 510 | Nb-F-Nb bridge mode |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Niobium pentafluoride | F5Nb | CID 82217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7783-68-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. WebElements Periodic Table » Niobium » niobium pentafluoride tetramer [webelements.co.uk]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Vibrational spectra of niobium and tantalum pentafluorides in the gas phase. The vapour density of niobium pentafluoride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Vibrational spectra of niobium and tantalum pentafluorides in the gas phase. The vapour density of niobium pentafluoride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Thermochemical Properties of Niobium(V) Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermochemical data for Niobium(V) fluoride (NbF₅). The information is compiled from experimental studies and thermodynamic assessments, offering a valuable resource for professionals in research, materials science, and chemical synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis, followed by detailed descriptions of the experimental methodologies employed for their determination.
Core Thermochemical Data
This compound, a colorless, hygroscopic solid, is a key precursor in the synthesis of various niobium-containing compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability of related chemical systems.
Summary of Thermochemical Properties
The following table summarizes the key thermochemical data for this compound at standard conditions (298.15 K and 1 bar), unless otherwise specified.
| Thermochemical Property | Symbol | Value | State |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -1813.76 kJ/mol | solid |
| Standard Molar Gibbs Energy of Formation | ΔfG⁰ | -1698.7 kJ/mol | solid |
| Standard Molar Entropy | S⁰ | 160.25 J/(mol·K) | solid |
| Molar Heat Capacity at Constant Pressure | Cₚ | 134.85 J/(mol·K) | solid |
| Molar Enthalpy of Fusion | ΔfusH | 12.2 kJ/mol | |
| Enthalpy of Vaporization | ΔvapH | 51.0 kJ/mol |
Note: The values presented are based on a critical evaluation of available experimental data and thermodynamic modeling.[2][3]
Experimental Determination of Thermochemical Properties
The accurate determination of the thermochemical properties of highly reactive compounds like this compound requires specialized experimental techniques. The following sections detail the methodologies employed to obtain the data presented above.
Enthalpy of Formation: Fluorine Bomb Calorimetry
The standard enthalpy of formation of this compound has been determined with high precision using fluorine bomb calorimetry.[4] This technique is well-suited for compounds that react exothermically and completely with fluorine gas.
Experimental Protocol:
-
Sample Preparation: A high-purity sample of crystalline niobium metal is weighed and placed in a sample holder within a nickel bomb calorimeter.
-
Calorimeter Setup: The bomb is sealed and pressurized with a known excess of high-purity fluorine gas. The bomb is then placed in a precisely controlled isothermal water jacket.
-
Combustion Reaction: The combustion of niobium in fluorine is initiated by passing an electrical current through a fuse wire in contact with the sample. The reaction proceeds as follows: Nb(s) + 5/2 F₂(g) → NbF₅(s)
-
Temperature Measurement: The temperature change of the water bath resulting from the exothermic reaction is measured with high precision using a platinum resistance thermometer.
-
Energy Equivalent Calibration: The energy equivalent of the calorimeter system is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, under similar conditions.
-
Data Analysis: The standard enthalpy of formation is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the molar mass of the niobium sample, after applying corrections for the combustion of the fuse wire and any incomplete reaction.
Enthalpy of Fusion and Vaporization: Vapor Pressure Measurements
The enthalpies of fusion and vaporization are derived from the temperature dependence of the vapor pressure of this compound.[1] The Knudsen effusion method is a common technique for measuring the vapor pressure of low-volatility solids.
Experimental Protocol:
-
Sample Placement: A small amount of solid this compound is placed in a Knudsen cell, which is a small, inert container with a precisely machined small orifice.
-
High Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.
-
Effusion Measurement: At a given temperature, molecules of NbF₅ effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = (dm/dt) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing gas, and A is the area of the orifice.
-
Enthalpy Calculation: The enthalpies of sublimation and vaporization are determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation. The enthalpy of fusion can then be calculated as the difference between the enthalpy of sublimation and the enthalpy of vaporization.
Heat Capacity and Standard Entropy
The molar heat capacity of this compound is determined using adiabatic shield calorimetry. The standard entropy is then calculated from the heat capacity data measured down to low temperatures.
Experimental Protocol:
-
Sample Encapsulation: A known mass of the NbF₅ sample is sealed in a calorimeter vessel under an inert atmosphere to prevent reaction with moisture.
-
Calorimeter Setup: The vessel is placed in a cryostat and surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
-
Heat Capacity Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.
-
Low-Temperature Measurements: The heat capacity measurements are performed over a wide temperature range, typically from near absolute zero (using liquid helium) up to and above room temperature.
-
Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the experimental heat capacity data divided by temperature (Cₚ/T) from 0 K to 298.15 K. An extrapolation of the heat capacity to 0 K is performed using the Debye T³ law.
Data Determination Workflow
The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the primary thermochemical properties of this compound.
Caption: Logical workflow for determining thermochemical data of NbF₅.
Synthesis of this compound
For researchers requiring the preparation of this compound, direct fluorination of niobium metal is a common and effective method.
Reaction: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)
Procedure: The reaction is typically carried out by passing a stream of dilute elemental fluorine over niobium metal at elevated temperatures (e.g., 473 K).[5] The resulting this compound can be purified by sublimation. An alternative synthesis route involves the reaction of niobium pentachloride with anhydrous hydrogen fluoride.[1]
Reaction: NbCl₅(s) + 5 HF(g) → NbF₅(s) + 5 HCl(g)
Conclusion
This technical guide provides a consolidated source of thermochemical data for this compound, essential for its application in research and development. The detailed descriptions of the experimental methodologies offer insight into the rigorous processes required to obtain these fundamental chemical properties. The structured presentation of data and workflows is intended to support the scientific community in their endeavors involving this important inorganic compound.
References
A Comprehensive Technical Guide to Niobium(V) Fluoride: Discovery and History
This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the discovery, history, and fundamental properties of Niobium(V) fluoride (NbF₅). It covers the initial synthesis, key pioneers in its characterization, and a timeline of its scientific development.
Discovery and Nomenclature
The history of this compound is intrinsically linked to the discovery of its constituent element, niobium. In 1801, English chemist Charles Hatchett discovered a new element in a mineral sample from Connecticut, USA, and named it "columbium".[1][2][3] For decades, there was considerable confusion between columbium and the chemically similar tantalum.[2][3] This ambiguity was resolved in 1846 by German chemist Heinrich Rose, who definitively proved that the two were distinct elements.[2][3] He named the element niobium, after Niobe, the daughter of the Greek mythological figure Tantalus, a nod to the element's close relationship with tantalum.[2] The name niobium was officially adopted by the International Union of Pure and Applied Chemistry (IUPAC) in 1950.[4]
The first successful synthesis of this compound was achieved by Otto Ruff and Julian Zedner at the Technical University of Danzig.[5] Their groundbreaking work was submitted for publication on January 15, 1909.[5] Some sources also credit this discovery to Ruff and Schiller in publications from 1909 and 1911.[6][7]
Early and Modern Synthesis
The pioneering synthesis of this compound by Ruff and his colleagues involved two primary methods.[6][7] The first was the direct fluorination of niobium metal with elemental fluorine.[6][7] The second approach involved the reaction of Niobium(V) chloride (NbCl₅) with anhydrous hydrogen fluoride (HF).[5][6][7]
Over the years, these fundamental methods have been refined, and alternative synthetic routes have been developed.[6][7] A notable alternative method is the reaction of elemental niobium with tin(II) fluoride (SnF₂) in a nitrogen stream at temperatures between 400 and 500 °C.[5]
The most common modern methods for producing high-purity this compound still rely on the direct fluorination of niobium metal.[6][7][8]
Physicochemical Properties
This compound is a colorless, hygroscopic solid that is highly reactive.[5][6][9] It readily reacts with water and ethanol through solvolysis and is sparingly soluble in carbon disulfide and chloroform.[5] In the solid state, it exists as a tetramer, with the formula [NbF₅]₄, forming a ring structure where four niobium atoms are arranged in a nearly equilateral parallelogram.[5][9] The crystal structure is monoclinic with the space group C2/m.[5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound as reported in the literature.
| Property | Value | References |
| Molar Mass | 187.90 g/mol | [5] |
| Density | 3.293 g/cm³ | [5][9] |
| Melting Point | 78.9 °C (352.1 K) | [5][6] |
| Boiling Point | 233.3 °C (506.5 K) | [5][6] |
Experimental Protocols
This section details a modern experimental protocol for the synthesis of this compound via direct fluorination, based on the work of Möbs and Kraus (2023).[6][8]
Synthesis of this compound by Direct Fluorination
Objective: To synthesize high-purity this compound from niobium metal and elemental fluorine.
Materials:
-
Niobium metal sheets
-
Elemental fluorine (diluted)
-
Argon gas (for purging)
-
Corundum boat
-
Tube furnace
-
Metal Schlenk line
-
PFA U-trap
-
Perfluoropolyether
Procedure:
-
Place niobium metal sheets into a corundum boat.
-
Position the corundum boat inside a tube furnace.
-
Connect one end of the furnace's inner corundum tube to a metal Schlenk line. This allows for evacuation, purging with argon, and a controlled supply of fluorine.
-
Evacuate the system and then purge with argon gas to remove any residual air and moisture.
-
Heat the furnace to 473 K (200 °C).
-
Introduce a stream of dilute elemental fluorine over the heated niobium metal.
-
The volatile this compound product will sublime.
-
Collect the sublimed this compound in a PFA U-trap cooled to a suitable temperature.
-
Pass any unreacted fluorine and gaseous byproducts through a gas wash bottle containing perfluoropolyether before venting to an appropriate absorber.
-
Once the reaction is complete, cool the apparatus to room temperature under an inert atmosphere.
-
The pure, colorless crystals of this compound can then be recovered from the U-trap.
Characterization: The purity of the synthesized this compound can be confirmed using powder X-ray diffraction (PXRD), Infrared (IR) spectroscopy, and Raman spectroscopy.[6][8]
Visualizations
The following diagrams illustrate the historical timeline of the discovery and key synthesis pathways of this compound.
Caption: A timeline of the discovery of Niobium and the first synthesis of this compound.
Caption: The original synthetic pathways to this compound as developed by Otto Ruff.
References
- 1. Niobium - Wikipedia [en.wikipedia.org]
- 2. Niobium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. WebElements Periodic Table » Niobium » historical information [webelements.com]
- 4. Niobium processing | History, Ores, Mining, & Extraction | Britannica [britannica.com]
- 5. Niob(V)-fluorid – Wikipedia [de.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Abundance, Sourcing, and Synthesis of Niobium Pentafluoride (NbF₅)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of niobium, its extraction and refining processes, and detailed methodologies for the synthesis of high-purity niobium pentafluoride (NbF₅), a critical precursor in various advanced chemical applications.
Natural Abundance and Primary Sources of Niobium
Niobium (Nb), a refractory metal with atomic number 41, is not found as a free element in nature.[1] It is the 33rd most abundant element in the Earth's crust, with an estimated abundance of approximately 17 to 20 parts per million (ppm).[1][2] Its chemical similarity to tantalum (Ta) means they are often found together in the same minerals.[2][3]
The primary commercial sources of niobium are a few key minerals, with production concentrated in a small number of geographic locations.[4][5] Brazil and Canada are the world's leading producers, accounting for the vast majority of global supply.[6][7]
Table 1: Key Niobium-Bearing Minerals and their Characteristics
| Mineral | Chemical Formula | Typical Niobium Content (as Nb₂O₅) | Primary Mining Locations |
| Pyrochlore | (Na,Ca)₂Nb₂O₆(OH,F) | 55-60% in concentrate[6] | Brazil, Canada[1][5] |
| Columbite | (Fe,Mn)Nb₂O₆ | ~55%[8] | Brazil, Nigeria, Central Africa[5] |
| Tantalite | (Fe,Mn)(Ta,Nb)₂O₆ | Variable, lower than Columbite | Australia, Brazil, Ethiopia, Mozambique[7] |
| Euxenite | (Y,Ca,Ce,U,Th)(Nb,Ta,Ti)₂O₆ | Variable | Various pegmatite deposits |
Data compiled from multiple sources.[1][5][6][7][8]
Extraction and Refining of Niobium
The extraction process for niobium is dictated by the source mineral. The two main pathways are from pyrochlore, which is the dominant source, and from columbite-tantalite ores.[5][6]
-
From Pyrochlore: The process typically involves open-pit mining of carbonatite deposits.[6] The ore is crushed and ground, followed by magnetic separation and flotation to produce a concentrate containing 55-60% niobium pentoxide (Nb₂O₅).[6] This concentrate is then most commonly converted to ferroniobium via an aluminothermic reduction process or refined further to high-purity niobium pentoxide.[6][9]
-
From Columbite: Columbite ores are often processed for both their tantalum and niobium content.[5] The extraction involves complex hydrometallurgy, typically starting with the digestion of the ore concentrate in hydrofluoric acid (HF) or a mixture of HF and sulfuric acid (H₂SO₄).[10][11] This brings the niobium and tantalum into solution as fluoride complexes. Liquid-liquid solvent extraction is then used to separate the two chemically similar elements.[9][10] The purified niobium is precipitated from the aqueous solution, often as a hydroxide, and then calcined to produce high-purity niobium pentoxide (Nb₂O₅).[12]
Synthesis of Niobium Pentafluoride (NbF₅)
Niobium pentafluoride is a colorless, hygroscopic solid that serves as a versatile precursor and catalyst.[13] It can be synthesized via several routes, primarily from niobium metal or its stable oxide, niobium pentoxide.
Table 2: Key Synthesis Reactions for Niobium Pentafluoride (NbF₅)
| Starting Material | Reagents | Reaction Equation | Description |
| Niobium Metal (Nb) | Elemental Fluorine (F₂) | 2 Nb + 5 F₂ → 2 NbF₅ | A direct, high-purity method involving the reaction of niobium metal in a stream of fluorine gas at elevated temperatures.[14][15] |
| Niobium Pentoxide (Nb₂O₅) | Anhydrous Hydrogen Fluoride (HF), Dehydrating Agent | Nb₂O₅ + 10 HF → 2 NbF₅ + 5 H₂O | This method avoids the use of elemental fluorine. A dehydrating agent (e.g., SOCl₂) is used to remove water, which would otherwise form oxyhalides.[16] |
| Niobium Pentachloride (NbCl₅) | Elemental Fluorine (F₂) | 2 NbCl₅ + 5 F₂ → 2 NbF₅ + 5 Cl₂ | An alternative route involving the fluorination of niobium's pentachloride.[14] |
Experimental Protocols
Protocol 1: General Methodology for Niobium Extraction from Pyrochlore Ore
This protocol describes a generalized industrial process for concentrating and refining niobium from pyrochlore deposits.
-
Mining and Comminution: Ore is extracted from open-pit mines. The raw ore undergoes primary crushing and subsequent grinding in mills to liberate the pyrochlore mineral particles.[6][9]
-
Magnetic Separation: The ground ore slurry is passed through magnetic separators to remove magnetic minerals like magnetite.[9]
-
Desliming and Flotation: The non-magnetic fraction is deslimed to remove very fine particles. The resulting material enters a flotation circuit where collectors are used to selectively render the pyrochlore particles hydrophobic, allowing them to be separated and concentrated.[6][9]
-
Leaching (Optional): The concentrate may undergo a leaching step to remove impurities.
-
Conversion to Niobium Pentoxide: The final concentrate, rich in Nb₂O₅, is roasted and can be further purified hydrometallurgically to produce high-purity ( >99%) niobium pentoxide, a key precursor for NbF₅ synthesis.[12]
Protocol 2: Synthesis of Niobium Pentafluoride (NbF₅) from Niobium Metal
This protocol is adapted from the direct elemental synthesis method described by F. J. RURIK et al. (2023).[15]
-
Apparatus Setup: A tube furnace containing a corundum boat is connected to a metal Schlenk line. The line allows for system evacuation, purging with argon, and controlled introduction of a dilute elemental fluorine gas stream (e.g., F₂/N₂ mixture). The outlet is connected to a product collection trap and an absorber.[15][17]
-
Reaction Preparation: Niobium metal sheets or powder (e.g., 17.28 g, 185.9 mmol) are placed in the corundum boat inside the furnace.[15]
-
Purging: The entire system is evacuated and purged several times with high-purity argon to remove air and moisture.
-
Fluorination Reaction: The furnace is heated to the reaction temperature (e.g., 473 K / 200 °C).[15] The dilute fluorine gas is slowly passed over the niobium metal. The reaction is highly exothermic.
-
Reaction: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(g)
-
-
Product Collection: The volatile NbF₅ product is carried by the gas stream to a colder part of the apparatus, such as a PFA U-trap, where it sublimes and crystallizes as a colorless solid.[13][17]
-
Purification: The collected NbF₅ can be further purified by sublimation under vacuum.
Protocol 3: Synthesis of Niobium Pentafluoride (NbF₅) from Niobium Pentoxide
This protocol is based on a patented method designed to avoid the use of elemental fluorine.[16]
-
Reactor Charging: A suitable pressure reactor is charged with niobium pentoxide (Nb₂O₅).
-
Addition of Reagents: An excess of anhydrous hydrogen fluoride (HF) is added to the reactor (at least 5 moles of HF per mole of Nb₂O₅). A dehydrating agent, such as thionyl chloride (SOCl₂) or phosgene (COCl₂), is also added to react with the water formed during the reaction.[16]
-
Reaction Conditions: The mixture is heated to a temperature in the range of 50 °C to 200 °C and held for a sufficient time to ensure complete conversion of the oxide to the pentafluoride.[16]
-
Primary Reaction: Nb₂O₅ + 10 HF ⇌ 2 NbF₅ + 5 H₂O
-
Water Removal: SOCl₂ + H₂O → SO₂ + 2 HCl
-
-
Product Recovery: After the reaction is complete, the volatile components (excess HF, SO₂, HCl) are removed by distillation or purging with an inert gas. The remaining anhydrous niobium pentafluoride is recovered.[16]
Visualized Workflow: From Natural Ore to Niobium Pentafluoride
The following diagram illustrates the primary pathways from niobium's principal mineral sources to the final synthesized NbF₅ product.
Caption: Workflow from niobium ore to NbF₅ synthesis.
References
- 1. Niobium - Wikipedia [en.wikipedia.org]
- 2. chemicool.com [chemicool.com]
- 3. Niobium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. Niobium | Properties, Uses, & History of the Chemical Element | Britannica [britannica.com]
- 5. Who mines Niobium? - Niobium Canada [niobiumcanada.com]
- 6. discoveryalert.com.au [discoveryalert.com.au]
- 7. usgs.gov [usgs.gov]
- 8. Virginia Energy - Geology and Mineral Resources - Niobium [energy.virginia.gov]
- 9. Niobium processing | History, Ores, Mining, & Extraction | Britannica [britannica.com]
- 10. scirp.org [scirp.org]
- 11. Recovery of niobium and tantalum by solvent extraction from Sn–Ta–Nb mining tailings - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03331F [pubs.rsc.org]
- 12. tanb.org [tanb.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 15. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CA2088781C - Preparation of anhydrous niobium and tantalum pentafluorides - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of Solid Niobium(V) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of solid niobium(V) fluoride (NbF₅). A critical reagent and precursor in various chemical syntheses, understanding its structural and vibrational characteristics is paramount for its effective application. This document summarizes key quantitative data, details experimental protocols from seminal and recent studies, and presents logical relationships through explanatory diagrams.
Core Spectroscopic Data of Solid NbF₅
Solid this compound exists as a tetrameric structure, [NbF₅]₄, where four NbF₆ octahedra are linked via cis-fluorine bridges. This structure gives rise to a complex vibrational spectrum, which has been elucidated through infrared and Raman spectroscopy. The vibrational modes can be broadly categorized into terminal Nb-F stretching, Nb-F-Nb bridging, and bending modes.
Recent spectroscopic analysis by Möbs and Kraus (2023) has confirmed and refined the data originally reported in foundational studies by Preiss and Reich (1968) and Beattie et al. (1969). The data presented below is a compilation from these key sources, providing a robust and validated set of vibrational frequencies.
Infrared (IR) Spectroscopy Data
The infrared spectrum of solid NbF₅ is characterized by several strong absorptions corresponding to the vibrational modes of the tetrameric unit.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 765 | very strong | Terminal Nb-F stretch | Möbs and Kraus, 2023 |
| 680 | strong | Terminal Nb-F stretch | Möbs and Kraus, 2023 |
| 520 | medium | Nb-F-Nb bridge stretch | Möbs and Kraus, 2023 |
| 485 | medium | Nb-F-Nb bridge stretch | Möbs and Kraus, 2023 |
| < 400 | various | Bending modes | Preiss and Reich, 1968; Beattie et al., 1969 |
Raman Spectroscopy Data
The Raman spectrum provides complementary information to the IR spectrum, with distinct bands corresponding to the vibrational modes of the [NbF₅]₄ cluster.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 772 | strong, polarized | Symmetric terminal Nb-F stretch | Möbs and Kraus, 2023 |
| 692 | medium | Asymmetric terminal Nb-F stretch | Möbs and Kraus, 2023 |
| 525 | weak | Nb-F-Nb bridge stretch | Möbs and Kraus, 2023 |
| 245 | strong | Bending/Deformation modes | Möbs and Kraus, 2023 |
| 184 | medium | Bending/Deformation modes | Möbs and Kraus, 2023 |
| 141 | medium | Bending/Deformation modes | Möbs and Kraus, 2023 |
Experimental Protocols
The acquisition of high-quality spectroscopic data for solid NbF₅ requires careful handling due to its hygroscopic nature. The following sections detail the methodologies employed in the key cited studies.
Synthesis and Sample Preparation of Solid NbF₅ (Möbs and Kraus, 2023)
-
Synthesis: Single crystals of NbF₅ were synthesized by the reaction of niobium metal with a stream of dilute elemental fluorine (20% F₂ in Argon) at 473 K. The product was subsequently purified by sublimation.
-
Sample Handling: Due to the high reactivity and hygroscopic nature of NbF₅, all manipulations were carried out under a dry and inert atmosphere (e.g., in a glovebox).
-
IR Spectroscopy Sample Preparation: For infrared spectroscopy, a small amount of the solid NbF₅ was finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.
-
Raman Spectroscopy Sample Preparation: For Raman spectroscopy, the crystalline solid was sealed in a glass capillary under an inert atmosphere to prevent reaction with moisture during the measurement.
Historical Spectroscopic Methodologies (Preiss and Reich, 1968; Beattie et al., 1969)
The foundational studies in the late 1960s established the basis for our current understanding of the vibrational properties of solid NbF₅. While specific instrument models are of historical interest, the fundamental principles of their experimental setups remain relevant.
-
Infrared Spectroscopy:
-
Sample Preparation: The hygroscopic NbF₅ powder was typically mulled with an inert oil (e.g., Nujol or hexachlorobutadiene) to protect it from atmospheric moisture. This mull was then pressed between two infrared-transparent windows (e.g., KBr or CsI plates).
-
Instrumentation: Dispersive infrared spectrophotometers were used, which employed prisms or diffraction gratings to separate the infrared radiation into its constituent wavelengths.
-
-
Raman Spectroscopy:
-
Sample Preparation: Solid NbF₅ was sealed in glass capillaries.
-
Instrumentation: Early Raman spectroscopy of solid NbF₅ utilized laser sources such as Helium-Neon (He-Ne) or Argon ion lasers for excitation. The scattered light was analyzed using a monochromator and detected with a photomultiplier tube.
-
Structural and Spectroscopic Relationships
The vibrational spectra of solid NbF₅ are a direct consequence of its tetrameric, fluorine-bridged structure. The relationship between the synthesis, the resulting solid-state structure, and the observed spectroscopic properties can be visualized as a logical workflow.
Caption: Workflow from synthesis to spectroscopic analysis of solid NbF₅.
The tetrameric nature of solid NbF₅ is a key factor in its vibrational spectrum. The presence of both terminal and bridging fluorine atoms leads to distinct stretching frequencies, providing a spectroscopic fingerprint for this structural arrangement.
Caption: Correlation of structural units and vibrational modes in [NbF₅]₄.
The Unexplored High-Pressure Behavior of Niobium(V) Fluoride: A Technical Guide for Future Research
For Immediate Release
Shanghai, China – December 14, 2025 – Despite its significance in materials science and inorganic chemistry, the high-pressure phase transitions of solid Niobium(V) fluoride (NbF₅) remain a largely uncharted territory. A comprehensive review of existing literature reveals a notable absence of experimental and theoretical studies dedicated to the structural evolution of NbF₅ under high-pressure conditions. This technical guide is intended for researchers, scientists, and professionals in drug development, aiming to summarize the current state of knowledge, highlight the existing research gap, and provide a framework for future investigations into the high-pressure behavior of this compound.
The Known State: this compound at Ambient Pressure
At ambient pressure, this compound is a colorless, hygroscopic solid.[1][2] Its crystal structure has been determined through single-crystal and powder X-ray diffraction (XRD).[1][3]
Key Structural Features:
-
Crystal System: Monoclinic
-
Space Group: C2/m[3]
-
Molecular Structure: The fundamental units are tetrameric molecules, [NbF₅]₄, where four NbF₆ octahedra are linked by cis-fluorine bridges.[2][3]
Table 1: Crystallographic Data for NbF₅ at Ambient and Low Temperatures
| Parameter | Value (at 293 K)[1][3] | Value (at 100 K)[3] |
| Space Group | C2/m | C2/m |
| a (Å) | 9.62749(19) | 9.4863(12) |
| b (Å) | 14.4564(3) | 14.2969(12) |
| c (Å) | 5.12831(10) | 4.9892(6) |
| β (°) ** | 95.8243(4) | 97.292(10) |
| Volume (ų) ** | Value not provided in search results | Value not provided in search results |
Note: The slight contraction in lattice parameters at 100 K is primarily due to the shortening of intermolecular distances between the Nb₄F₂₀ molecules.[1]
The Research Frontier: High-Pressure Phase Transitions
Currently, there is no published experimental or theoretical data detailing the phase transitions of solid NbF₅ under pressure. The transition pressures, the crystal structures of high-pressure polymorphs, and the associated changes in physical properties are unknown. This presents a significant opportunity for fundamental research in high-pressure chemistry and physics.
A Roadmap for Investigation: Proposed Experimental Protocols
To elucidate the high-pressure behavior of NbF₅, a series of established experimental techniques would be required. The following protocols are based on standard practices for studying phase transitions in metal fluorides and other inorganic compounds.[4][5]
High-Pressure Generation and Sample Preparation
-
Apparatus: A diamond anvil cell (DAC) is the primary tool for generating static high pressures for in-situ measurements.[5][6]
-
Sample Loading: A small, single crystal or polycrystalline powder of NbF₅ would be loaded into the sample chamber of the DAC. Given that NbF₅ is hygroscopic, all sample handling should be performed in an inert atmosphere (e.g., a glove box).[2][7]
-
Pressure Medium: A pressure-transmitting medium (e.g., silicone oil, a mixture of methanol and ethanol, or an inert gas like neon or argon) should be loaded with the sample to ensure hydrostatic or quasi-hydrostatic conditions.[6]
-
Pressure Calibration: The pressure inside the DAC can be determined using the ruby fluorescence method, where the pressure-dependent shift in the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.[6]
In-Situ Characterization Techniques
-
High-Pressure X-ray Diffraction (HP-XRD): Synchrotron-based angle-dispersive XRD is the definitive technique for determining the crystal structure of materials under pressure.[5]
-
Methodology: The DAC is mounted on the beamline, and a monochromatic X-ray beam is focused on the sample. The diffracted X-rays are collected on an area detector. By collecting diffraction patterns at various pressures, one can identify phase transitions through the appearance of new diffraction peaks and changes in the existing pattern. Rietveld refinement of the powder XRD patterns or analysis of single-crystal diffraction data can be used to solve the crystal structures of the high-pressure phases.[3][5]
-
-
High-Pressure Raman Spectroscopy: This technique is highly sensitive to changes in local coordination and bonding, making it an excellent tool for detecting phase transitions.
-
Methodology: A laser is focused on the sample within the DAC, and the scattered Raman signal is collected. The appearance of new Raman modes, the disappearance of existing modes, or discontinuous shifts in mode frequencies as a function of pressure are indicative of phase transitions.
-
The logical workflow for such an investigation is depicted in the following diagram:
Anticipated Phenomena and Logical Relationships
While no specific data exists for NbF₅, the behavior of other metal fluorides under pressure suggests potential phase transition pathways. Generally, increasing pressure favors denser crystal structures with higher coordination numbers.
A possible sequence of events for NbF₅ under pressure could involve:
-
Initial Compression: The monoclinic C2/m structure will compress, leading to a decrease in the unit cell volume.
-
Phase Transition(s): At a critical pressure, a first-order phase transition to a more densely packed structure is likely. This could involve a rearrangement of the [NbF₅]₄ tetramers or a complete change in the coordination environment of the niobium atoms.
-
Amorphization: At very high pressures, pressure-induced amorphization is a possibility, where the crystalline lattice breaks down into a disordered state.
The relationship between pressure and the structural phases can be visualized as a simple state transition diagram:
Conclusion and Outlook
The study of this compound under high pressure represents a compelling frontier in materials science. The complete absence of data in this area underscores a critical knowledge gap. The experimental methodologies outlined in this guide provide a clear path forward for researchers to explore this unknown landscape. Uncovering the high-pressure phases of NbF₅ will not only contribute to a fundamental understanding of solid-state chemistry but may also reveal novel materials with unique electronic or structural properties. The scientific community is encouraged to undertake these investigations to shed light on the behavior of this important binary fluoride under extreme conditions.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pressure-Induced Comproportionation in Palladium Trifluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 6. neutrons.ornl.gov [neutrons.ornl.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Niobium(V) Fluoride as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium(V) fluoride (NbF₅) is a powerful Lewis acid that has demonstrated significant utility as a catalyst in various organic transformations. Its strong electron-accepting nature allows it to activate a wide range of substrates, facilitating key bond-forming reactions. This document provides detailed application notes and protocols for the use of NbF₅ as a Lewis acid catalyst, with a primary focus on its well-established role in the cyanosilylation of aldehydes. While the broader applications of NbF₅ are still being explored, its exceptional performance in this specific transformation highlights its potential as a valuable tool in organic synthesis.
Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrin silyl ethers is a fundamental transformation in organic synthesis, providing versatile intermediates for the preparation of α-hydroxy acids, β-amino alcohols, and other valuable compounds. This compound has emerged as a highly efficient and practical catalyst for this reaction, offering several advantages over traditional Lewis acids.[1][2][3]
Key Advantages of NbF₅ in Cyanosilylation:
-
High Efficiency: NbF₅ promotes the reaction with excellent yields, often exceeding 95%.[1][3]
-
Mild Reaction Conditions: The reaction proceeds smoothly at room temperature, avoiding the need for heating or cooling.[1][2][3]
-
Low Catalyst Loading: Only a catalytic amount of NbF₅ (as low as 0.5 mol%) is required for efficient conversion.[1][2][3]
-
Short Reaction Times: The cyanosilylation of aldehydes is typically complete within a few minutes.[1][2][3]
-
Solvent-Free Conditions: The reaction can be performed without a solvent, contributing to a greener and more economical process.[1][2][3]
-
Broad Substrate Scope: A wide variety of aromatic, aliphatic, and heterocyclic aldehydes are well-tolerated.[1]
Quantitative Data Summary
The following table summarizes the performance of NbF₅ in the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN) under solvent-free conditions at room temperature.
| Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Benzaldehyde | 0.5 | 5 | 98 |
| 4-Chlorobenzaldehyde | 0.5 | 5 | 97 |
| 4-Nitrobenzaldehyde | 0.5 | 10 | 96 |
| 4-Methoxybenzaldehyde | 0.5 | 5 | 98 |
| 2-Naphthaldehyde | 0.5 | 10 | 95 |
| Cinnamaldehyde | 0.5 | 10 | 94 |
| Cyclohexanecarboxaldehyde | 0.5 | 10 | 92 |
| Furfural | 0.5 | 10 | 95 |
Data compiled from multiple sources highlighting typical results.[1][3]
Experimental Protocol: General Procedure for NbF₅-Catalyzed Cyanosilylation of Aldehydes
Materials:
-
This compound (NbF₅)
-
Aldehyde (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Anhydrous dichloromethane (for workup)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the aldehyde (1.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.005 mmol, 0.5 mol%).
-
Add trimethylsilyl cyanide (1.2 mmol) to the mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.
-
Upon completion, quench the reaction by adding anhydrous dichloromethane.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and remove the solvent under reduced pressure to afford the crude cyanohydrin silyl ether.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
Mechanistic Insight and Workflow
The reaction is believed to proceed through the activation of the aldehyde by the Lewis acidic NbF₅. The niobium center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide group from TMSCN.
Other Potential Applications and Future Outlook
While the application of NbF₅ in cyanosilylation is well-documented, its use in other Lewis acid-catalyzed reactions is less explored in the current literature. Other niobium halides, particularly niobium(V) chloride (NbCl₅), have been successfully employed in a broader range of transformations, including:
-
Friedel-Crafts Reactions: NbCl₅ is a known catalyst for both Friedel-Crafts alkylation and acylation reactions.
-
Cycloaddition Reactions: NbCl₅ has been utilized to catalyze Diels-Alder reactions.
-
Multicomponent Reactions: Niobium(V) chloride has shown efficacy in promoting various multicomponent reactions for the synthesis of complex molecules.[4][5][6][7]
The strong Lewis acidity of NbF₅ suggests its potential for effective catalysis in these and other reactions. Researchers are encouraged to explore the utility of NbF₅ as a viable alternative to other Lewis acids, potentially offering unique reactivity and selectivity profiles. Future research in this area could uncover novel applications and further establish this compound as a versatile catalyst in organic synthesis.
References
- 1. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 2. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions [mdpi.com]
- 6. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Niobium(V) Fluoride (NbF₅): Applications in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Niobium(V) fluoride (NbF₅) is a powerful Lewis acid that has demonstrated significant potential as a catalyst in various organic transformations. While its application in fluorination chemistry is an area of growing interest, detailed protocols are still emerging. This document provides an overview of the current and potential applications of NbF₅ in fluorination reactions, including detailed protocols for analogous reactions and a well-established, non-fluorination reaction to highlight its catalytic efficacy.
Lewis Acid Catalysis in Fluorination Reactions
NbF₅, by virtue of its strong Lewis acidity, can activate substrates and fluorine sources, facilitating the formation of carbon-fluorine bonds. Its utility is particularly pronounced in reactions involving hydrogen fluoride (HF), where it can act as a catalyst to enhance the fluorinating power of HF.
Hydrofluorination of Alkenes (Proposed Application)
While specific literature detailing NbF₅-catalyzed hydrofluorination of alkenes is sparse, the analogous use of other niobium halides, such as NbCl₅, in the hydrofluorination of halogenated alkenes suggests a strong potential for NbF₅ in this application.[1] The reaction is believed to proceed through the activation of HF by the Lewis acidic NbF₅, which polarizes the H-F bond and facilitates the protonation of the alkene to form a carbocation intermediate. Subsequent nucleophilic attack by the fluoride ion yields the fluorinated product.
Logical Relationship: Proposed NbF₅-Catalyzed Hydrofluorination of an Alkene
References
Application Notes and Protocols for Niobium(V) Fluoride in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium(V) fluoride (NbF5), a white crystalline solid, is a volatile precursor increasingly utilized in the deposition of high-quality niobium-based thin films. Its application is prominent in semiconductor manufacturing, superconducting electronics, and for creating durable, biocompatible coatings. This document provides detailed application notes and experimental protocols for the use of NbF5 as a precursor in Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) for various niobium-containing thin films. While less common, the potential for its use in Chemical Vapor Deposition (CVD) is also discussed. Niobium-based films, such as niobium silicide (NbSi), niobium carbide (NbC), elemental niobium (Nb), and niobium carbonitride (NbCxNy), exhibit desirable properties including superconductivity and high thermal stability.[1][2][3][4] The use of halide precursors like NbF5 can be advantageous, though potential by-products may require consideration in process design.[5]
I. Niobium Silicide (NbSi) Thin Film Deposition via ALD
Niobium silicide thin films are of interest for their metallic and superconducting properties.[1] Atomic Layer Deposition using NbF5 and a silicon precursor such as disilane (Si2H6) or silane (SiH4) allows for precise, self-limiting growth of these films.[1][6]
Experimental Data
| Parameter | Value | References |
| Precursor | This compound (NbF5) | [1] |
| Co-precursor | Disilane (Si2H6) or Silane (SiH4) | [1] |
| NbF5 Temperature | 65 °C | [1][6] |
| Deposition Temperature | 150 - 400 °C | [1] |
| Substrates | Quartz, Silicon (100), Sapphire | [1] |
| Growth Rate | 4.5 Å/cycle (between 150-300 °C) | [1][6] |
| Film Composition | Stoichiometric NbSi (1:1) | [1] |
| Film Density | 6.65 g/cm³ | [1][6] |
| Resistivity (at 300K) | 150 µΩ·cm (for films >35 nm) | [1][6] |
| Superconducting Transition Temperature (Tc) | Up to 3.1 K | [1] |
| Gaseous Byproducts (Si2H6 half-reaction) | SiF3H, H2 | [1] |
| Gaseous Byproducts (NbF5 half-reaction) | SiF4, HF | [1] |
Experimental Protocol: ALD of NbSi
This protocol outlines the steps for depositing NbSi thin films using a traveling wave ALD reactor.
-
Substrate Preparation:
-
Clean substrates (e.g., quartz, Si(100), or sapphire) using a standard cleaning procedure appropriate for the substrate material to remove organic and inorganic contaminants.
-
Ensure the substrate is free of native oxides for optimal film growth.[1]
-
-
Precursor Handling:
-
Load this compound (98% purity) into a stainless steel bubbler.
-
Heat the NbF5 bubbler to 65 °C and maintain this temperature throughout the deposition.[1][6]
-
Use disilane (Si2H6, 99.998% purity) or silane (SiH4, 99.998% purity) as the silicon precursor, contained in a stainless steel lecture bottle.[1]
-
-
ALD Process:
-
Place the prepared substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 200 °C).[1]
-
Execute the ALD cycle with the following timing sequence (pulse-purge-pulse-purge):
-
NbF5 pulse: 2 seconds
-
N2 purge: 5 seconds
-
Si2H6 pulse: 0.25 seconds (or longer for saturation)
-
N2 purge: 5 seconds
-
-
Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is approximately 4.5 Å/cycle.[1]
-
-
In-situ Monitoring (Optional):
Reaction Pathway and Workflow
The deposition of NbSi via ALD with NbF5 and Si2H6 involves a self-limiting surface reaction. The proposed mechanism suggests that during the Si2H6 exposure, silicon is deposited, which is then partially etched and replaced by niobium during the subsequent NbF5 exposure.[1]
Caption: ALD cycle for NbSi thin film deposition.
II. Niobium Carbide (NbC) Thin Film Deposition via ALD
Niobium carbide thin films are known for their superconducting properties and can be synthesized using ALD with NbF5 and an aluminum-containing precursor like trimethylaluminum (TMA).[2]
Experimental Data
| Parameter | Value | References |
| Precursor | This compound (NbF5) | [2] |
| Co-precursor | Trimethylaluminum (TMA) | [2] |
| Deposition Temperature | 125 - 350 °C | [2] |
| Growth Rate | 5.7 Å/cycle (at 200 °C), 4.5 Å/cycle (at 290 °C) | [2] |
| Film Impurities | Amorphous carbon (a-C), AlF3, NbFx | [2] |
| Superconducting Transition Temperature (Tc) | 1.8 K (for a 75 nm film grown at 350 °C) | [2] |
| Effect of NH3 | Tc can be increased to 3.8 K with the use of NH3 during ALD growth | [2] |
Experimental Protocol: ALD of NbC
-
Substrate Preparation:
-
Use prime silicon or silicon with a 1 µm thermally grown silicon dioxide layer as substrates.[2]
-
Clean the substrates thoroughly before loading into the reactor.
-
-
Precursor Handling:
-
Handle NbF5 and TMA in an inert atmosphere due to their reactivity.
-
Maintain the precursors at appropriate temperatures to ensure sufficient vapor pressure for deposition.
-
-
ALD Process:
-
Post-Deposition Analysis:
-
Characterize the film composition using X-ray Photoelectron Spectroscopy (XPS).
-
Measure the film thickness and density using X-ray Reflectivity (XRR).
-
Determine the superconducting properties using a Superconducting Quantum Interference Device (SQUID) magnetometer.[2]
-
Caption: Experimental workflow for ALD of NbC thin films.
III. Elemental Niobium (Nb) Thin Film Deposition via PEALD
Plasma-Enhanced Atomic Layer Deposition can be employed to deposit elemental niobium thin films, which are valuable for superconducting applications.[3] This process involves the reduction of NbF5 using a hydrogen plasma.
Experimental Data
| Parameter | Value | References |
| Precursor | This compound (NbF5) | [3] |
| Reactant | Hydrogen (H2) plasma | [3] |
| NbF5 Temperature | 70 °C | [3] |
| Carrier Gas | Argon (Ar) | [3] |
| Deposition Temperature | 300 - 400 °C | [3] |
| NbF5 Pulse Duration | 700 ms | [3] |
| Superconducting Transition Temperature (Tc) | 2 K (at 300 °C) to 5.7 K (at 400 °C) | [3] |
Experimental Protocol: PEALD of Nb
-
Substrate Preparation:
-
Prepare suitable substrates and ensure they are clean. Note that at higher temperatures (e.g., 450 °C), silicon substrates can be etched by fluorine from the NbF5 precursor.[3]
-
-
Precursor and Reactant Setup:
-
PEALD Process:
-
Place the substrates in the PEALD reactor.
-
Heat the reactor to the desired deposition temperature (300-400 °C).[3]
-
Execute the PEALD cycle:
-
Repeat the cycle to grow the desired film thickness.
-
Caption: PEALD cycle for elemental Nb thin film deposition.
IV. Niobium Carbonitride (NbCxNy) Thin Film Deposition via Thermal ALD
Superconductive niobium carbonitride thin films can be deposited using a thermal ALD process with NbF5 and an organic precursor that serves as both a reducing agent and a source of carbon and nitrogen.[4]
Experimental Data
| Parameter | Value | References |
| Precursor | This compound (NbF5) | [4] |
| Co-precursor | 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine ((Me3Si)2DHP) | [4] |
| Deposition Temperature | 250 - 450 °C | [4] |
| Substrates | Si, Ru, TiN, soda lime glass | [4] |
| Growth Per Cycle (GPC) | 1.3 Å on Si | [4] |
| Pulse Times (for saturation) | NbF5: 2.0 s, (Me3Si)2DHP: 3.0 s | [4] |
| Superconducting Transition Temperature (Tc) | 14.5 K (after annealing at 950 °C) | [4] |
Experimental Protocol: ALD of NbCxNy
-
Substrate Preparation:
-
Clean the chosen substrates (Si, Ru, TiN, or glass) using appropriate standard procedures.
-
-
Precursor Handling:
-
Handle both NbF5 and (Me3Si)2DHP in an inert environment.
-
Heat the precursors to temperatures that provide adequate vapor pressure for the ALD process.
-
-
ALD Process:
-
Load the substrates into the ALD reactor.
-
Set the deposition temperature in the range of 250-450 °C.[4]
-
Perform the ALD cycles with saturated pulse and purge times:
-
NbF5 pulse: 2.0 seconds
-
Purge: Adequate duration to remove excess precursor and byproducts.
-
(Me3Si)2DHP pulse: 3.0 seconds
-
Purge: Adequate duration.
-
-
Continue cycling until the target film thickness is reached. Films as thin as 25 cycles on Si have been shown to be continuous.[4]
-
-
Post-Deposition Annealing:
-
To achieve a high superconducting critical temperature, anneal the deposited films at 950 °C.[4]
-
Caption: Logical relationship for achieving high Tc NbCxNy films.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20120219824A1 - Atomic layer deposition of super-conducting niobium silicide - Google Patents [patents.google.com]
Application Notes and Protocols: Niobium Pentafluoride in the Synthesis of Superconducting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of niobium pentafluoride (NbF₅) in the synthesis of niobium-based superconducting thin films. The primary application detailed is Atomic Layer Deposition (ALD), a technique that allows for the growth of highly uniform and conformal thin films with atomic-level control.
Atomic Layer Deposition of Superconducting Niobium Silicide (NbSi) Thin Films
Niobium pentafluoride is a key precursor in the ALD of superconducting niobium silicide (NbSi) thin films. This method allows for the synthesis of stoichiometric NbSi films with a superconducting transition temperature (Tc) of up to 3.1 K.[1][2] The process relies on self-limiting surface reactions between NbF₅ and a silicon precursor, typically disilane (Si₂H₆).[1][2][3]
Experimental Protocol: Atomic Layer Deposition of NbSi
This protocol outlines the synthesis of NbSi thin films using a thermal ALD reactor.
1. Substrate Preparation:
-
Substrates such as silicon (100), quartz, or sapphire can be used.[1]
-
Crucially, the substrate surface must be oxide-free to enable NbSi growth.[1][2] This can be achieved by employing a halogenated precursor-based process to prepare the surface prior to deposition.
2. Precursor Handling:
-
Niobium (V) fluoride (NbF₅, 98% purity) is used as the niobium precursor.[1] It is a solid at room temperature and should be heated in a stainless steel bubbler to achieve adequate vapor pressure. A typical bubbler temperature is 65°C.[3]
-
Disilane (Si₂H₆, 99.998% purity) serves as the silicon and reducing precursor.[1] It is a gas at room temperature and is supplied from a compressed gas cylinder.
3. ALD Cycle: The ALD process for NbSi consists of a repeating cycle of four steps:
- NbF₅ Pulse: A pulse of vaporized NbF₅ is introduced into the reactor.
- Inert Gas Purge: The reactor is purged with an inert gas (e.g., N₂ or Ar) to remove any unreacted NbF₅ and gaseous byproducts.
- Si₂H₆ Pulse: A pulse of Si₂H₆ gas is introduced into the reactor.
- Inert Gas Purge: The reactor is again purged with an inert gas to remove unreacted Si₂H₆ and byproducts.
A typical pulsing sequence is 2-10-1-10, corresponding to a 2-second NbF₅ pulse, a 10-second purge, a 1-second Si₂H₆ pulse, and a 10-second purge.[3]
4. Deposition Parameters:
-
Deposition Temperature: The optimal temperature range for self-limiting growth is between 150°C and 300°C.[1][3]
-
Number of Cycles: The desired film thickness is achieved by repeating the ALD cycle. The growth rate is approximately 4.5 Å/cycle within the self-limiting temperature window.[1][2][3]
5. Post-Deposition Annealing (Optional):
-
To improve the superconducting transition width and homogeneity, a post-deposition annealing step can be performed.[1]
-
Annealing in an inert atmosphere (Ar or N₂) at 400°C for 5 hours has been shown to be effective.[1]
Quantitative Data for NbSi ALD
| Parameter | Value | Reference |
| Niobium Precursor | Niobium Pentafluoride (NbF₅) | [1][3] |
| Silicon Precursor | Disilane (Si₂H₆) | [1][3] |
| Substrates | Si(100), Quartz, Sapphire | [1] |
| Deposition Temperature | 150 - 300 °C (self-limiting) | [1][3] |
| Growth Rate | 4.5 Å/cycle | [1][2][3] |
| Film Stoichiometry (Nb:Si) | 1:1 | [1][2] |
| Film Density | 6.65 g/cm³ | [1][3] |
| Superconducting Transition Temperature (Tc) | Up to 3.1 K | [1][2] |
Experimental Workflow for NbSi ALD
Atomic Layer Deposition of Superconducting Niobium Carbonitride (NbCₓNᵧ) and Niobium Carbide (NbC) Thin Films
Niobium pentafluoride can also be utilized as a precursor for the ALD of other niobium-based superconducting thin films, such as niobium carbonitride (NbCₓNᵧ) and niobium carbide (NbC). These materials can exhibit higher superconducting transition temperatures compared to NbSi.
Experimental Protocol: Atomic Layer Deposition of NbCₓNᵧ
This protocol describes the synthesis of NbCₓNᵧ thin films.
1. Precursors:
-
Niobium Precursor: Niobium Pentafluoride (NbF₅)
-
Carbon and Nitrogen Precursor: 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine ((Me₃Si)₂DHP)[4][5]
2. ALD Cycle:
- Pulse of NbF₅
- Inert Gas Purge
- Pulse of (Me₃Si)₂DHP
- Inert Gas Purge
3. Deposition Parameters:
-
Saturated Pulse Lengths (at 425°C): 2.0 s for NbF₅ and 3.0 s for (Me₃Si)₂DHP[5]
-
Purge Length: 1.0 s[5]
4. Post-Deposition Annealing:
-
Annealing at 950°C can significantly increase the superconducting critical temperature.[4]
Quantitative Data for NbCₓNᵧ and NbC ALD
| Parameter | NbCₓNᵧ | NbC | Reference |
| Niobium Precursor | NbF₅ | NbF₅ | [4][5][6] |
| C/N Precursor | (Me₃Si)₂DHP | Trimethylaluminum (TMA) | [4][5][6] |
| Deposition Temperature | 250 - 450 °C | 125 - 350 °C | [4][5][6] |
| Growth Per Cycle (on Si) | 1.3 Å | 5.7 Å (at 200°C) | [4][6] |
| As-Deposited Tc | Superconducting | 1.8 K (for a 75 nm film at 350°C) | [4][6] |
| Tc after Annealing | 14.5 K (at 950°C) | Up to 3.8 K (with NH₃) | [4][6] |
Logical Relationship of Precursors to Superconducting Films
Indirect Role of Niobium Pentafluoride in MgB₂ Synthesis
While not a direct precursor in the synthesis of magnesium diboride (MgB₂), niobium pentafluoride has been investigated as an additive to improve the dehydrogenation properties of magnesium borohydride (Mg(BH₄)₂), a precursor for MgB₂. The addition of NbF₅ significantly lowers the hydrogen release temperature of Mg(BH₄)₂, which can be beneficial in certain solid-state reaction routes for MgB₂ synthesis.[7] This application is more related to the preparation of precursors rather than the synthesis of the final superconducting compound itself.
Conclusion
Niobium pentafluoride is a versatile precursor for the atomic layer deposition of a range of niobium-based superconducting thin films, including NbSi, NbCₓNᵧ, and NbC. The ALD technique, utilizing NbF₅, offers precise control over film thickness and composition, enabling the tailoring of superconducting properties for various applications in quantum computing, particle accelerators, and sensitive detectors. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of superconducting materials synthesis.
References
- 1. arxiv.org [arxiv.org]
- 2. [1104.3518] Atomic layer deposition and superconducting properties of NbSi films [arxiv.org]
- 3. US20120219824A1 - Atomic layer deposition of super-conducting niobium silicide - Google Patents [patents.google.com]
- 4. Atomic Layer Deposition of Superconductive Niobium Carbonitride Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Activity of Niobium(V) Fluoride in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium(V) fluoride (NbF₅) is a powerful Lewis acid that has demonstrated significant catalytic activity in a variety of organic transformations.[1][2] Its strong electron-accepting nature makes it a promising candidate for catalyzing Friedel-Crafts reactions, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[3] These reactions, which involve the alkylation or acylation of aromatic rings, are fundamental in the synthesis of key intermediates for the pharmaceutical and fine chemical industries.[3][4] While the catalytic application of niobium(V) chloride (NbCl₅) in Friedel-Crafts reactions is well-documented, specific data for NbF₅ is limited.[3][5] However, based on its established Lewis acidity and the known reactivity of other niobium(V) halides, NbF₅ is expected to be a highly efficient catalyst for these transformations.[6]
These application notes provide an overview of the potential use of NbF₅ in Friedel-Crafts reactions, including proposed experimental protocols based on analogous reactions with NbCl₅. The information is intended to serve as a starting point for researchers exploring the catalytic potential of this versatile Lewis acid.
Catalytic Activity of Niobium Halides: A Comparative Overview
Table 1: Comparative Performance of Lewis Acids in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride [5]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NbCl₅ | 5 | Dichloromethane | Room Temp. | 2 | 92 |
| AlCl₃ | 100 | Dichloromethane | Room Temp. | 1 | 95 |
| FeCl₃ | 100 | Dichloromethane | Room Temp. | 3 | 85 |
| NbF₅ | Data not available | - | - | - | - |
Experimental Protocols
The following are proposed protocols for NbF₅-catalyzed Friedel-Crafts reactions. These are based on established procedures for NbCl₅ and should be optimized for specific substrates and reaction conditions.[3][5]
Protocol 1: NbF₅-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of 4-methoxyacetophenone from anisole and acetic anhydride using a catalytic amount of NbF₅.
Materials:
-
This compound (NbF₅)
-
Anisole
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NbF₅ (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (10 mL) to the flask, followed by anisole (1 mmol).
-
Stir the mixture at room temperature.
-
Slowly add acetic anhydride (1.2 mmol) to the reaction mixture using a syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Proposed Intramolecular Friedel-Crafts Acylation using NbF₅
This protocol outlines a general procedure for the NbF₅-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to synthesize 1-indanones, based on the successful use of NbCl₅ for this transformation.[7]
Materials:
-
This compound (NbF₅)
-
3-Arylpropanoic acid
-
Anhydrous 1,2-dichloroethane (DCE)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend NbF₅ (1.1 mmol) in anhydrous 1,2-dichloroethane (10 mL).
-
Add a solution of the 3-arylpropanoic acid (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) to the suspension.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, then wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described Friedel-Crafts reactions.
Caption: General workflow for NbF₅-catalyzed Friedel-Crafts acylation.
Caption: Proposed workflow for intramolecular Friedel-Crafts acylation.
Logical Relationships in Catalysis
The catalytic efficiency of niobium halides in Friedel-Crafts reactions is governed by several interconnected factors.
Caption: Key factors influencing the catalytic performance of niobium halides.
Conclusion
This compound holds considerable promise as a catalyst for Friedel-Crafts reactions due to its strong Lewis acidic character. While direct experimental data remains to be extensively reported, the provided protocols, based on the well-established chemistry of NbCl₅, offer a solid foundation for further investigation. The exploration of NbF₅ in these fundamental carbon-carbon bond-forming reactions could lead to the development of novel, highly efficient synthetic methodologies for the preparation of valuable aromatic compounds. Researchers are encouraged to adapt and optimize the proposed conditions to fully harness the catalytic potential of this powerful Lewis acid.
References
Application Notes and Protocols for Handling and Storing Moisture-Sensitive Niobium (V) Pentafluoride (NbF5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium (V) pentafluoride (NbF5) is a highly reactive and moisture-sensitive inorganic compound. Its utility as a catalyst and precursor in chemical synthesis, including applications in drug development, is significant. However, its extreme hygroscopic nature and hazardous properties necessitate stringent handling and storage protocols to ensure personnel safety and maintain the integrity of the material. This document provides detailed application notes and protocols for the safe handling and storage of NbF5.
NbF5 is a colorless, crystalline solid that reacts vigorously with water in an exothermic reaction, producing corrosive and toxic hydrofluoric acid (HF) and niobium oxyfluoride.[1] Inhalation, ingestion, or skin contact with NbF5 can cause severe burns and is harmful.[1][2] Therefore, all operations involving NbF5 must be conducted in a controlled environment by trained personnel.
Safety Precautions and Hazard Identification
2.1. Hazard Statement
Niobium (V) pentafluoride is corrosive and toxic. It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] It is highly sensitive to moisture and reacts with water to produce hazardous byproducts, including hydrofluoric acid (HF).[1]
2.2. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling NbF5. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a full-face shield are required at all times.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[1] It is recommended to wear two pairs of gloves.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3] A chemical-resistant apron should also be worn.[1]
-
Respiratory Protection: All handling of NbF5 must be performed in a certified chemical fume hood or a glovebox.[1] If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for acid gases and particulates should be used.
Quantitative Data Summary
The following table summarizes key quantitative data for Niobium (V) Pentafluoride.
| Property | Value | Reference |
| Chemical Formula | NbF5 | [4] |
| Molar Mass | 187.90 g/mol | [2] |
| Appearance | Colorless, hygroscopic, crystalline solid | [4] |
| Melting Point | 78.9 °C | [5] |
| Boiling Point | 233.3 °C | [5] |
| Density | 3.29 g/cm³ (at 25 °C) | [5] |
| Vapor Pressure | Appreciable at 50 °C | [2] |
| Moisture Sensitivity | Extremely sensitive; hydrolyzes rapidly in contact with water. Specific ppm threshold not readily available; maintain <1 ppm H2O in an inert atmosphere. | [1][3] |
| Solubility | Reacts with water. Soluble in concentrated sulfuric acid. | [2][4] |
| Incompatibilities | Water/moisture, strong bases, oxidizing agents. Do not store in glass. | [2][3] |
Experimental Protocols
4.1. Storage Protocol
Proper storage of NbF5 is critical to maintain its purity and prevent hazardous reactions.
-
Atmosphere: NbF5 must be stored under a dry, inert atmosphere, such as argon or nitrogen.[2][3] The moisture level in the storage environment should be maintained as low as possible, ideally below 1 ppm.
-
Container: The primary container must be tightly sealed and made of a material compatible with NbF5, such as polytetrafluoroethylene (PTFE). Do not store in glass containers.[2][3] The primary container should be placed in a secondary, clearly labeled, and sealed container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] The storage location should be a designated area for corrosive and moisture-sensitive materials.
4.2. Handling Protocol
All manipulations of NbF5 must be performed within a glovebox or a high-performance fume hood with an inert atmosphere.
4.2.1. Preparation and Environment Setup
-
Ensure the glovebox or fume hood is functioning correctly and the inert atmosphere is maintained with moisture and oxygen levels below 1 ppm.
-
Prepare all necessary equipment (spatulas, weighing boats, reaction vessels) by drying them in an oven at >120 °C for at least 4 hours and then cooling them in a desiccator or the antechamber of the glovebox.
-
Have appropriate waste containers ready inside the glovebox for the disposal of contaminated materials.
4.2.2. Dispensing and Weighing
-
Transfer the sealed container of NbF5 into the glovebox antechamber and evacuate and refill with inert gas at least three times before bringing it into the main chamber.
-
Allow the container to reach the temperature of the glovebox atmosphere before opening to prevent condensation.
-
Carefully open the container and dispense the required amount of NbF5 using a clean, dry spatula.
-
Perform weighing operations inside the glovebox on a tared, dry container.
-
Immediately and securely reseal the main NbF5 container after dispensing.
4.2.3. Reaction Setup
-
Add the weighed NbF5 to the reaction vessel containing a dry, inert solvent. The addition should be done slowly and under controlled conditions, especially if the reaction is exothermic.
-
Ensure the reaction setup is under a continuous flow of inert gas if performed in a fume hood.
4.2.4. Spill and Waste Management
-
In case of a small spill within the glovebox, carefully collect the solid using a dry scoop or spatula and place it in a designated, sealed waste container.
-
Do not use water or any protic solvent to clean up spills.
-
All contaminated materials (gloves, weighing paper, spatulas) must be considered hazardous waste and disposed of according to institutional and local regulations.
Visualizations
Caption: A logical workflow for the safe handling of NbF5.
Caption: The hazardous reaction of NbF5 with water.
References
Application Notes and Protocols for the Use of Niobium Pentafluoride (NbF₅) in Optical Coating Production
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Niobium Pentafluoride (NbF₅) in the fabrication of optical coatings. Due to a scarcity of direct experimental data on the deposition of pure NbF₅ thin films for optical applications, this document focuses on its established role as a fluorine precursor in Atomic Layer Deposition (ALD) and discusses theoretical considerations for its use in Physical Vapor Deposition (PVD) techniques.
Introduction
Niobium pentafluoride (NbF₅) is a white crystalline solid that serves as a precursor in various chemical syntheses. In the context of optical coatings, it is primarily utilized as a fluorine source in ALD processes for the deposition of other metal fluoride thin films. While direct deposition of NbF₅ as a primary optical layer is not well-documented, its properties suggest potential, albeit challenging, applications. This document outlines its current application in ALD and explores hypothetical protocols for PVD methods.
Application of NbF₅ in Atomic Layer Deposition (ALD)
NbF₅ is a reactive fluorine precursor that can be used in ALD to grow metal fluoride films. ALD is a thin film deposition technique based on sequential, self-limiting surface reactions, which allows for conformal coatings with precise thickness control at the atomic level.
Significance: Metal fluorides are crucial materials for optical coatings, especially in the ultraviolet (UV) spectrum, due to their low refractive indices and wide bandgaps. NbF₅ can be employed as an alternative to more common fluorine precursors like hydrogen fluoride (HF).
Logical Workflow for ALD of Metal Fluorides using NbF₅:
Figure 1: A generalized workflow for Atomic Layer Deposition of metal fluorides using NbF₅ as the fluorine precursor.
Experimental Protocol: ALD of a Generic Metal Fluoride (MFₓ) using NbF₅
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, fused silica) using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Perform a final surface treatment, such as an oxygen plasma clean, to ensure a reactive surface.
-
-
ALD Process Parameters:
-
Reactor Base Pressure: < 1 x 10⁻⁶ Torr.
-
Deposition Temperature: 150-300 °C (optimal temperature depends on the metal precursor).
-
NbF₅ Source Temperature: Maintain NbF₅ in a heated container to ensure adequate vapor pressure. The temperature will need to be optimized based on the specific ALD reactor configuration.
-
Pulse Sequence (One Cycle):
-
Pulse metal precursor (e.g., a metal amidinate complex) into the reactor for 0.5 - 2.0 seconds.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) for 5 - 20 seconds to remove unreacted precursor and byproducts.
-
Pulse NbF₅ vapor into the reactor for 0.5 - 2.0 seconds.
-
Purge the reactor with the inert gas for 5 - 20 seconds.
-
-
Number of Cycles: Repeat the pulse sequence until the desired film thickness is achieved. The growth per cycle is typically in the sub-angstrom to angstrom range.
-
-
Post-Deposition Characterization:
-
Thickness and Refractive Index: Spectroscopic ellipsometry.
-
Elemental Composition and Purity: X-ray Photoelectron Spectroscopy (XPS).
-
Crystallinity: X-ray Diffraction (XRD).
-
Surface Morphology: Atomic Force Microscopy (AFM).
-
Quantitative Data Summary: ALD of Metal Fluorides
Direct quantitative data for NbF₅ as a precursor is limited in publicly available literature. The following table provides typical ranges for metal fluorides deposited via ALD using various fluorine sources, which can serve as a baseline for experiments with NbF₅.
| Property | Typical Value Range for ALD Metal Fluorides |
| Growth per Cycle (Å) | 0.1 - 1.5 |
| Refractive Index (at 550 nm) | 1.35 - 1.55 |
| Extinction Coefficient (k) (in the visible range) | < 10⁻³ |
| Purity (atomic %) | > 95% (excluding hydrogen) |
Theoretical Application of NbF₅ in Physical Vapor Deposition (PVD)
While not a common application, it is theoretically possible to deposit NbF₅ thin films using PVD methods such as thermal evaporation or electron-beam evaporation. However, significant challenges are anticipated.
Challenges in PVD of Fluoride Compounds:
-
Hygroscopic Nature: Many fluoride materials readily absorb water, which can lead to porous films with undesirable optical absorption.
-
Decomposition: Some fluorides can decompose at elevated temperatures required for evaporation, leading to non-stoichiometric films.
-
Low Volatility: Compared to some other optical materials, many fluorides have relatively low vapor pressures, requiring high source temperatures.
Hypothetical Experimental Workflow for PVD of NbF₅:
Figure 2: A simplified workflow for the hypothetical PVD of NbF₅.
Hypothetical Protocol: Thermal Evaporation of NbF₅
-
Substrate and Source Preparation:
-
Use thoroughly cleaned optical substrates (e.g., fused silica, CaF₂).
-
Load high-purity NbF₅ powder or granules into a suitable evaporation source, such as a molybdenum or tantalum boat. Due to the reactive nature of fluorides, the choice of boat material is critical to prevent reactions.
-
-
Deposition Process:
-
Base Pressure: Achieve a high vacuum in the deposition chamber (< 5 x 10⁻⁶ Torr) to minimize contamination from residual gases.
-
Substrate Temperature: Heating the substrate (100 - 300 °C) can improve film density and adhesion, but must be carefully controlled to avoid decomposition of the deposited film.
-
Deposition Rate: Slowly increase the current to the evaporation boat to achieve a stable deposition rate of 0.1 - 1.0 nm/s, monitored by a quartz crystal microbalance.
-
Thickness Control: Use the quartz crystal microbalance for real-time thickness monitoring and control.
-
Hypothetical Protocol: Electron-Beam Evaporation of NbF₅
-
Substrate and Source Preparation:
-
Prepare substrates as for thermal evaporation.
-
Place high-purity NbF₅ pellets or granules in a suitable crucible liner (e.g., molybdenum or copper) within the e-beam hearth.
-
-
Deposition Process:
-
Base Pressure: < 5 x 10⁻⁶ Torr.
-
Substrate Temperature: 100 - 300 °C.
-
E-beam Parameters: Gradually increase the electron beam power and use a beam sweep to ensure uniform heating of the source material.
-
Deposition Rate: Control the deposition rate at 0.1 - 0.5 nm/s. E-beam evaporation can sometimes lead to dissociation of the source material, so careful control of the beam parameters is crucial.
-
Expected Optical Properties (Theoretical)
There is no experimental data for the refractive index and extinction coefficient of pure NbF₅ thin films. However, based on the properties of other metal fluorides, it is anticipated that a well-deposited, stoichiometric NbF₅ film would exhibit:
-
Low Refractive Index: Likely in the range of 1.4 to 1.6 in the visible spectrum.
-
Wide Transparency Range: Good transmission from the UV to the near-infrared, with the UV cutoff determined by its electronic bandgap.
-
Low Extinction Coefficient: In the visible and near-infrared regions, k would be expected to be very low (< 10⁻³).
Quantitative Data Summary: PVD of Niobium and Niobium Oxide (for reference)
The following table provides typical deposition parameters and optical properties for related niobium compounds to serve as a reference point for potential NbF₅ deposition.
| Parameter/Property | DC Sputtered Niobium[1] | E-beam Evaporated Niobium[1] | Sputtered Niobium Oxide (Nb₂O₅)[2][3] |
| Deposition Parameters | |||
| Base Pressure (Torr) | < 1 x 10⁻⁸ | < 1 x 10⁻⁸ | < 5 x 10⁻⁶ |
| Working Pressure (mTorr) | 2 - 5 (Argon) | - | 1 - 10 (Ar/O₂) |
| Power | 200 - 800 W (DC) | - | 100 - 500 W (RF or DC) |
| Deposition Rate (Å/s) | 0.5 - 5 | 1 - 10 | 0.1 - 2 |
| Substrate Temperature (°C) | Room Temp. - 400 | 200 - 400 | Room Temp. - 300 |
| Optical Properties | |||
| Refractive Index (at 550 nm) | ~2.5 - 3.5 (metallic) | ~2.5 - 3.5 (metallic) | ~2.2 - 2.4 |
| Extinction Coefficient (k) (at 550 nm) | ~3.0 - 4.0 (metallic) | ~3.0 - 4.0 (metallic) | < 0.01 |
Summary and Future Outlook
The primary established application of NbF₅ in optical coating production is as a fluorine precursor in the ALD of metal fluorides. Its use as a standalone deposited material for optical coatings is not currently documented and would present significant challenges, primarily related to its handling, potential for decomposition, and hygroscopic nature.
Future research could focus on overcoming these challenges, potentially through plasma-enhanced CVD (PECVD) or ion-assisted PVD to improve film properties at lower temperatures. Characterization of the fundamental optical properties of pure NbF₅ thin films would be a critical first step in evaluating their potential for novel optical designs. Researchers are encouraged to start with small-scale experiments, carefully controlling the deposition environment to mitigate contamination and ensure film stoichiometry.
References
Application Notes and Protocols: Niobium Pentafluoride as a Reagent for the Synthesis of Niobium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of niobium pentafluoride (NbF₅) as a versatile reagent for creating a variety of niobium-containing compounds. Niobium pentafluoride, a powerful Lewis acid, serves as a valuable precursor for the synthesis of organic intermediates, inorganic coordination complexes, and functional materials.
Catalytic Application in Organic Synthesis: Cyanosilylation of Aldehydes
Niobium pentafluoride is a highly efficient catalyst for the cyanosilylation of aldehydes, a crucial reaction for forming cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids and β-amino alcohols.[1][2] Its strong electron-accepting nature allows for rapid and high-yield conversions under mild, solvent-free conditions.[1][3]
Quantitative Data Summary
The catalytic efficiency of NbF₅ in the cyanosilylation of various aldehydes is summarized below. The reaction proceeds rapidly at room temperature with low catalyst loading.[1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | >95 |
| 2 | 4-Methylbenzaldehyde | 10 | >95 |
| 3 | 4-Methoxybenzaldehyde | 10 | >95 |
| 4 | 4-Chlorobenzaldehyde | 10 | >95 |
| 5 | 2-Chlorobenzaldehyde | 10 | >95 |
| 6 | Cinnamaldehyde | 10 | >95 |
| 7 | Hexanal | 10 | >95 |
| 8 | Cyclohexanecarboxaldehyde | 10 | >95 |
| 9 | Furfural | 10 | >95 |
Experimental Protocol: Cyanosilylation of Benzaldehyde
Materials:
-
Niobium pentafluoride (NbF₅)
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 10 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1 mmol).
-
Add dispersed niobium pentafluoride (0.5 mol%).
-
To this mixture, add trimethylsilyl cyanide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Upon completion, the product, 2-phenyl-2-(trimethylsilyloxy)acetonitrile, is obtained as a colorless oil. The yield is typically greater than 95%.[1]
Reaction Workflow
Caption: Experimental workflow for the NbF₅-catalyzed cyanosilylation of benzaldehyde.
Synthesis of Niobium(V) Coordination Complexes
Niobium pentafluoride is a key starting material for the synthesis of various niobium(V) coordination complexes. Its reactions with neutral donor ligands, such as phosphines, arsines, and N-heterocyclic carbenes (NHCs), lead to the formation of stable adducts.[4][5]
Synthesis of Phosphine and Arsine Complexes
Neutral six-coordinate complexes of the type [NbF₅(L)] (where L is a tertiary phosphine or arsine) can be synthesized by reacting NbF₅ with the corresponding ligand in an anhydrous, non-coordinating solvent.[4]
General Experimental Protocol:
Materials:
-
Niobium pentafluoride (NbF₅)
-
Tertiary phosphine (e.g., PMe₃, PPh₃) or arsine (e.g., AsMe₃, AsEt₃)
-
Anhydrous diethyl ether
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) due to the extreme moisture sensitivity of the reactants and products.
-
In a glovebox, prepare a solution of the phosphine or arsine ligand in anhydrous diethyl ether.
-
Slowly add a stoichiometric amount of solid niobium pentafluoride to the ligand solution with stirring.
-
Allow the reaction to proceed at room temperature. The product will precipitate from the solution.
-
Isolate the solid product by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.
Note: These complexes are extremely sensitive to moisture and oxygen and may decompose in many common solvents.[4]
Synthesis of N-Heterocyclic Carbene (NHC) Complexes
The reaction of NbF₅ with bulky N-heterocyclic carbene ligands affords stable mononuclear complexes.[5]
Experimental Protocol: Synthesis of NbF₅(Ipr)
Materials:
-
Niobium pentafluoride (NbF₅)
-
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (Ipr)
-
Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add solid niobium pentafluoride (0.30 mmol) to a solution of Ipr (0.30 mmol) in toluene (1.5 mL).
-
Stir the reaction mixture at 80 °C.
-
The product, NbF₅(Ipr), will precipitate from the solution.
-
Isolate the solid product by filtration, wash with toluene, and dry under vacuum. The typical yield is in the range of 47-64%.[5]
Reaction Pathway
Caption: Synthesis pathways for niobium(V) coordination complexes from NbF₅.
Precursor for Thin Film Deposition
Niobium pentafluoride can be used as a precursor in vapor deposition techniques, such as Atomic Layer Deposition (ALD), to grow niobium-containing thin films.[6] This method is crucial for fabricating components for superconducting electronics and other advanced materials.[7]
Atomic Layer Deposition of Niobium Silicide (NbSi) Films
Experimental Protocol:
Precursors:
-
Niobium(V) fluoride (NbF₅)
-
Disilane (Si₂H₆)
Deposition Parameters:
-
Substrate Temperature: 200 °C
-
NbF₅ Source Temperature: 65 °C
-
Pulse Sequence: The deposition follows a self-limiting reaction with alternating exposures to the precursors. A typical timing sequence is x-5-1-5, where 'x' is the NbF₅ exposure time in seconds. Saturation is achieved with an exposure time of ~1 second.[6]
General Procedure:
-
The deposition is carried out in an ALD reactor.
-
The substrate (e.g., quartz, silicon, or sapphire) is heated to the desired deposition temperature (200 °C).
-
The NbF₅ precursor is heated in a bubbler to 65 °C to achieve sufficient vapor pressure.
-
The precursors are introduced into the reactor in alternating pulses, separated by purge steps with an inert gas.
-
The self-limiting surface reactions lead to the layer-by-layer growth of the NbSi film at a growth rate of approximately 4.5 Å/cycle.[6]
ALD Workflow Diagram
Caption: A single cycle workflow for the Atomic Layer Deposition of NbSi films.
References
- 1. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. arxiv.org [arxiv.org]
- 7. nanorh.com [nanorh.com]
safety procedures for working with Niobium(V) fluoride in a laboratory setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety procedures for the handling and use of Niobium(V) fluoride (NbF₅) in a laboratory setting. Due to its hazardous nature, strict adherence to these protocols is essential to ensure the safety of all personnel. This compound is a highly corrosive and toxic inorganic compound that is also moisture-sensitive.[1] Reaction with water or moisture can produce hazardous byproducts, including hydrofluoric acid (HF).[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and serious eye damage.[2][3][4][5][6][7][8]
GHS Hazard Statements:
-
H335: May cause respiratory irritation[7]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][9] | To protect against splashes and dust, which can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] A lab coat and, if necessary, a chemical-resistant apron.[1] Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | To prevent skin contact, which can cause severe burns.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[2] | To prevent inhalation of harmful dust.[2] |
Handling and Storage Protocols
Handling:
-
Handle this compound in a well-ventilated area, preferably inside a chemical fume hood with an average face velocity of at least 100 feet per minute.[4]
-
Handle under a dry, inert gas atmosphere (e.g., Argon).[4][5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep containers tightly closed to prevent moisture contact.[2][4]
-
Store in a corrosives area.[2]
-
Do not store in glass containers.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and isolate the spill area.[4]
-
Ensure adequate ventilation.[9]
-
Wear appropriate PPE as specified in Section 2.[9]
-
For small spills, use a neutralizing agent and vacuum up the spill using a HEPA filter.[4] Place the collected material in a closed, compatible container for disposal.[4][9]
-
Do not use water to clean up spills.[4]
-
Prevent runoff from entering drains.[2]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2][9] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][9] Seek immediate medical attention.[2][9] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4][9] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][4][9] |
| Ingestion | Rinse mouth with water.[4][5][9] Do NOT induce vomiting.[4][5][9] If possible, have the person drink milk.[2] Call a physician or poison control center immediately.[2][4][9] |
Waste Disposal
-
This compound waste is considered hazardous waste.[1]
-
Collect waste in a clean, dry, and chemically compatible container that is clearly labeled "Hazardous Waste" and "this compound".[1]
-
Do not mix with other chemical waste streams unless explicitly permitted.[1]
-
Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area.[1]
-
Disposal must be handled by a certified hazardous waste management company.[1] In-lab neutralization is not recommended without specific, validated protocols.[1]
Experimental Workflow and Decision Making
The following diagrams illustrate the general workflow for handling this compound and the decision-making process in the event of a spill.
Caption: A flowchart outlining the standard operating procedure for working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ltschem.com [ltschem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Niobium pentafluoride | F5Nb | CID 82217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NbF₅-Catalyzed Processes
Welcome to the Technical Support Center for Niobium(V) Fluoride (NbF₅)-Catalyzed Processes. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of utilizing NbF₅ in organic synthesis. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reaction conditions and achieve reliable results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during NbF₅-catalyzed reactions.
Issue 1: Low or No Product Yield
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I address them?
Answer: Low or no yield in NbF₅-catalyzed reactions can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A logical workflow to troubleshoot this issue is presented below.
Potential Causes and Solutions:
-
Catalyst Inactivity: NbF₅ is extremely sensitive to moisture and air.[1][2] Improper handling or storage can lead to hydrolysis and deactivation.
-
Impurities in Reagents or Solvents: Water or other Lewis basic impurities in the substrate or solvent can compete for coordination to the NbF₅, effectively poisoning the catalyst.[7][8]
-
Solution: Use freshly distilled or anhydrous solvents. Purify substrates to remove any basic impurities. The use of molecular sieves can help to remove residual moisture.
-
-
Suboptimal Reaction Temperature: The reaction rate may be too slow at lower temperatures, while excessively high temperatures can lead to substrate or product decomposition, or even catalyst deactivation.[5][9]
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For exothermic reactions, consider cooling to maintain control.
-
-
Insufficient Catalyst Loading: While NbF₅ is a highly efficient catalyst, the loading needs to be optimized for each specific reaction.[10][11][12]
-
Solution: Perform a catalyst loading study to determine the minimum amount of NbF₅ required for efficient conversion. Typical loadings can range from 0.5 mol% to 10 mol%.
-
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Question: My reaction is producing a mixture of isomers (regio- or stereoisomers) with poor selectivity. How can I improve this?
Answer: Poor selectivity in Lewis acid-catalyzed reactions is often influenced by the reaction conditions, particularly temperature and the nature of the solvent.
Potential Causes and Solutions:
-
Reaction Temperature: In many reactions, such as the Diels-Alder reaction, temperature plays a critical role in determining the kinetic versus thermodynamic product distribution.[13]
-
Solution: Lowering the reaction temperature often enhances selectivity towards the kinetically favored product. Conversely, if the thermodynamically more stable isomer is desired, higher temperatures may be beneficial, though this must be balanced against potential side reactions.
-
-
Solvent Effects: The choice of solvent can influence the Lewis acidity of NbF₅ and the geometry of the transition state, thereby affecting selectivity.[3][4][14][15] Coordinating solvents can compete with the substrate for binding to the catalyst, potentially altering the reaction pathway.
-
Steric and Electronic Factors: The inherent steric and electronic properties of the substrates play a significant role in selectivity.
-
Solution: While more challenging to modify, consider subtle changes to the substrate structure, such as the use of different protecting groups, which can influence the steric environment of the reaction center.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound? A1: NbF₅ is a corrosive and hygroscopic solid that reacts with water.[16] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or a desiccator with a suitable drying agent).[17][18] All handling should be performed in a glovebox or using Schlenk line techniques to prevent exposure to moisture and air.[1][3][4][5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What is the typical catalyst loading for an NbF₅-catalyzed reaction? A2: The optimal catalyst loading is reaction-dependent. However, for many processes, NbF₅ is effective at low catalyst loadings. For example, in the cyanosilylation of aldehydes, as little as 0.5 mol% of NbF₅ can provide excellent yields.[10][11] For other reactions, such as Friedel-Crafts acylations, a higher loading (e.g., 5-10 mol%) might be necessary. It is always recommended to perform a catalyst loading optimization study for your specific reaction.[12]
Q3: Can I regenerate and reuse my NbF₅ catalyst? A3: While specific protocols for NbF₅ regeneration are not widely published, general methods for regenerating solid Lewis acid catalysts can be adapted. Deactivation is often due to the formation of adducts with products or impurities, or hydrolysis.[19][20]
-
For deactivation by organic residues: Washing the spent catalyst with a non-coordinating, anhydrous solvent may remove adsorbed organic species.[21]
-
For suspected hydrolysis: A more rigorous regeneration involving high-temperature treatment under a stream of an inert gas might be necessary to remove water and potentially reform the active catalyst, though this should be approached with caution due to the volatility of NbF₅. Controlled fluorination could also be a possibility but requires specialized equipment.[18]
-
General procedure for solid acid catalyst regeneration (by calcination for coke removal):
-
Place the spent catalyst in a tube furnace.
-
Purge the system with an inert gas.
-
Slowly heat the furnace to a target temperature (e.g., 300-500°C) under a controlled flow of air or a mixture of oxygen and an inert gas to burn off carbonaceous deposits.[20][21]
-
Hold at the target temperature for a defined period.
-
Cool down under an inert gas. Note: The applicability of this method to NbF₅ requires careful consideration of its thermal stability and potential for sublimation.
-
Q4: How can I monitor the progress of my NbF₅-catalyzed reaction? A4: The choice of monitoring technique depends on the specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques allow for quantitative analysis of the reaction mixture over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points.[22][23] In some cases, in-situ reaction monitoring using a benchtop NMR spectrometer is possible.[23]
-
Infrared (IR) Spectroscopy: Can be useful for monitoring the disappearance of specific functional groups (e.g., the carbonyl stretch of an aldehyde).
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Cyanosilylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| NbF₅ | 0.5 | 10 | >95 | [10][11] |
| BF₃·OEt₂ | 1.0 | 60 | 92 | [15] |
| Sc(OTf)₃ | 1.0 | 45 | 94 | [15] |
| InCl₃ | 10 | 120 | 90 | [19] |
| BiCl₃ | 5 | 60 | 93 | [19] |
Reaction conditions: Room temperature, solvent-free.
Table 2: Effect of Temperature and Catalyst on Dehydrogenation of NaAlH₄
| Catalyst (2 mol%) | Decomposition Onset Temp (°C) | Hydrogen Desorption (wt.%) | Reference |
| NbF₅ | ~145 | 4.28 | [20][24] |
| NbCl₅ | ~145 | 4.00 | [20][24] |
| Nb₂O₅ | ~145 | 4.63 | [20][24] |
Note: While NbF₅ shows a lower hydrogen desorption amount in this specific study, it demonstrates a better catalytic ability in lowering the overall desorption temperature compared to the chloride and oxide counterparts.[20][24]
Experimental Protocols
Protocol 1: General Procedure for NbF₅-Catalyzed Cyanosilylation of Aldehydes
This protocol is adapted from the work of Kim and Rajagopal.[10][11]
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
This compound (NbF₅) (0.005 mmol, 0.5 mol%)
-
Anhydrous solvent for work-up (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask or vial with a magnetic stir bar
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: Under an inert atmosphere, add the aldehyde (1.0 mmol) and a magnetic stir bar to a flame-dried round-bottom flask.
-
Reagent Addition: Add trimethylsilyl cyanide (1.2 mmol) to the flask.
-
Catalyst Addition: Carefully add dispersed this compound (0.005 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 10-30 minutes.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for NbCl₅-Catalyzed Friedel-Crafts Acylation of Anisole (Adaptable for NbF₅)
This protocol for the related niobium halide, NbCl₅, provides a starting point for developing a procedure for NbF₅.[8] Due to the potentially different Lewis acidity and solubility, optimization of the solvent and temperature will be necessary.
Materials:
-
Anisole (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
This compound (NbF₅) (0.05 mmol, 5 mol% - starting point for optimization)
-
Anhydrous dichloromethane (10 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
Preparation: Under an inert atmosphere, add NbF₅ (0.05 mmol) to a flame-dried round-bottom flask containing anhydrous dichloromethane (5 mL) and a magnetic stir bar.
-
Substrate Addition: Add anisole (1.0 mmol) to the suspension.
-
Reagent Addition: Slowly add acetic anhydride (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC for the consumption of anisole.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ossila.com [ossila.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Scientists discover hydration is key to improving catalyst performance for industrial use | College of Chemistry [chemistry.berkeley.edu]
- 15. benchchem.com [benchchem.com]
- 16. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. High-speed solid state fluorination of Nb2O5 yields NbO2F and Nb3O7F with photocatalytic activity for oxygen evolution from water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Corrosive Byproducts of Niobium(V) Fluoride Reactions
This guide provides essential information for researchers, scientists, and drug development professionals working with Niobium(V) fluoride (NbF₅). It offers troubleshooting advice and answers to frequently asked questions regarding the management of its corrosive byproducts.
Introduction to Hazards
This compound is a highly reactive and moisture-sensitive compound.[1][2] The primary corrosive byproduct generated during its reactions is Hydrofluoric Acid (HF) .[1][3] HF is formed when NbF₅ comes into contact with water, including atmospheric moisture.[1][4] HF is extremely corrosive, toxic, and can cause severe skin burns and eye damage.[5] It readily attacks glass and many metals.[3][6] Therefore, meticulous handling and management of reaction conditions and waste are critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary corrosive byproduct of NbF₅ reactions, and how is it formed? A1: The main corrosive byproduct is hydrofluoric acid (HF).[1] It is produced when this compound reacts with water.[5] This reaction can occur with trace moisture in solvents, reagents, or even humidity in the air.[4]
Q2: What are the immediate safety precautions I should take when working with NbF₅? A2: Always handle NbF₅ in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.[1] An HF-specific spill kit and calcium gluconate gel (for skin exposure first aid) should be readily accessible.
Q3: My solid NbF₅ appears sticky or has a "hairy" texture. What does this mean? A3: This indicates moisture contamination.[4] this compound is hygroscopic and absorbs water from the atmosphere, causing it to become sticky.[4] The "hairy" or needle-like appearance can be due to the formation of monoclinic crystals as it absorbs water.[4] To prevent this, handle and store NbF₅ under a dry, inert atmosphere (e.g., in a glovebox or with an argon/nitrogen blanket) and use anhydrous solvents.[7]
Q4: Can I use standard glass labware for my NbF₅ reaction? A4: No. The hydrofluoric acid generated will attack and etch silica-based glass.[3][6] This can compromise the integrity of your equipment and contaminate your reaction. Use labware made from fluorinated polymers such as Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy alkanes (PFA).[6]
Q5: How should I properly store this compound? A5: Store NbF₅ in a tightly sealed, chemically compatible container, preferably made of plastic or a suitable polymer.[7] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong acids, bases, and oxidizing agents.[5][7] Storage under an inert gas like argon is recommended.[2]
Q6: What is the correct procedure for disposing of NbF₅ waste? A6: In-lab neutralization is not recommended without specific, validated protocols.[1] The safest method is to dispose of it through a certified hazardous waste management company.[1] Waste should be collected in a clearly labeled, dry, and chemically compatible container, segregated from other waste streams.[1]
Troubleshooting Guides
Issue 1: Etching and damage observed on reaction vessel.
-
Question: I noticed clouding and etching on my glass reaction flask after running a reaction with NbF₅. Why did this happen and how can I prevent it?
-
Answer: The etching is caused by hydrofluoric acid (HF), a byproduct of NbF₅ reacting with trace moisture.[3] HF aggressively corrodes glass.[6]
-
Immediate Action: Safely transfer the contents to a compatible container (e.g., PTFE). Neutralize and dispose of the damaged glassware according to your institution's hazardous waste guidelines.
-
Prevention: Always use reaction vessels made of HF-resistant materials like PTFE, PFA, or other fluorinated plastics.[6][7] Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a dry, inert atmosphere.
-
Issue 2: Unexpected white precipitate forms during the reaction.
-
Question: A white, insoluble solid formed in my reaction. What could it be?
-
Answer: The precipitate is likely a niobium oxyfluoride (e.g., NbO₂F) or a complex salt, formed from the reaction of NbF₅ with trace amounts of water or other oxygen-containing impurities.[8][9]
-
Troubleshooting Steps:
-
Carefully isolate a small sample of the precipitate for analysis (e.g., XRD, IR spectroscopy) to confirm its identity.
-
Review your experimental setup to identify potential sources of moisture ingress.
-
Ensure the use of anhydrous solvents and reagents and maintain a strictly inert atmosphere.
-
-
Issue 3: Difficulty in quenching the reaction and neutralizing byproducts.
-
Question: I am unsure how to safely quench my reaction and neutralize the corrosive byproducts for workup or disposal.
-
Answer: Quenching must be done cautiously to control the exothermic reaction and manage the hazardous byproducts. A slow addition of the reaction mixture to a stirred slurry of a suitable neutralizing agent is recommended.
-
Recommended Procedure: In a fume hood, prepare a stirred slurry of calcium carbonate or calcium hydroxide in a large, compatible container (e.g., a high-density polyethylene bucket).[10][11] Slowly and carefully add your reaction mixture to the slurry. The base will neutralize the HF, forming insoluble and much safer calcium fluoride (CaF₂).[10] Be aware that using carbonates will cause CO₂ evolution (foaming).[12] Continue stirring to ensure complete neutralization before proceeding with disposal.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | NbF₅ | [13] |
| Molar Mass | 187.90 g·mol⁻¹ | [14] |
| Appearance | Colorless or white to pale yellow hygroscopic solid/powder. | [2][13] |
| Melting Point | 72 to 73 °C | [13] |
| Boiling Point | 236 °C | [13] |
| Solubility in Water | Reacts (hydrolyzes). | [2][13] |
| Solubility | Slightly soluble in chloroform, carbon disulfide. | [2][13] |
| Primary Hazards | Corrosive, Harmful if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. | [14][15] |
Table 2: Material Compatibility with NbF₅ and HF Byproducts
| Material | Compatibility | Notes | Reference(s) |
| Glass (Borosilicate) | Not Recommended | Attacked by HF, leading to equipment failure and contamination. | [3] |
| Stainless Steel | Poor | Not recommended for aqueous HF solutions. Fluoride ions can promote stress corrosion cracking. | [16] |
| Titanium, Zirconium | Not Recommended | Strongly attacked by hydrofluoric acid at all concentrations. | [16] |
| Niobium Metal | Not Recommended | Attacked by hydrofluoric acid. | [16][17] |
| PTFE, PFA, FEP | Excellent | Highly resistant to both NbF₅ and HF. Recommended for reaction vessels, tubing, and storage. | [6] |
| Polyethylene (PE) | Good | Suitable for storage containers and waste collection. | [7] |
| Lead | Fair | Fairly resistant to HF solutions up to 40% at ambient temperature. | [16] |
Table 3: Common Neutralizing Agents for Hydrofluoric Acid (HF)
| Agent | Chemical Formula | Reaction Product | Advantages | Disadvantages | Reference(s) |
| Calcium Carbonate | CaCO₃ | Calcium Fluoride (CaF₂) | Forms an insoluble, stable salt, rendering the fluoride harmless. | Reaction produces CO₂ gas, which can cause foaming and splashing. Low solubility. | [10][18] |
| Calcium Hydroxide | Ca(OH)₂ | Calcium Fluoride (CaF₂) | Forms an insoluble, stable salt. Does not produce gas. | Can be a vigorous exothermic reaction. Low solubility. | [11] |
| Sodium Bicarbonate | NaHCO₃ | Sodium Fluoride (NaF) | Readily available. | Produces highly toxic and water-soluble sodium fluoride. Generates CO₂ gas. Not recommended for rendering fluoride harmless. | [10][11] |
| Boric Acid | H₃BO₃ | Tetrafluoroboric acid (HBF₄) | Can be used to complex fluoride ions, but the reaction is slow. | Does not eliminate the corrosive nature; HBF₄ still attacks glass. Not ideal for spill neutralization. | [18] |
Experimental Protocols
Protocol 1: General Handling and Use of this compound
-
Preparation: Before starting, ensure an HF-specific spill kit and calcium gluconate gel are available. Conduct a dry run of the procedure.
-
Environment: Perform all manipulations of solid NbF₅ and its solutions inside a certified chemical fume hood or a glovebox with an inert atmosphere.[5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a chemical-resistant apron, and double-glove with nitrile or neoprene gloves.[1]
-
Labware: Use only compatible labware made from materials like PTFE or PFA.[6] Ensure all labware is clean and thoroughly dried before use.
-
Dispensing: When weighing and dispensing solid NbF₅, do so under an inert atmosphere if possible, or work quickly and efficiently in a fume hood to minimize exposure to air.
-
Reaction Setup: Assemble the reaction apparatus in the fume hood. If the reaction is sensitive to moisture, use standard techniques for anhydrous reactions (e.g., flame-dried glassware replaced with polymer ware, inert gas blanket).
-
Post-Reaction: At the end of the reaction, do not leave the mixture open to the atmosphere. Proceed immediately to the quenching and neutralization protocol.
Protocol 2: Safe Quenching and Neutralization of Reaction Waste
-
Prepare Neutralizing Slurry: In a large container (e.g., a heavy-duty plastic bucket) made of a compatible material, place a generous amount of calcium carbonate or calcium hydroxide. Add water to create a stirrable slurry. The container should be no more than 20% full to allow for volume increases and potential foaming. Place this setup in a fume hood.
-
Cooling: If the reaction was run at an elevated temperature, cool the reaction vessel to room temperature before quenching.
-
Slow Addition: Using a compatible dropping funnel or by carefully pouring in small aliquots, add the reaction mixture very slowly to the vigorously stirred neutralizing slurry.
-
Monitor Reaction: Control the rate of addition to manage the heat generated (exothermic reaction) and any gas evolution (foaming if using carbonate). If the reaction becomes too vigorous, stop the addition and allow it to subside.
-
Complete Neutralization: After all the reaction mixture has been added, allow the slurry to stir for at least one hour to ensure complete neutralization.
-
pH Check: Check the pH of the slurry using pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more neutralizing agent and continue stirring.
-
Disposal: Once neutralized, the resulting slurry (containing insoluble CaF₂) can be collected and disposed of as hazardous waste through your institution's environmental health and safety office. Do not pour it down the drain.[5]
Visualizations
Caption: Logic diagram for selecting appropriate experimental setup.
Caption: Workflow for responding to a this compound or HF spill.
Caption: Step-by-step workflow for the safe neutralization of waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. reaction mechanism - Niobium (V) Fluoride becoming sticky - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. fishersci.com [fishersci.com]
- 6. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 7. ltschem.com [ltschem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 11. quora.com [quora.com]
- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. フッ化ニオブ(V) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. americanelements.com [americanelements.com]
- 16. eurofluor.org [eurofluor.org]
- 17. niobium.tech [niobium.tech]
- 18. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
Technical Support Center: Niobium(V) Fluoride (NbF₅) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the use of Niobium(V) fluoride (NbF₅) as a catalyst in experimental settings.
Troubleshooting Guides
This section addresses specific problems you may encounter with your NbF₅ catalyst, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Gradual or sudden loss of catalytic activity | 1. Catalyst Deactivation by Coking: Formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is common in reactions involving organic substrates.[1][2] | Regeneration Procedure: Implement a regeneration protocol involving solvent washing followed by oxidative calcination to remove coke deposits.[1] |
| 2. Catalyst Deactivation by Poisoning: Strong adsorption of impurities from reactants or solvents onto the catalyst's active sites.[3] | Feedstock Purification: Ensure high purity of all reactants and solvents by passing them through appropriate purification columns (e.g., activated alumina, silica gel) before they come into contact with the catalyst. | |
| 3. Reduction of Niobium(V) Species: The active Nb(V) may be reduced to lower, less active oxidation states (e.g., Nb(IV)) under certain reaction conditions.[1] | Oxidative Regeneration: Perform a controlled oxidation to re-oxidize the niobium species back to the active Nb(V) state.[1] | |
| Difficulty in handling or recovering the catalyst | Physical Properties of NbF₅: this compound is a fine powder that can be difficult to handle and separate from the reaction mixture.[4] | Immobilization on a Support: Consider immobilizing the NbF₅ on an inert support material such as silica gel to improve handling and facilitate easier recovery and reuse.[1] |
| Inconsistent reaction yields | Moisture Sensitivity: NbF₅ is highly sensitive to moisture and will react with water to form less active species and hazardous byproducts like hydrofluoric acid (HF).[5][6] | Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle the catalyst in a glovebox or under a positive pressure of inert gas.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound catalyst deactivation?
A1: The most common sign of deactivation is a noticeable decrease in the reaction rate or a lower-than-expected yield of the desired product under standard reaction conditions. You may also observe a change in the physical appearance of the catalyst, such as a darkening of its color, which could indicate the formation of carbonaceous deposits (coking).
Q2: How can I distinguish between deactivation by coking and deactivation by reduction of the niobium center?
A2: While spectroscopic analysis of the spent catalyst would provide a definitive answer, a practical approach is to attempt regeneration. If the catalyst's activity is restored after a solvent wash and calcination in air, deactivation was likely due to coking. If this procedure is ineffective, deactivation due to the reduction of the Nb(V) species is more probable, and an oxidative regeneration should be attempted.[1]
Q3: What safety precautions are essential when working with and regenerating this compound?
A3: this compound is a hazardous substance that is corrosive, toxic, and moisture-sensitive.[5][6][7] Always handle it in a well-ventilated fume hood or a glovebox.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Be particularly cautious of its reaction with water, which produces hydrofluoric acid (HF).[5] Regeneration procedures, especially calcination, should be performed with care to ensure proper ventilation and to avoid the release of hazardous fumes.
Q4: Can I reuse my this compound catalyst?
A4: Yes, NbF₅ can often be recovered and reused. However, its activity may decrease with each cycle due to gradual deactivation or material loss during recovery. If you observe a significant drop in performance, a regeneration step is recommended.
Q5: How should I store this compound?
A5: Due to its high moisture sensitivity, NbF₅ must be stored in a tightly sealed container in a dry, inert atmosphere (e.g., in a desiccator or a glovebox).[6]
Experimental Protocols
The following are detailed methodologies for the regeneration of a deactivated this compound catalyst. These protocols are based on general procedures for solid acid catalysts and analogous systems like Niobium(V) chloride.[1]
Protocol 1: Regeneration of Coked NbF₅ Catalyst
This procedure is designed to remove carbonaceous deposits from the catalyst surface.
-
Solvent Washing:
-
After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation in an inert atmosphere.
-
Wash the catalyst multiple times with a dry, inert solvent (e.g., anhydrous hexane or dichloromethane) to remove any adsorbed organic residues.
-
Dry the washed catalyst under a vacuum or a stream of inert gas at a low temperature (e.g., 60-80 °C) to remove the solvent.
-
-
Oxidative Calcination:
-
Place the dried, spent catalyst in a suitable vessel for calcination, such as a ceramic boat, and place it inside a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) while gradually heating to 100-120 °C to remove any residual moisture or solvent.
-
Once at temperature, switch the gas flow to a lean mixture of oxygen in an inert gas (e.g., 5% O₂ in N₂) or simply to dry air.
-
Slowly ramp the temperature to a target of 300-500 °C (the optimal temperature should be determined experimentally) at a rate of 5-10 °C/min.[1]
-
Hold the catalyst at the target temperature for 2-4 hours, or until the carbon deposits are completely removed.[1] This can be monitored by observing the cessation of CO₂ evolution in the off-gas, if an analyzer is available.
-
Switch the gas flow back to an inert gas and cool the furnace to room temperature.
-
Carefully remove the regenerated catalyst and store it under dry, inert conditions.
-
Protocol 2: Oxidative Regeneration of Reduced NbF₅ Catalyst
This procedure is intended to re-oxidize reduced niobium species to the active Nb(V) state.
-
Catalyst Preparation:
-
Separate and dry the deactivated catalyst as described in steps 1 and 2 of the solvent washing procedure in Protocol 1.
-
-
Controlled Oxidation:
-
Place the catalyst in a tube furnace as described in Protocol 1.
-
Purge the furnace with an inert gas.
-
Begin heating the furnace to the target regeneration temperature (typically 300-500 °C) at a controlled rate (e.g., 5-10 °C/min) under the inert atmosphere.[1]
-
Once the target temperature is reached, introduce a controlled flow of an oxidizing gas, such as dry air or a lean oxygen/inert gas mixture.
-
Maintain these conditions for 1-3 hours to ensure complete re-oxidation of the niobium species.
-
Switch the gas flow back to an inert gas and allow the furnace to cool to room temperature.
-
Store the regenerated catalyst under a dry, inert atmosphere.
-
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting and regenerating a deactivated this compound catalyst.
Caption: Decision pathway for troubleshooting and regenerating a deactivated NbF₅ catalyst.
Caption: A generalized workflow for the regeneration of a this compound catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Nb-Based Catalysts for the Valorization of Furfural into Valuable Product through in One-Pot Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. ltschem.com [ltschem.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Optimizing NbF₅-Mediated Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yield and selectivity in Niobium Pentafluoride (NbF₅)-mediated synthetic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during NbF₅-mediated experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My NbF₅-catalyzed reaction is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in NbF₅-mediated reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Catalyst Inactivity or Decomposition. NbF₅ is a highly reactive and hygroscopic Lewis acid. Exposure to atmospheric moisture can lead to its decomposition and loss of catalytic activity.
-
Solution:
-
Handling: Always handle NbF₅ in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).[1]
-
Solvent Purity: Ensure that all solvents are rigorously dried and degassed before use. The presence of water or other protic impurities can quench the catalyst.
-
Catalyst Quality: Use freshly opened or properly stored NbF₅. The quality of the catalyst can significantly impact the reaction outcome.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The temperature can significantly influence the reaction rate and the stability of the intermediates and products.
-
Solution:
-
Temperature Screening: Perform the reaction at various temperatures to find the optimal balance. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. For instance, in the Diels-Alder reaction of furan with methyl acrylate catalyzed by NbCl₅ (a related niobium halide), lower temperatures led to higher yields.[2]
-
-
-
Potential Cause 3: Inappropriate Solvent Choice. The solvent plays a crucial role in Lewis acid catalysis, affecting catalyst solubility, stability, and Lewis acidity.
-
Solution:
-
Solvent Polarity and Coordinating Ability: The choice of solvent can modulate the Lewis acidity of NbF₅. Non-coordinating, polar solvents can enhance the effective Lewis acidity, while strongly coordinating solvents can compete with the substrate for binding to the niobium center, potentially inhibiting the reaction.[3][4][5][6][7] A screening of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, 1,2-dichloroethane, toluene) is recommended.
-
-
-
Potential Cause 4: Incomplete Reaction. The reaction may not have reached completion within the allotted time.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (TLC, GC, LC-MS, NMR).
-
Extended Reaction Time: If starting material is still present, extend the reaction time.
-
-
-
Potential Cause 5: Product Decomposition or Side Reactions. The strong Lewis acidity of NbF₅ can sometimes promote undesired side reactions or decomposition of the desired product.
-
Solution:
-
Lower Catalyst Loading: Use the minimum effective amount of NbF₅. High catalyst loading can sometimes lead to side product formation.
-
Temperature Control: As mentioned, lower temperatures can often minimize side reactions.
-
Slow Addition of Reagents: Adding one of the reactants slowly can help to maintain a low concentration of reactive intermediates and minimize side reactions.
-
-
Below is a workflow diagram for troubleshooting low-yield reactions.
Issue 2: Poor Selectivity (Regio-, Diastereo-, or Enantioselectivity)
Q: My reaction is producing a mixture of isomers. How can I improve the selectivity?
A: Achieving high selectivity in NbF₅-mediated reactions often requires careful control of reaction parameters and, in the case of enantioselectivity, the use of chiral auxiliaries or ligands.
-
Regioselectivity:
-
Potential Cause: The electronic and steric properties of the substrates may not strongly favor the formation of a single regioisomer.
-
Solution:
-
Modify Substrates: Introducing directing groups or altering the steric bulk of the substrates can influence the regiochemical outcome.
-
Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the kinetically controlled product.
-
-
-
Diastereoselectivity:
-
Potential Cause: The transition states leading to the different diastereomers are of similar energy.
-
Solution:
-
Solvent Effects: The solvent can influence the geometry of the transition state. A screen of different solvents is recommended.
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity.
-
Bulky Reagents: The use of sterically demanding protecting groups or reagents can favor the formation of one diastereomer over another. For example, in aldol reactions, the choice of enolate geometry (E or Z) can dictate the syn/anti selectivity of the product.[8] While not specific to NbF₅, this principle of steric control is broadly applicable.
-
-
-
Enantioselectivity:
-
Potential Cause: The reaction is proceeding through an achiral pathway.
-
Solution:
-
Chiral Ligands: The use of chiral ligands that can coordinate to the niobium center is the most common strategy for inducing enantioselectivity. While the use of chiral ligands specifically with NbF₅ is not extensively documented, studies with NbCl₅ have shown that chiral ligands such as tartrate esters, Schiff bases, and Pybox ligands can induce enantiomeric excess in Diels-Alder and Mannich-type reactions.[9][10] It is plausible that similar ligand systems could be adapted for NbF₅, although the higher Lewis acidity and smaller size of the fluoride ligands may influence the coordination chemistry.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the substrates can direct the stereochemical outcome of the reaction.
-
-
The following diagram illustrates the general principle of achieving enantioselectivity using a chiral Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store Niobium Pentafluoride (NbF₅)?
A1: NbF₅ is a white, crystalline solid that is highly hygroscopic and reactive towards moisture. It should be handled exclusively in a dry, inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).[1] Store NbF₅ in a tightly sealed container in a desiccator or glovebox.
Q2: What are the most common applications of NbF₅ in organic synthesis?
A2: NbF₅ is a powerful Lewis acid catalyst for a variety of organic transformations. Its most well-documented application is in the cyanosilylation of aldehydes, where it exhibits high efficiency, requiring low catalyst loadings and short reaction times under solvent-free conditions.[11] It also shows promise in other Lewis acid-catalyzed reactions such as Friedel-Crafts acylations, Diels-Alder reactions, and aldol-type reactions.[2][12][13]
Q3: Can NbF₅ be used in protic solvents like water or alcohols?
A3: No, NbF₅ reacts vigorously with protic solvents. The presence of water or alcohols will lead to the decomposition of the catalyst and the formation of niobium oxyfluorides or oxides, rendering it inactive for the desired Lewis acid-catalyzed reaction.
Q4: What are some common side reactions to be aware of in NbF₅-mediated synthesis?
A4: Due to its strong Lewis acidity, NbF₅ can promote several side reactions, particularly with sensitive substrates. These can include:
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Polymerization: Especially with activated alkenes or other easily polymerizable substrates.
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Decomposition: Sensitive functional groups may not be stable to the reaction conditions.
-
Rearrangements: Carbocationic intermediates, if formed, may undergo rearrangements.
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Over-alkylation/acylation: In Friedel-Crafts type reactions, multiple additions to the aromatic ring can occur.[12]
Q5: How does the Lewis acidity of NbF₅ compare to other common Lewis acids?
A5: NbF₅ is considered a very strong Lewis acid. The high electronegativity of the fluorine atoms enhances the electron-accepting ability of the niobium center. Its Lewis acidity is generally greater than that of NbCl₅ and is comparable to or stronger than other common Lewis acids like AlCl₃ and BF₃·OEt₂ in many applications.
Data Presentation: Quantitative Summary of NbF₅-Mediated Reactions
The following tables summarize quantitative data on yield and selectivity for representative NbF₅-catalyzed reactions.
Table 1: Cyanosilylation of Aldehydes with TMSCN Catalyzed by NbF₅ [11]
| Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Benzaldehyde | 0.5 | 10 | 98 |
| 4-Chlorobenzaldehyde | 0.5 | 10 | 99 |
| 4-Nitrobenzaldehyde | 0.5 | 10 | 97 |
| 4-Methoxybenzaldehyde | 0.5 | 10 | 98 |
| Cinnamaldehyde | 0.5 | 10 | 96 |
| Hexanal | 0.5 | 10 | 95 |
| Cyclohexanecarboxaldehyde | 0.5 | 10 | 97 |
Reactions performed at room temperature under solvent-free conditions.
Table 2: Diels-Alder Reaction of Furan with Dienophiles (Catalyzed by NbCl₅ - a related Niobium Halide) [2]
| Dienophile | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo/exo Ratio |
| Methyl acrylate | 10 | 0 | 2 | 77 | 3.3:1 |
| Methyl acrylate | 10 | -20 | 4 | 85 | 4:1 |
| Acrylonitrile | 10 | 0 | 2 | 35 | 2.5:1 |
| 2-Chloroacrylonitrile | 10 | 0 | 2 | 20 | 1:1.5 |
Reactions performed without solvent.
Experimental Protocols
Protocol 1: General Procedure for NbF₅-Catalyzed Cyanosilylation of Aldehydes [11]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 mmol).
-
Reagent Addition: To the aldehyde, add trimethylsilyl cyanide (TMSCN) (1.2 mmol).
-
Catalyst Addition: Add NbF₅ (0.005 mmol, 0.5 mol%) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-15 minutes. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Adapted Procedure for a Potential NbF₅-Catalyzed Diels-Alder Reaction (Based on NbCl₅ catalysis[2])
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, cool the furan (diene, 1.0 mmol) to the desired temperature (e.g., 0 °C or -20 °C).
-
Catalyst Addition: Carefully add NbF₅ (0.1 mmol, 10 mol%) to the cooled furan with stirring.
-
Dienophile Addition: Slowly add the dienophile (e.g., methyl acrylate, 1.0 mmol) to the mixture.
-
Reaction: Stir the reaction at the specified temperature for the required time (e.g., 2-4 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The endo/exo ratio can be determined by ¹H NMR spectroscopy of the crude product. The cycloadducts can be purified by column chromatography.
Safety Precautions: NbF₅ is corrosive and reacts with moisture to release HF gas, which is highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
References
- 1. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric catalysis using niobium and tantalum complexes - DORAS [doras.dcu.ie]
- 10. benchchem.com [benchchem.com]
- 11. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Unexpected Side Reactions with Niobium Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Niobium pentafluoride (NbF₅).
Troubleshooting Guides
Issue 1: Unexpected Color Change in the Reaction Mixture
Question: My reaction mixture containing Niobium pentafluoride turned from colorless to a persistent yellow, brown, or black color. What could be the cause?
Answer: Unexpected color changes often indicate the formation of niobium sub-halides or decomposition of organic materials. Niobium pentafluoride is a powerful Lewis acid and can be sensitive to reaction conditions.
Possible Causes and Solutions:
-
Moisture Contamination: Niobium pentafluoride is extremely sensitive to moisture.[1] Trace amounts of water can lead to hydrolysis, forming niobium oxyfluorides which can be colored.
-
Solution: Ensure all glassware is rigorously dried, and solvents are anhydrous. Handle NbF₅ in a glovebox with a dry inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction with Solvents: Certain solvents can react with NbF₅, especially at elevated temperatures. For example, ethers can form adducts, and in some cases, undergo cleavage.[2] Amines can undergo aminolysis.[2]
-
Solution: Choose a solvent that is known to be compatible with NbF₅ under your reaction conditions. Consider using chlorinated solvents or hydrocarbons. If a coordinating solvent is necessary, be aware of potential adduct formation and subsequent reactions.
-
-
Decomposition of Starting Materials or Products: The strong Lewis acidity of NbF₅ can catalyze the decomposition of sensitive organic molecules, leading to colored byproducts.
-
Solution: Run the reaction at a lower temperature. Consider adding the NbF₅ solution slowly to a solution of your substrate to avoid localized high concentrations.
-
-
Reduction of Nb(V): If reducing agents are present, even unintentionally as impurities, Nb(V) can be reduced to lower oxidation states (e.g., Nb(IV)), which are often colored.
-
Solution: Ensure all reagents are pure and free from reducing impurities.
-
Issue 2: Formation of an Insoluble Precipitate
Question: An unexpected precipitate has formed in my reaction. How can I identify it and prevent its formation?
Answer: Precipitate formation can be due to several factors, including the formation of insoluble niobium species or low solubility of a reaction product or byproduct.
Possible Causes and Solutions:
-
Hydrolysis: As mentioned, moisture will lead to the formation of insoluble niobium oxyfluorides or oxides.[3]
-
Solution: Strict anhydrous conditions are paramount.
-
-
Insoluble Adduct Formation: Niobium pentafluoride can form insoluble adducts with certain donor molecules.
-
Solution: If adduct formation is suspected, try a different solvent system that may better solvate the adduct.
-
-
Polymerization: NbF₅ can act as a catalyst for the polymerization of certain alkenes or cyclic ethers like THF.[4] The resulting polymer will precipitate from the solution.
-
Solution: If polymerization is a suspected side reaction, consider using a less coordinating solvent or running the reaction at a lower temperature. The addition of a polymerization inhibitor, if compatible with your desired reaction, could be explored.
-
-
Reaction with the Reaction Vessel: While less common with standard glassware, prolonged reactions at high temperatures could potentially lead to reactions with silicate glass, although specific data on this with NbF₅ is scarce. Do not store NbF₅ solutions in glass.[5]
-
Solution: For high-temperature or prolonged reactions, consider using a reaction vessel made of a more inert material like PTFE.
-
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with Niobium pentafluoride?
Niobium pentafluoride is a corrosive and toxic substance. It is harmful if swallowed, inhaled, or comes into contact with skin, causing severe burns and eye damage.[6] It reacts with water to release hydrofluoric acid (HF), which is also highly toxic and corrosive.[7] Always handle NbF₅ in a well-ventilated fume hood or a glovebox and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
2. What materials are incompatible with Niobium pentafluoride?
Niobium pentafluoride is incompatible with:
-
Water and moisture: Reacts to form hydrofluoric acid and niobium oxyfluorides.[6]
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Strong reducing agents
3. How should I properly store Niobium pentafluoride?
Store Niobium pentafluoride in a tightly sealed, compatible container (do not store in glass) in a cool, dry, and well-ventilated area designated for corrosive materials.[5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[8]
4. How can I safely quench a reaction containing Niobium pentafluoride?
Quenching a reaction containing NbF₅ must be done with extreme caution due to its reactivity with protic solvents. A recommended procedure is to cool the reaction mixture in an ice bath and slowly add a less reactive, anhydrous alcohol like isopropanol, followed by ethanol, and then methanol, before finally adding water.[9] This should be done under an inert atmosphere and with vigorous stirring. Always perform a small-scale quench first to assess the reactivity.
Data Presentation
Table 1: Physical and Chemical Properties of Niobium Pentafluoride
| Property | Value | Reference |
| Molecular Formula | NbF₅ | [6] |
| Molar Mass | 187.9 g/mol | [6] |
| Appearance | White, hygroscopic crystalline solid | |
| Melting Point | 79 °C | |
| Boiling Point | 234 °C | |
| Solubility | Reacts with water. Slightly soluble in chloroform and carbon disulfide. | [10] |
| Structure in Solid State | Tetrameric, [NbF₅]₄ | [10] |
Table 2: ⁹³Nb and ¹⁹F NMR Chemical Shift References for Niobium Fluoride Species
| Compound/Species | Solvent | ⁹³Nb Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Reference |
| K[NbCl₆] (Reference) | CH₃CN | 0 (External Standard) | - | |
| [NbF₆]⁻ | CH₃CN | ~ -1650 | ~ 104.5 | |
| cis-[NbF₄Cl₂]⁻ | CH₃CN | ~ -1250 | ~ 125 (Fₐ), ~ 95 (Fₑ) | |
| trans-[NbF₄Cl₂]⁻ | CH₃CN | ~ -1200 | ~ 115 | |
| fac-[NbF₃Cl₃]⁻ | CH₃CN | ~ -900 | ~ 130 (Fₐ), ~ 90 (Fₑ) | |
| mer-[NbF₃Cl₃]⁻ | CH₃CN | ~ -850 | ~ 140 (Fₐ), ~ 110, 80 (Fₑ) | |
| cis-[NbF₂Cl₄]⁻ | CH₃CN | ~ -550 | ~ 125 | |
| trans-[NbF₂Cl₄]⁻ | CH₃CN | ~ -500 | ~ 150 | |
| [NbFCl₅]⁻ | CH₃CN | ~ -200 | ~ 145 |
Note: Chemical shifts can vary depending on the specific solvent and counter-ion.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of Niobium Pentafluoride
Objective: To safely handle solid Niobium pentafluoride and prepare a stock solution under an inert atmosphere.
Materials:
-
Niobium pentafluoride (solid)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Glovebox with an argon or nitrogen atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
Spatula
-
Weighing paper
-
Volumetric flask with a septum-sealed sidearm
-
Magnetic stir bar
-
Syringes and needles
Procedure:
-
Transfer the required amount of Niobium pentafluoride from its storage container to a piece of weighing paper inside the glovebox.
-
Quickly and carefully transfer the weighed NbF₅ to the volumetric flask containing a magnetic stir bar.
-
Using a syringe, add the desired volume of anhydrous solvent to the volumetric flask.
-
Seal the flask and stir the mixture until the solid is fully dissolved.
-
The stock solution can be stored in the glovebox and dispensed via syringe through the septum.
Protocol 2: Analysis of a Reaction Mixture for Niobium-Containing Side Products by ¹⁹F and ⁹³Nb NMR
Objective: To identify potential niobium fluoride-containing species in a reaction mixture.
Materials:
-
Sample from the reaction mixture
-
Anhydrous NMR solvent (e.g., CD₂Cl₂, CD₃CN)
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
NMR spectrometer equipped for ¹⁹F and ⁹³Nb detection
Procedure:
-
Inside a glovebox, transfer a representative aliquot of the reaction mixture to a clean, dry vial.
-
If the reaction solvent is not a suitable NMR solvent, remove it under vacuum.
-
Dissolve the residue in the appropriate anhydrous deuterated NMR solvent.
-
Transfer the solution to the NMR tube and seal it.
-
Acquire a ¹⁹F NMR spectrum. Compare the observed chemical shifts to known values for NbF₅ adducts and other potential niobium fluoride species (see Table 2).
-
Acquire a ⁹³Nb NMR spectrum. The chemical shift will provide information about the coordination environment of the niobium center. Broad signals are common for quadrupolar nuclei like ⁹³Nb.
-
Analyze the spectra to identify any unexpected niobium-containing species.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected reactions.
Caption: General experimental workflow.
Caption: Potential side reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Niobium pentafluoride | F5Nb | CID 82217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
Niobium(V) Fluoride Solvent Compatibility Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Niobium(V) fluoride (NbF₅) with various laboratory solvents. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a highly reactive compound with varying solubility depending on the nature of the solvent. It is a strong Lewis acid and its solubility is often driven by the formation of complexes with solvent molecules. It is highly sensitive to moisture and will hydrolyze in protic solvents.[1][2]
Q2: Which solvents are generally incompatible with this compound?
Extreme caution should be exercised when using protic solvents. This compound readily reacts with water, alcohols, and caustic solutions, leading to hydrolysis.[1][2] This reaction can generate hazardous hydrofluoric acid (HF).[3] Therefore, these solvents are generally considered incompatible for dissolving pure NbF₅ without chemical modification.
Q3: Can I use polar aprotic solvents with this compound?
Yes, polar aprotic solvents can be used, but with the understanding that complex formation is likely to occur. Solvents like acetonitrile and dimethylformamide (DMF) will react with this compound to form adducts.[4] The nature of the resulting species in solution (ionic or neutral) can depend on the stoichiometry of the reaction.[4]
Q4: What are the recommended non-polar solvents for this compound?
This compound is sparingly soluble in some non-polar solvents like carbon disulfide (CS₂) and chloroform.[1][5] It is also reported to be soluble in carbon tetrachloride.[6] These solvents are less likely to react directly with NbF₅, making them suitable for certain applications where inert dissolution is desired.
Q5: What are the critical safety precautions when handling this compound and its solutions?
This compound is a corrosive and toxic compound that is highly sensitive to moisture.[3][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile, neoprene), chemical safety goggles, and a face shield. A lab coat and, if necessary, a chemical-resistant apron should also be worn.[3]
-
Handling Environment: Handle this compound under a dry, inert atmosphere, such as in a glovebox or under a stream of argon.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong bases, and oxidizing agents.[7][8] Do not store in glass containers.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms upon adding this compound to the solvent. | The solvent may contain trace amounts of water, leading to hydrolysis. | Ensure the solvent is rigorously dried before use. Handle the compound and prepare the solution under an inert atmosphere. |
| The solution color changes unexpectedly (e.g., darkens). | This may indicate a decomposition reaction or the formation of an unexpected complex. For instance, a darkening of the mixture was observed when reacting NbF₅ with propargyl alcohol.[4] | Stop the experiment and re-evaluate the compatibility of the solvent and any other reagents with this compound. Consider using a more inert solvent if possible. |
| The reaction yields a mixture of unidentified ionic species. | The stoichiometry of the reaction (ratio of NbF₅ to ligand/solvent) can influence the formation of ionic versus neutral species.[4] | Carefully control the molar ratio of this compound to the complexing agent. Consider using spectroscopic techniques like NMR to identify the species in solution.[4] |
| Difficulty in achieving the desired solubility in non-polar solvents. | This compound has limited solubility in many non-polar solvents.[1][5] | Consider gentle heating or sonication to aid dissolution, while ensuring the system remains under an inert atmosphere. Alternatively, a more suitable solvent with higher solvating power for the specific application may be necessary. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility/Reactivity | Reference |
| Water | Polar Protic | Reacts via hydrolysis | [1][6] |
| Ethanol | Polar Protic | Reacts/Soluble | [1][6] |
| Acetic Acid | Polar Protic | Soluble | [6] |
| Acetonitrile | Polar Aprotic | Forms adducts (e.g., NbF₅(CD₃CN)) | [4] |
| Dimethylformamide (DMF) | Polar Aprotic | Forms adducts (e.g., NbF₅(dmf)) | [4] |
| Diethyl Ether | Polar Aprotic | Soluble | [6] |
| Chloroform | Non-Polar | Sparingly soluble/Slightly soluble | [1][5][6] |
| Carbon Disulfide (CS₂) | Non-Polar | Sparingly soluble/Slightly soluble | [1][5] |
| Carbon Tetrachloride | Non-Polar | Soluble | [6] |
| Hydrogen Fluoride | Polar Protic | Soluble (6.8 g/100g at 25°C) | [6] |
| Bromine Trifluoride | - | Soluble (18.6 g/100g at 25°C) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in an Aprotic Solvent
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Inert Atmosphere: Conduct all manipulations within a glovebox or under a Schlenk line to exclude moisture and oxygen.
-
Solvent Preparation: Use a freshly distilled and dried aprotic solvent.
-
Dissolution: Slowly add the desired amount of this compound to the solvent with stirring. The addition should be done in small portions to control any exothermic reactions.
-
Observation: Monitor the solution for any color changes, precipitate formation, or gas evolution, which may indicate a reaction.
-
Characterization: If a complex is expected to form, use appropriate analytical techniques (e.g., NMR, IR spectroscopy) to characterize the species in solution.
Mandatory Visualization
Caption: Workflow for preparing solutions of this compound.
References
- 1. 7783-68-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemister.ru]
- 7. ltschem.com [ltschem.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up Reactions with Niobium(V) Fluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance for scaling up chemical reactions involving Niobium(V) Fluoride (NbF₅). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and pilot-scale experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and how should it be handled?
A1: this compound is a highly hazardous material that requires meticulous handling. The primary hazards are:
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Corrosivity: It causes severe skin burns and eye damage.[1][2]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] Inhalation may lead to chemical pneumonitis, an inflammation of the lungs.[2]
-
Moisture Sensitivity: NbF₅ is extremely hygroscopic and reacts violently with water.[3] This reaction produces highly toxic and corrosive hydrofluoric acid (HF).[3]
Safe Handling Procedures:
-
Inert Atmosphere: Always handle NbF₅ under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent contact with moisture.[3]
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, chemical safety goggles, and a face shield.[1][3]
-
Ventilation: All manipulations should be performed in a properly operating chemical fume hood.[3][4][5]
-
Material Compatibility: Do not store this compound in glass containers due to its reactivity.[6] Use compatible materials such as Teflon or other fluorinated polymers.
Q2: My this compound powder has become sticky and clumpy. What is the cause and how can I prevent it?
A2: This is a common issue caused by the hygroscopic nature of NbF₅. When the powder absorbs ambient moisture, it begins to hydrolyze, forming sticky hydrates and hydrofluoric acid, which can lead to clumping and the appearance of "hair-like" crystals.[7]
Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and that the reaction is assembled and run under a positive pressure of a dry inert gas like argon or nitrogen.
-
Proper Storage: Store NbF₅ in a tightly sealed, compatible container within a desiccator or a glovebox with a low-moisture atmosphere.
-
Handling Equipment: Use pre-dried glassware and equipment. Avoid exposing the solid to the laboratory atmosphere, even for brief periods.
Q3: this compound is a solid. What are the best practices for adding it to a large-scale reactor?
A3: Adding a highly reactive, hygroscopic solid to a large reactor requires specialized techniques to ensure safety and maintain an inert atmosphere.
-
Solid Addition Funnel/Device: Use a solid addition funnel or a similar enclosed system that can be purged with inert gas before and during the addition.
-
Glovebox Loading: For pilot-scale reactors, it may be feasible to weigh the NbF₅ in a glovebox and seal it in a transfer container that can be safely connected to a port on the reactor.
-
Dense Loading: In industrial settings, dense loading techniques, which use specialized equipment to spread the catalyst evenly, can be employed to minimize dust formation and exposure.[8]
-
Avoid Dusting: Always handle the solid gently to minimize the creation of fine dust, which increases the risk of inhalation and reaction with atmospheric moisture.[5]
Section 2: Troubleshooting Guide for Scale-Up
This guide addresses specific issues that may arise when transitioning a reaction involving NbF₅ from a laboratory to a pilot scale.
Issue 1: Decreased Yield and Selectivity at Larger Scale
Question: My reaction yield was excellent on a 1-gram scale, but dropped significantly when I scaled up to 100 grams. What are the likely causes?
Answer: A drop in performance upon scale-up is often related to mass and heat transfer limitations.
-
Poor Heat Management: Reactions involving NbF₅, particularly as a Lewis acid catalyst, can be exothermic. Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[9] This can create localized "hot spots" that promote side reactions and decrease selectivity.
-
Inadequate Mixing: What appears as good mixing in a small flask may be insufficient in a large reactor, leading to poor distribution of the catalyst and reactants, and localized temperature gradients.[9]
-
Moisture Contamination: The larger volume of solvents, reactants, and the reactor's surface area increase the potential points of entry for moisture, which can deactivate the NbF₅ catalyst.[3]
Solutions:
-
Improve Heat Transfer: Use jacketed reactors with an efficient heat transfer fluid and overhead stirring. For highly exothermic processes, consider adding internal cooling coils or using a continuous flow reactor setup.[9]
-
Controlled Reagent Addition: Add one of the reagents slowly via a syringe pump or an addition funnel to control the reaction rate and heat generation.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to quantify the heat of reaction.[5][9] This data is crucial for designing an adequate cooling system.
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Purge the reactor thoroughly with inert gas and maintain a positive pressure throughout the reaction.
Issue 2: Catalyst Deactivation
Question: My NbF₅-catalyzed reaction starts well but then slows down or stops completely. What could be poisoning the catalyst?
Answer: this compound, as a strong Lewis acid, is susceptible to deactivation by chemical poisoning.
-
Water: As mentioned, water is a primary poison. It hydrolyzes NbF₅, destroying its Lewis acidic sites.[2]
-
Basic Impurities: Lewis bases present as impurities in your starting materials or solvents (e.g., amines, alcohols, certain sulfur or phosphorus compounds) can irreversibly bind to the Lewis acidic niobium center, neutralizing the catalyst.[10]
-
Product Inhibition: The desired product or a byproduct of the reaction may itself be a Lewis base that coordinates to the NbF₅, preventing it from participating in further catalytic cycles.
-
Fouling: In some reactions, particularly with complex organic substrates, polymeric or tar-like byproducts can form and physically block the active sites on the solid catalyst surface.[11]
Solutions:
-
Purify Reagents: Ensure all starting materials and solvents are of high purity and free from basic or coordinating impurities. Consider passing solvents through a column of activated alumina.
-
Use Guard Beds: Before the reaction mixture enters the main reactor, it can be passed through a "guard bed" of a less expensive adsorbent to remove potential poisons.[7]
-
Analyze Reaction Mixture: Use techniques like in-situ IR or NMR to monitor the reaction and identify the formation of any byproducts that could be acting as inhibitors.
-
Catalyst Regeneration: For deactivation by coking/fouling, it may be possible to regenerate the catalyst. This often involves a carefully controlled calcination (heating in air or oxygen) to burn off the organic deposits. However, this must be done carefully to avoid sintering or phase changes in the catalyst.[6][11]
Section 3: Quantitative Data and Protocols
Table 1: Illustrative Comparison of Parameters for Scaling Up an NbF₅-Catalyzed Reaction
The following table provides a hypothetical but realistic comparison of parameters for the cyanosilylation of benzaldehyde, illustrating common scale-up challenges.
| Parameter | Lab Scale (1 g Benzaldehyde) | Pilot Scale (100 g Benzaldehyde) - Unoptimized | Pilot Scale (100 g Benzaldehyde) - Optimized |
| Scale Factor | 1x | 100x | 100x |
| NbF₅ Catalyst Loading | 0.5 mol% | 0.5 mol% | 0.5 mol% |
| Solvent Volume | 10 mL | 1 L | 1 L |
| Reagent Addition | All at once | All at once | Slow addition over 1 hour |
| Stirring | Magnetic Stir Bar (800 rpm) | Single Impeller (300 rpm) | Baffled Reactor, Dual Impeller (500 rpm) |
| Observed Max Temp (°C) | 28 °C | 55 °C (Hot spots likely) | 30 °C |
| Reaction Time | 10 minutes | 4 hours | 45 minutes |
| Yield | >95% | 65% | >95% |
| Observed Issues | None | Significant byproduct formation, incomplete conversion. | Clean reaction profile. |
This table highlights how direct scaling without process optimization can lead to poor temperature control and mixing, resulting in significantly lower yields and longer reaction times.
Experimental Protocol: NbF₅-Catalyzed Cyanosilylation of Benzaldehyde (Lab Scale)
This protocol is adapted from literature procedures for the cyanosilylation of aldehydes using NbF₅ as a catalyst.[12][13][14]
Materials:
-
This compound (NbF₅)
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (DCM, passed through activated alumina)
-
Schlenk flask and magnetic stir bar (oven-dried)
-
Syringes and needles (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a 50 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: In a glovebox, weigh this compound (0.044 g, 0.23 mmol, 0.5 mol%) into the Schlenk flask. Seal the flask, remove from the glovebox, and place it on a magnetic stirrer under a positive pressure of argon.
-
Reagent Addition: Add anhydrous DCM (10 mL) to the flask. To this suspension, add freshly distilled benzaldehyde (4.7 g, 44.3 mmol, 1.0 equiv.).
-
Initiation: Slowly add trimethylsilyl cyanide (TMSCN) (5.3 g, 53.2 mmol, 1.2 equiv.) dropwise via syringe over 2 minutes. An exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10-15 minutes.
-
Workup: Once the reaction is complete, quench by pouring the mixture into a saturated aqueous solution of NaHCO₃ (50 mL). Extract the aqueous layer with DCM (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl cyanohydrin.
-
Purification: The product can be purified by vacuum distillation if necessary.
Section 4: Visualizations
Workflow for Safe Handling and Scale-Up of NbF₅ Reactions
Caption: A workflow diagram illustrating the key stages from laboratory preparation to pilot-scale production for reactions involving NbF₅.
Troubleshooting Decision Tree for Catalyst Deactivation
Caption: A decision tree to diagnose and resolve common causes of this compound catalyst deactivation during a reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Fluorides, Metal Chlorides and Halogenated Metal Oxides as Lewis Acidic Heterogeneous Catalysts. Providing Some Context for Nanostructured Metal Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. helgroup.com [helgroup.com]
- 6. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 7. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalystseurope.org [catalystseurope.org]
- 9. amarequip.com [amarequip.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Niobium(V) Fluoride Waste Management
This guide provides essential information for the safe handling and disposal of Niobium(V) fluoride (NbF₅) waste. Researchers, scientists, and drug development professionals should review this information before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly corrosive and toxic inorganic compound.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][2][3] A significant hazard is its sensitivity to moisture; it reacts with water to produce hazardous byproducts, including highly corrosive hydrofluoric acid (HF).[1][4][5]
Q2: What is the recommended disposal method for this compound waste?
A2: The primary and safest method for disposal is through a certified hazardous waste management company.[1] In-lab neutralization is strongly discouraged without specific, validated protocols and specialized equipment due to the extreme hazards involved.[1] Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7][8]
Q3: Why is in-laboratory neutralization of this compound waste not recommended?
A3: In-lab neutralization is not recommended due to the compound's vigorous reaction with water and other neutralizing agents.[1] This reaction is exothermic (releases heat) and generates hydrofluoric acid (HF), an extremely corrosive and toxic substance that poses severe health risks upon contact or inhalation.[6][9] Handling this reaction requires specialized equipment and expertise to manage the heat generated and contain the hazardous fumes.[9]
Q4: What happens if this compound waste is exposed to moisture?
A4: Exposure to atmospheric moisture or water will cause this compound to hydrolyze.[1][10] This chemical reaction produces gaseous hydrogen fluoride (HF) and various fluoroniobic acids.[4][11] Hydrogen fluoride is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6]
Q5: How should I properly collect and store this compound waste prior to disposal?
A5: Proper collection and storage are critical to ensure safety.
-
Container: Use a clean, dry, and chemically compatible container clearly designated for solid this compound waste. The container must be sealable to prevent exposure to moisture.[1]
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6][11]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area, such as a dedicated hazardous waste storage cabinet.[1]
Q6: What Personal Protective Equipment (PPE) is required when handling this compound waste?
A6: When handling this compound, a comprehensive suite of PPE is mandatory.[1] This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Body Protection: A lab coat and, if necessary, a chemical-resistant apron.[1]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits may be exceeded or if dust is present.[6][11]
Q7: What is the immediate procedure in case of an accidental spill?
A7: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[6] For small spills, you can sprinkle a dry neutralizing agent like sodium bicarbonate over the area until fizzing stops.[12] For larger spills, a lime slurry (calcium hydroxide) can be used.[12] After neutralization, the resulting material is still considered hazardous waste and must be collected in a suitable container for disposal by a professional service.[12][13] Do not use water to clean up a spill, as this will exacerbate the hazard by forming hydrofluoric acid.
Quantitative Data Summary
The following table summarizes key quantitative and hazard data for this compound.
| Property | Value | Citations |
| Chemical Formula | NbF₅ | [2][7] |
| Molar Mass | 187.9 g/mol | [2][14] |
| Appearance | Light beige or white to pale yellow powder | [3][4][15] |
| Melting Point | 72-73 °C | [5] |
| Boiling Point | 236 °C | [5] |
| GHS Hazard Statements | H302: Harmful if swallowed | [3][11][15] |
| H312: Harmful in contact with skin | [3][11][15] | |
| H314: Causes severe skin burns and eye damage | [3][11][15] | |
| H332: Harmful if inhaled | [3][11] | |
| UN Number | 1759 | [6][7] |
| Hazard Class | 8 (Corrosive solid, n.o.s.) | [6][7] |
Experimental Protocol
Title: Protocol for Segregation and Packaging of this compound Waste for Professional Disposal
Objective: To safely collect, segregate, and package solid this compound waste in preparation for collection by a certified hazardous waste disposal service.
Materials:
-
Solid this compound waste
-
Designated hazardous waste container (clean, dry, sealable, chemically compatible material like HDPE)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): face shield, chemical safety goggles, chemical-resistant gloves, lab coat
-
Spatula and/or brush (made of compatible materials)
-
Fume hood
Procedure:
-
Preparation: 1.1. Don all required PPE before beginning the procedure. 1.2. Perform all waste handling operations within a certified fume hood to minimize inhalation exposure. 1.3. Prepare the designated hazardous waste container by ensuring it is clean, completely dry, and properly labeled with "Hazardous Waste" and "this compound."
-
Waste Collection: 2.1. Carefully transfer the solid this compound waste from its source (e.g., reaction vessel, contaminated filter paper) into the designated waste container using a clean, dry spatula. 2.2. Avoid creating dust. If the waste is a fine powder, transfer it slowly and carefully. 2.3. Ensure that no other incompatible waste materials are added to this container.[1]
-
Container Sealing and Labeling: 3.1. Once all waste is collected, securely seal the container lid to prevent any atmospheric moisture from entering.[1] 3.2. Complete the hazardous waste label with all required information, including the accumulation start date and the specific contents. 3.3. Affix appropriate hazard pictograms (corrosive, toxic) to the container.[1]
-
Storage: 4.1. Store the sealed and labeled container in a designated hazardous waste storage area that is dry, well-ventilated, and away from incompatible materials.[1][6] 4.2. The storage area should have secondary containment.
-
Arranging for Disposal: 5.1. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[1] 5.2. Provide them with a complete and accurate description of the waste.
Logical Workflow
The following diagram illustrates the decision-making and handling workflow for this compound waste.
Caption: Workflow for the safe management of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Niobium pentafluoride | F5Nb | CID 82217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 7783-68-8 [m.chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 10. 7783-68-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. fishersci.ie [fishersci.ie]
- 12. m.youtube.com [m.youtube.com]
- 13. ltschem.com [ltschem.com]
- 14. This compound [chemister.ru]
- 15. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Niobium(V) Fluoride Purity
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of Niobium(V) fluoride (NbF₅), a critical material in various high-tech applications including catalysis and the synthesis of advanced materials, is paramount to ensuring predictable and reliable outcomes in research and development. This guide provides a comprehensive comparison of key analytical techniques for the characterization of NbF₅ purity, offering insights into their principles, performance, and practical applications. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Overview of Analytical Techniques
The determination of this compound purity requires a multi-faceted approach, capable of identifying and quantifying a range of potential impurities. These can include other niobium species (e.g., oxyfluorides), metallic contaminants, and non-metallic elements. The primary analytical techniques discussed in this guide are:
-
X-ray Diffraction (XRD): A powerful tool for identifying crystalline phases and assessing the overall crystalline purity of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, which provides detailed information about the local chemical environment of fluorine atoms, making it ideal for identifying and quantifying different fluoride-containing species.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for the determination of trace and ultra-trace elemental impurities.
-
X-ray Fluorescence (XRF) Spectroscopy: A non-destructive technique for elemental analysis, well-suited for quantifying the niobium content and detecting heavier metallic impurities.
Comparative Performance of Analytical Techniques
The selection of an analytical technique is often a trade-off between sensitivity, specificity, speed, and cost. The following tables summarize the key performance characteristics of the discussed techniques for the analysis of this compound.
Table 1: Comparison of Techniques for Crystalline and Molecular Purity
| Parameter | X-ray Diffraction (XRD) | ¹⁹F Nuclear Magnetic Resonance (NMR) |
| Primary Use | Crystalline phase identification and quantification | Identification and quantification of fluorine-containing species |
| Detection Limit | ~3-5 wt% for minor crystalline phases[1] | ~1.0 mmol/L for soluble fluoride species[2] |
| Precision (RSD) | < 5% for major phases (Rietveld) | < 2.0%[2] |
| Accuracy | Good for crystalline phases; requires standards for high accuracy[3][4] | High accuracy with internal standards[5] |
| Sample Type | Solid powder | Solid or liquid (dissolved) |
| Key Advantage | Excellent for identifying crystalline impurities like NbO₂F | Highly specific for different chemical environments of fluorine |
| Key Limitation | Not sensitive to amorphous phases or elemental impurities | Requires dissolution for high-resolution spectra; solid-state NMR is more complex |
Table 2: Comparison of Techniques for Elemental Purity
| Parameter | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | X-ray Fluorescence (XRF) |
| Primary Use | Trace and ultra-trace elemental analysis | Major and minor elemental analysis |
| Detection Limit | ppt to low ppm range (e.g., Ta: 3 ng/g, Zr: 30 ng/g)[6] | ppm range (e.g., Nb: 1.62 µg/g, Ta: ~200 ppm)[7][8] |
| Precision (RSD) | < 5% | < 5% |
| Accuracy | High with proper calibration and internal standards | Good, but can be affected by matrix effects[7][9] |
| Sample Type | Liquid (requires sample digestion) | Solid (powder, pellet) or liquid |
| Key Advantage | Exceptional sensitivity for a wide range of elements | Non-destructive, rapid analysis with minimal sample preparation |
| Key Limitation | Destructive; complex sample preparation for a corrosive matrix | Lower sensitivity for lighter elements; matrix effects can be significant |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. The following sections provide methodologies for the key experiments discussed.
X-ray Diffraction (XRD) for Crystalline Phase Analysis
Objective: To identify and quantify crystalline phases in a this compound powder sample.
Methodology:
-
Sample Preparation:
-
Due to the hygroscopic nature of NbF₅, all sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox).
-
Gently grind the NbF₅ sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.
-
-
Instrumentation and Data Collection:
-
Use a powder diffractometer equipped with a Cu Kα radiation source.
-
Set the instrument to operate at a voltage and current appropriate for the X-ray tube (e.g., 40 kV and 40 mA).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Process the raw data to remove background noise and identify peak positions and intensities.
-
Compare the experimental diffraction pattern to reference patterns from a crystallographic database (e.g., the ICDD PDF database) to identify the crystalline phases present.
-
For quantitative analysis, perform Rietveld refinement using appropriate software. This involves fitting a calculated diffraction pattern to the experimental data to determine the weight percentage of each crystalline phase.[3][10]
-
¹⁹F NMR Spectroscopy for Molecular Purity
Objective: To identify and quantify fluorine-containing impurities in a this compound sample.
Methodology:
-
Sample Preparation:
-
In an inert atmosphere, accurately weigh approximately 20-30 mg of the NbF₅ sample into a clean, dry NMR tube.
-
Add a known volume of an appropriate deuterated solvent (e.g., acetonitrile-d₃) to dissolve the sample.
-
Add a known amount of a suitable internal standard containing fluorine (e.g., trifluoroacetic acid) for quantitative analysis.[11]
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire the ¹⁹F NMR spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 times the longest T1) should be used to ensure accurate quantification.[5][11]
-
-
Data Analysis:
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals corresponding to the main NbF₅ species and any fluorine-containing impurities.
-
Calculate the concentration of each species relative to the internal standard based on the integral values and the known concentrations. The wide chemical shift range of ¹⁹F NMR helps in resolving signals from different fluoro-species.[12][13]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities
Objective: To determine the concentration of trace and ultra-trace metallic impurities in a this compound sample.
Methodology:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50-100 mg of the NbF₅ sample into a clean, acid-leached PTFE microwave digestion vessel.
-
In a fume hood, carefully add a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF). A typical mixture might be 5 mL HNO₃ and 2 mL HF.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180-200°C and hold for 20-30 minutes to ensure complete dissolution.
-
After cooling, carefully open the vessels and dilute the digested solution to a final volume (e.g., 50 mL) with ultrapure water. The final acid concentration should be low enough to be compatible with the ICP-MS system (typically <2% HNO₃).
-
-
Instrumentation and Analysis:
-
Use an ICP-MS instrument equipped with a corrosion-resistant sample introduction system (e.g., PFA nebulizer and spray chamber).
-
Calibrate the instrument using multi-element standards prepared in a matrix that matches the digested samples.
-
Use an internal standard solution containing elements not expected in the sample (e.g., Sc, Y, In, Bi) to correct for matrix effects and instrument drift.
-
Analyze the prepared sample solutions.
-
-
Data Analysis:
X-ray Fluorescence (XRF) for Elemental Composition
Objective: To determine the major and minor elemental composition of a this compound sample.
Methodology:
-
Sample Preparation (Pressed Pellet):
-
In an inert atmosphere, mix a known weight of the NbF₅ powder (e.g., 1-2 g) with a binder (e.g., wax binder) if necessary to improve pellet stability.
-
Press the mixture in a hydraulic press at a pressure of 10-15 tons to form a solid, flat pellet.
-
-
Instrumentation and Analysis:
-
Use a wavelength-dispersive (WDXRF) or energy-dispersive (EDXRF) spectrometer.
-
Place the pellet in the sample chamber.
-
Irradiate the sample with X-rays from an appropriate source (e.g., Rh or W tube).
-
Collect the emitted fluorescent X-rays.
-
-
Data Analysis:
-
Identify the elements present based on the energies of the characteristic X-ray peaks.
-
Quantify the concentration of each element using a calibration based on certified reference materials with a similar matrix or by using fundamental parameters software. XRF is particularly well-suited for heavier elements like niobium and potential contaminants such as tantalum.[7][16]
-
Visualization of Workflows and Logic
To further clarify the experimental processes and aid in the selection of the appropriate analytical technique, the following diagrams are provided.
References
- 1. Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction [mccrone.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accuracy in Quantitative X-ray Powder Diffraction Analyses | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Express X-ray fluorescent analysis of technical-grade tantalum and niobium: from raw materials to products | Mezhevaya | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accuracy in Rietveld quantitative phase analysis: a comparative study of strictly monochromatic Mo and Cu radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. puritylabsinc.com [puritylabsinc.com]
- 16. azomining.com [azomining.com]
A Comparative Analysis of Niobium(V) Fluoride and Tantalum(V) Fluoride for Research and Development
Niobium(V) fluoride (NbF₅) and Tantalum(V) fluoride (TaF₅) are inorganic pentafluorides of the Group 5 elements. Due to the chemical similarities between niobium and tantalum, which often co-occur in nature, their compounds exhibit many analogous properties. However, subtle differences in their structure, reactivity, and behavior in solution are critical for their separation and distinct applications in catalysis and materials science. This guide provides an objective comparison of NbF₅ and TaF₅, supported by experimental data, to assist researchers and drug development professionals in selecting the appropriate compound for their specific needs.
Physicochemical Properties
Both NbF₅ and TaF₅ are white, crystalline solids at room temperature and are highly reactive, particularly with water. Their fundamental physical properties are summarized below.
| Property | This compound (NbF₅) | Tantalum(V) Fluoride (TaF₅) |
| Molar Mass | 187.90 g/mol | 275.94 g/mol [1] |
| Appearance | White, crystalline solid | White powder[1] |
| Melting Point | 79.0 °C | 96.8 °C[1] |
| Boiling Point | 234.9 °C | 229.5 °C[1] |
| Density | 3.29 g/cm³ | 4.74 g/cm³[1] |
| Solubility | Decomposes in water | Decomposes in water[1] |
Structural Analysis
The structural chemistry of NbF₅ and TaF₅ is a key aspect of their behavior. In the solid state, both compounds adopt a tetrameric structure, while their vapor phase consists of a mixture of monomers and dimers.
Solid-State Structure: In the solid phase, both NbF₅ and TaF₅ consist of four metal-fluoride octahedra (MF₆) linked by bridging fluorine atoms, forming a cyclic tetramer, (MF₅)₄.[1][2] This structure is a result of the tendency of the metal centers to achieve coordination saturation by sharing ligands.[2] The crystal structure of NbF₅ has been redetermined with high precision, confirming this arrangement.[3]
Caption: Cyclic tetrameric structure of solid NbF₅ and TaF₅.
Gas-Phase Structure: In the gaseous state, an equilibrium exists between monomeric (MF₅) and dimeric (M₂F₁₀) species.[4] The monomer adopts a trigonal bipyramidal structure.[1] Experimental studies using Raman spectroscopy have shown that the dimeric form, Ta₂F₁₀, has a higher relative stability compared to Nb₂F₁₀ in the vapor phase.[4]
Caption: Monomer-dimer equilibrium in the gas phase for NbF₅ and TaF₅.
Reactivity and Catalytic Activity
Both NbF₅ and TaF₅ are potent Lewis acids and are extremely sensitive to moisture.[5] Their reactivity leads to diverse applications in catalysis and coordination chemistry.
-
Lewis Acidity: They readily form complexes with neutral donor ligands such as tertiary phosphines and arsines.[5][6] Their high Lewis acidity allows them to act as catalysts in various organic transformations.
-
Hydrolysis: Reaction with water is rapid and leads to the formation of oxyfluorides and ultimately hydrofluoric acid (HF), a hazardous byproduct.[7] This necessitates handling under strictly anhydrous conditions in an inert atmosphere.[8] In aqueous hydrofluoric acid solutions, the coordination chemistry of niobium and tantalum differs significantly; tantalum tends to form six- and seven-coordinate fluoro complexes, while niobium is dominated by hydrolyzed oxyfluoride complexes under similar conditions.[9]
-
Catalytic Applications:
-
This compound has been identified as a highly efficient catalyst for the solvent-free cyanosilylation of aldehydes, providing cyanohydrins in excellent yields (>95%) with low catalyst loading (0.5 mol%) and short reaction times (10 minutes).[10][11]
-
Tantalum(V) fluoride , often in combination with HF, is used as a catalyst for the alkylation of alkanes and alkenes and for the protonation of aromatic compounds.[1]
-
Caption: Simplified pathway for NbF₅-catalyzed cyanosilylation.
Role in Niobium and Tantalum Separation
The most significant practical difference in the reactivity of NbF₅ and TaF₅ arises in aqueous hydrofluoric acid, which forms the basis of the industrial Marignac process for their separation.[12][13] Due to niobium's greater tendency to hydrolyze, it forms the potassium oxypentafluoroniobate salt (K₂[NbOF₅]), which is significantly more soluble in HF than the potassium heptafluorotantalate salt (K₂[TaF₇]) formed by tantalum.[1][13] This difference in solubility allows for the selective precipitation of the tantalum salt, achieving an effective separation.
Experimental Protocols
A. Synthesis of Niobium(V) and Tantalum(V) Fluoride
A common laboratory method for synthesizing high-purity NbF₅ or TaF₅ is through the direct fluorination of the corresponding metal.[3]
-
Objective: To synthesize MF₅ (M=Nb or Ta) from the elemental metal.
-
Apparatus: A tube furnace, a reaction tube (e.g., made of nickel or alumina), a system for delivering a controlled flow of fluorine gas (typically diluted with an inert gas like nitrogen or argon), and a cold trap for product collection.[3]
-
Procedure:
-
Place the niobium or tantalum metal powder/foil in the center of the reaction tube.
-
Assemble the apparatus, ensuring all connections are leak-tight and made of fluorine-resistant materials (e.g., Monel, PFA).
-
Purge the entire system with an inert gas (e.g., argon) to remove air and moisture.
-
Heat the furnace to the reaction temperature (e.g., ~200-300 °C).
-
Introduce a slow, controlled stream of diluted fluorine gas (e.g., 10% F₂ in N₂) over the heated metal.
-
The volatile metal pentafluoride product will sublime and travel downstream.
-
Collect the white, crystalline product in a PFA U-trap or a cooled section of the apparatus.[3]
-
Once the reaction is complete, switch the gas flow back to pure inert gas and allow the system to cool to room temperature before dismantling in a dry environment (e.g., a glovebox).
-
Caption: General experimental workflow for the synthesis of MF₅.
B. Structural Characterization by Single-Crystal X-ray Diffraction
-
Objective: To determine the precise atomic arrangement and bond lengths/angles.
-
Procedure:
-
Single crystals are grown, typically via sublimation.[3]
-
Due to their extreme moisture sensitivity, crystals must be selected and mounted on the diffractometer goniometer under an inert, dry oil at low temperatures.
-
A full sphere of diffraction data is collected using a modern diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]
-
The collected data is processed (integrated and scaled), and the structure is solved and refined using specialized crystallographic software to yield the final structural model.
-
Safety and Handling
Both NbF₅ and TaF₅ are hazardous materials that require stringent safety protocols. They are highly corrosive, toxic upon inhalation, ingestion, or skin contact, and cause severe skin burns and eye damage.[7][8][14]
| Hazard Information | This compound (NbF₅) | Tantalum(V) Fluoride (TaF₅) |
| GHS Pictograms | Corrosive, Harmful/Irritant | Corrosive, Harmful/Irritant |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[8] | H302, H314: Harmful if swallowed. Causes severe skin burns and eye damage.[1] |
| Key Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
Handling Recommendations:
-
Inert Environment: Always handle in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen).[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield. A lab coat and a chemical-resistant apron are also recommended.[7][14]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and oxidizing agents.[8][14]
-
Disposal: Due to their hazardous nature, in-lab neutralization is not recommended.[7] Dispose of as hazardous waste through a certified professional service, in clearly labeled, sealed containers.[7]
References
- 1. Tantalum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Soft diphosphine and diarsine complexes of niobium(V) and tantalum(V) fluorides: synthesis, properties, structures and comparisons with the corresponding chlorides. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ltschem.com [ltschem.com]
- 9. researchgate.net [researchgate.net]
- 10. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Tantalum, easy as Pi: understanding differences in metal–imido bonding towards improving Ta/Nb separations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prometia.eu [prometia.eu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Unveiling the Speciation of Niobium(V) Fluoride Solutions: A Comparative Guide to 19F NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and professionals in drug development, understanding the precise chemical forms of niobium(V) fluoride in solution is paramount for controlling reactivity and optimizing processes. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to facilitate the characterization of these complex solutions.
This compound solutions are known to harbor a variety of anionic and neutral species in equilibrium, including hexafluoroniobate ([NbF6]⁻), heptafluoroniobate ([NbF7]²⁻), various oxyfluoride anions (e.g., [NbOF4]⁻, [NbOF5]²⁻), and solvent adducts of niobium pentafluoride (NbF5). The distribution of these species is highly dependent on the solvent, the concentration of fluoride ions, and the presence of water. 19F NMR spectroscopy stands out as a premier technique for the direct observation and quantification of these distinct fluorine-containing species in solution.
19F NMR Spectroscopy: A Powerful Tool for Speciation
With its 100% natural abundance and a spin of ½, the 19F nucleus is highly sensitive for NMR experiments.[1] The large chemical shift range of 19F NMR provides excellent signal dispersion, often allowing for the baseline resolution of signals from different niobium fluoride species within the same solution.[2] This characteristic is crucial for identifying and quantifying the components of a complex equilibrium mixture.
Data Presentation: 19F NMR Parameters of this compound Species
The following table summarizes typical 19F NMR chemical shifts (δ) and coupling constants (J) for various this compound species in different solvents. Chemical shifts are referenced to CFCl3.
| Species | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Notes |
| [NbF6]⁻ | CD2Cl2 | ~105 | ¹J(⁹³Nb, ¹⁹F) ≈ 330 | A characteristic decet is observed due to coupling with the quadrupolar ⁹³Nb nucleus (I = 9/2). The linewidth can be broad. |
| NbF5·L (L = organic ligand) | Various | Highly variable | ¹J(⁹³Nb, ¹⁹F) can be observed | The chemical shift is sensitive to the nature of the coordinating ligand. For example, in acetonitrile, a broad signal is often seen. |
| [NbOF5]²⁻ | Aqueous HF | ~60-80 | Not always resolved | The presence of oxygen significantly shields the fluorine nuclei, resulting in an upfield shift compared to [NbF6]⁻. |
| [NbF7]²⁻ | Molten Salt | Not widely reported in solution | - | Primarily identified in solid-state and molten salt studies. |
Note: The observed chemical shifts and coupling constants can be influenced by factors such as temperature, concentration, and the presence of other ions in the solution.
Experimental Protocol: 19F NMR of a this compound Solution
A representative experimental protocol for acquiring a 19F NMR spectrum of a this compound solution is as follows:
1. Sample Preparation:
-
Caution: this compound and hydrofluoric acid are highly corrosive and toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Dissolve a known quantity of this compound (NbF5) or a niobium salt (e.g., K2NbF7) in the desired deuterated solvent (e.g., CD3CN, D2O with HF). For aqueous solutions, the addition of hydrofluoric acid may be necessary to stabilize the fluoro-complexes and prevent the formation of niobium oxides.
-
Transfer the solution to a clean, dry NMR tube, preferably made of a material resistant to fluoride, such as a PTFE liner or a specially treated glass tube.
-
A reference standard, such as CFCl3 or a secondary standard like trifluoroacetic acid, may be added in a sealed capillary to avoid reaction with the sample.
2. NMR Acquisition:
-
The 19F NMR spectrum is acquired on a high-resolution NMR spectrometer equipped with a multinuclear probe.
-
Key acquisition parameters to optimize include:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Temperature: Low-temperature experiments may be necessary to slow down exchange processes between different species and resolve individual signals.
-
Spectral Width: A wide spectral width (e.g., -200 to 200 ppm) should be used initially to ensure all fluorine signals are captured.
-
Relaxation Delay: A sufficient relaxation delay (D1) should be employed to ensure accurate quantification, especially when dealing with quadrupolar-coupled nuclei like ⁹³Nb.
-
Proton Decoupling: Proton decoupling is generally not necessary unless studying adducts with proton-containing ligands.
-
Visualization of Niobium Fluoride Equilibria
The speciation of this compound in solution is a dynamic process. The following diagram illustrates the key equilibria that can occur.
Caption: Equilibrium pathways for this compound species in solution.
Comparison with Alternative Techniques
While 19F NMR is a powerful tool, other techniques can provide complementary information for a comprehensive understanding of this compound solutions.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to the molecular structure and bonding of species in solution. It can be used to identify different niobium-fluoride and niobium-oxide bonds.
Performance Comparison:
| Feature | 19F NMR Spectroscopy | Raman Spectroscopy |
| Information Provided | Quantitative speciation, chemical environment of F atoms, coupling information. | Vibrational modes, identification of functional groups (Nb-F, Nb=O). |
| Sensitivity | High for 19F. | Generally lower than NMR. |
| Aqueous Solutions | Can be challenging due to solvent signal, but manageable. | Water is a weak Raman scatterer, making it well-suited for aqueous solutions. |
| Quantitative Analysis | Direct and accurate with proper experimental setup. | Can be quantitative but often requires calibration curves. |
Experimental Protocol: Raman Spectroscopy of a this compound Solution
-
Sample Preparation: Solutions are prepared similarly to those for NMR, typically in glass vials or cuvettes.
-
Data Acquisition: A Raman spectrometer with a suitable laser excitation wavelength is used. The scattered light is collected and analyzed to generate the Raman spectrum. Key bands for niobium fluorides are typically found in the low-frequency region (200-800 cm⁻¹).[3]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation. This allows for the direct detection of the mass-to-charge ratio (m/z) of the various niobium fluoride and oxyfluoride anions present in the solution.
Performance Comparison:
| Feature | 19F NMR Spectroscopy | ESI-MS |
| Information Provided | Speciation and structure in solution. | Mass-to-charge ratio of species, isotopic distribution. |
| In-situ Analysis | Directly probes the solution state. | Analyzes ions in the gas phase, which may not perfectly reflect the solution equilibrium. |
| Isomer Distinction | Can distinguish between isomers with different fluorine environments. | Generally cannot distinguish between isomers. |
| Sensitivity | High. | Very high, capable of detecting trace species. |
Experimental Protocol: ESI-MS of a this compound Solution
-
Sample Preparation: Dilute solutions are typically required to avoid signal suppression. The choice of solvent is critical and should be compatible with the ESI process (e.g., acetonitrile, methanol, water).
-
Data Acquisition: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and analyzed by the mass spectrometer.
Logical Workflow for Speciation Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound solutions.
Caption: A logical workflow for the analysis of this compound solutions.
References
Navigating the Challenges of Mass Spectrometry for Niobium Pentafluoride Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the analysis of niobium pentafluoride (NbF₅) complexes, mass spectrometry presents a powerful yet challenging tool. The inherent reactivity and sensitivity of these compounds necessitate specialized approaches and careful consideration of analytical techniques. This guide provides a comparative overview of potential mass spectrometry methods for the characterization of NbF₅ complexes, supported by general principles and analogous data from related metal fluoride compounds, while highlighting the current scarcity of specific experimental data for NbF₅ complexes in publicly accessible literature.
Niobium pentafluoride is a strong Lewis acid that readily forms complexes with a variety of donor ligands, including those with nitrogen, phosphorus, and oxygen donor atoms. The characterization of these complexes is crucial for understanding their role in catalysis, materials science, and potentially, in medicinal chemistry. Mass spectrometry offers a direct means to determine the molecular weight and stoichiometry of these complexes and to probe their stability and fragmentation pathways.
However, a comprehensive search of available scientific literature reveals a significant lack of specific, published mass spectrometry data, including mass-to-charge ratios (m/z), relative abundances, and fragmentation patterns for well-defined NbF₅ complexes. This scarcity is likely attributable to the hydrolytic instability and high reactivity of these compounds, which can complicate their analysis by common mass spectrometric techniques.
Despite the absence of direct data, we can infer potential analytical strategies and expected outcomes based on the known chemistry of NbF₅ and the established principles of mass spectrometry for coordination compounds.
Comparison of Potential Mass Spectrometry Techniques
The choice of ionization technique is paramount for the successful analysis of NbF₅ complexes. Softer ionization methods are generally preferred to minimize fragmentation and preserve the intact complex for detection.
| Ionization Technique | Potential Suitability for NbF₅ Complexes | Expected Ion Types | Potential Challenges |
| Electrospray Ionization (ESI) | High | Formation of protonated molecules [M+H]⁺, adducts with solvent molecules (e.g., acetonitrile [M+CH₃CN+H]⁺), or, in the case of ionic complexes, direct observation of the cationic or anionic species. | High reactivity of NbF₅ can lead to in-source reactions with solvents or impurities. The complexes may be prone to hydrolysis, requiring strictly anhydrous conditions. The formation of complex ionic species, such as [NbF₄(L)₂]⁺[NbF₆]⁻, has been suggested in the literature for phosphine complexes, which could be detectable by ESI-MS. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Moderate to High | Primarily singly charged ions [M]⁺ or [M+H]⁺. | Finding a suitable matrix that does not react with the analyte is critical. The high energy of the laser could induce fragmentation or reactions. MALDI-TOF has been successfully used for the characterization of other metallo-supramolecular systems. |
| Fast Atom Bombardment (FAB) | Moderate | Protonated molecules [M+H]⁺ and fragment ions. | The high-energy nature of FAB can lead to significant fragmentation, which might be useful for structural elucidation but can make it difficult to observe the intact molecular ion. |
| Atmospheric Pressure Chemical Ionization (APCI) | Low to Moderate | Primarily protonated molecules [M+H]⁺. | The higher temperatures used in APCI sources could lead to thermal decomposition of sensitive NbF₅ complexes. |
Experimental Protocols: A Generalized Approach
Given the lack of specific published protocols for NbF₅ complexes, the following represents a generalized workflow that should be adapted and optimized for the specific complex and mass spectrometer used.
1. Sample Preparation (Strictly Anhydrous):
-
All solvents (e.g., acetonitrile, dichloromethane, toluene) must be rigorously dried and deoxygenated.
-
Complexes should be synthesized and handled under an inert atmosphere (e.g., in a glovebox).
-
Solutions for analysis should be prepared immediately before introduction into the mass spectrometer to minimize degradation.
-
Typical concentrations for ESI-MS would be in the low micromolar to nanomolar range.
2. Electrospray Ionization Mass Spectrometry (ESI-MS) - Hypothetical Protocol:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and isotopic pattern analysis.
-
Ionization Mode: Both positive and negative ion modes should be explored. For neutral complexes, positive ion mode may reveal protonated molecules or adducts. For ionic complexes, the corresponding ion should be detectable.
-
Solvent System: A non-protic, coordinating solvent such as acetonitrile is a common choice for ESI-MS of coordination compounds.
-
Infusion: Direct infusion of the sample solution via a syringe pump at a low flow rate (e.g., 1-10 µL/min) is often preferred for initial characterization.
-
Source Parameters:
-
Capillary Voltage: Optimize in the range of 2-4 kV.
-
Cone Voltage/Fragmentor Voltage: Start with low values (e.g., 20-40 V) to minimize in-source fragmentation and observe the intact complex. A voltage ramp experiment can be performed to induce fragmentation and study the complex's stability.
-
Nebulizing Gas (N₂): Optimize flow rate and temperature to ensure efficient desolvation without causing thermal decomposition.
-
-
MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the isolated parent ion to induce fragmentation and identify characteristic neutral losses (e.g., loss of a ligand, HF).
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the mass spectrometric analysis of a hypothetical Niobium pentafluoride complex.
Caption: A generalized workflow for the mass spectrometry analysis of Niobium pentafluoride complexes.
Logical Pathway for Ion Formation and Fragmentation
The following diagram illustrates the potential pathways for ion formation and subsequent fragmentation of a hypothetical neutral NbF₅ complex with a generic ligand 'L'.
Caption: A hypothetical fragmentation pathway for a neutral Niobium pentafluoride complex.
comparing the Lewis acidity of NbF5 with other metal fluorides
A Comprehensive Comparison of the Lewis Acidity of Niobium(V) Pentafluoride and Other Metal Fluorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acidity of niobium(V) pentafluoride (NbF₅) with other common metal fluorides. The information presented herein is supported by experimental data and established chemical principles, offering a valuable resource for applications in catalysis, organic synthesis, and materials science.
Understanding Lewis Acidity in Metal Fluorides
Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry. In the context of metal fluorides, the high electronegativity of the fluorine atoms withdraws electron density from the central metal atom, rendering it electron-deficient and thus a potent Lewis acid. This property is crucial for the catalytic activity of many metal fluorides in a wide range of chemical transformations.
The strength of a Lewis acid is commonly quantified using several experimental and computational methods, primarily the Gutmann-Beckett method and the calculation of Fluoride Ion Affinity (FIA).
Quantitative Comparison of Lewis Acidity
The following table summarizes the available quantitative data for the Lewis acidity of NbF₅ and other selected metal fluorides.
| Metal Fluoride | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) | Notes |
| NbF₅ | Not available | Not available | Exhibits strong Lewis acidity, forming a superacid with HF.[1] Its catalytic activity suggests a high degree of Lewis acidity.[2] |
| SbF₅ | ~100 (by reference to SbCl₅)[3][4] | ~493[5] | Considered a Lewis superacid and a benchmark for high Lewis acidity.[2][3][6][7][8][9] |
| BF₃ | 89[4][10] | ~340-360[10] | A widely used Lewis acid, though its acidity is tempered by back-donation from fluorine to the boron center.[10][11][12] |
| AlF₃ | Not available (solid) | Not available (solid) | Recognized as an exceptionally strong solid Lewis acid.[1][13][14] |
| AsF₅ | Not available | Higher than PF₅, lower than SbF₅[8][15] | Part of the pnictogen pentafluoride series with a clear trend in Lewis acidity.[8] |
| PF₅ | Not available | Lower than AsF₅[8][15] | The weakest Lewis acid among the common pnictogen pentafluorides.[8] |
| TiF₄ | Not available | Not available | Included for comparison as a common transition metal fluoride. |
Experimental Protocols
Gutmann-Beckett Method
This widely used experimental technique quantifies Lewis acidity by measuring the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.[4][11][16]
Protocol:
-
A solution of the Lewis acid is prepared in a weakly coordinating solvent (e.g., deuterated dichloromethane or chloroform).
-
A solution of triethylphosphine oxide (Et₃PO) is also prepared in the same solvent.
-
The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine its chemical shift (δ) in the absence of the Lewis acid.
-
The Lewis acid and Et₃PO solutions are mixed, and the ³¹P NMR spectrum of the resulting adduct is recorded.
-
The Acceptor Number (AN) is calculated using the following formula[3]: AN = 2.21 × (δsample - 41.0) where δsample is the chemical shift of the Et₃PO-Lewis acid adduct, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[4]
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity is a computational method that provides a thermodynamic measure of Lewis acidity.[15][17] It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[16]
Computational Protocol:
-
The geometries of the Lewis acid (e.g., NbF₅) and its corresponding fluoride adduct (e.g., [NbF₆]⁻) are optimized using quantum chemical calculations, often employing Density Functional Theory (DFT).[6]
-
The electronic energies and thermal corrections are calculated for both species to obtain their gas-phase enthalpies.
-
The Fluoride Ion Affinity is then calculated as the difference between the enthalpy of the Lewis acid and the fluoride adduct. Higher FIA values indicate stronger Lewis acidity.[15]
Visualizing Experimental Workflow and Lewis Acidity Comparison
The following diagrams illustrate the experimental workflow for the Gutmann-Beckett method and a conceptual comparison of the Lewis acidity of the discussed metal fluorides.
References
- 1. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. magritek.com [magritek.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimony pentafluoride - Wikipedia [en.wikipedia.org]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Donor number - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. americanelements.com [americanelements.com]
- 14. researchgate.net [researchgate.net]
- 15. carbene.de [carbene.de]
- 16. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Niobium Pentafluoride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is paramount. This guide provides an objective comparison of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) with other analytical techniques for the validation of Niobium Pentafluoride (NbF5) purity, supported by experimental data and detailed protocols.
Niobium Pentafluoride (NbF5) is a critical material in various high-technology sectors, including optics, electronics, and catalysis. Its performance in these applications is directly linked to its purity, as even trace metallic impurities can significantly alter its chemical and physical properties. Therefore, robust and accurate analytical methods are required to verify the purity of NbF5. This guide focuses on ICP-OES as a primary analytical technique and compares it with other common methods for trace element analysis.
Comparison of Analytical Techniques for NbF5 Purity Analysis
The choice of analytical technique for determining the purity of NbF5 depends on several factors, including the required detection limits, the number of elements to be analyzed, sample throughput, and cost. Below is a comparative summary of ICP-OES and other relevant techniques.
| Feature | ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) | ICP-MS (Inductively Coupled Plasma - Mass Spectrometry) | GD-MS (Glow Discharge Mass Spectrometry) | XRF (X-ray Fluorescence) |
| Principle | Measures the wavelength and intensity of light emitted by excited atoms and ions in a plasma. | Measures the mass-to-charge ratio of ions created in a plasma. | Directly ionizes a solid sample in a glow discharge and measures the mass-to-charge ratio of the sputtered ions. | Measures the fluorescent X-rays emitted from a sample when it is excited by a primary X-ray source. |
| Typical Detection Limits | ppm to high ppb (parts per billion) | ppb to sub-ppt (parts per trillion) | sub-ppb to ppt | ppm to low % |
| Sample Preparation | Requires dissolution of the solid NbF5 sample. | Requires dissolution of the solid NbF5 sample and often further dilution due to lower tolerance for total dissolved solids. | Direct analysis of solid conductive samples with minimal preparation. For non-conductive powders like NbF5, it can be pressed into a conductive host matrix (e.g., tantalum).[1] | Minimal sample preparation, often analyzed as a pressed powder.[2] |
| Throughput | High; multi-element analysis is simultaneous. | High; multi-element analysis is simultaneous. | Moderate; sequential analysis. | High; rapid, non-destructive analysis. |
| Matrix Effects | Can be significant, requiring matrix-matched standards or internal standardization. | Can be more pronounced than in ICP-OES, often requiring matrix separation or advanced interference correction techniques. | Generally lower matrix effects compared to plasma-based solution techniques. | Significant matrix effects that require correction using standards or fundamental parameters. |
| Cost (Instrument) | Moderate | High | Very High | Low to Moderate |
| Best Suited For | Routine quality control, analysis of major and minor impurities. | Ultra-trace impurity analysis, high-purity certification. | Analysis of high-purity conductive materials, depth profiling. | Rapid screening, analysis of major and minor elemental composition. |
Experimental Protocol: Purity Validation of NbF5 by ICP-OES
This protocol outlines the key steps for the determination of trace metallic impurities in NbF5 using ICP-OES.
Sample Preparation (Microwave-Assisted Acid Digestion)
Caution: Niobium Pentafluoride is highly corrosive and reacts with water. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Weighing: Accurately weigh approximately 0.1 g of the NbF5 sample into a clean, dry polytetrafluoroethylene (PTFE) microwave digestion vessel.
-
Digestion: Carefully add 5 mL of concentrated sulfuric acid (H2SO4) to the vessel.
-
Microwave Digestion: Seal the vessel and place it in a microwave digestion system. A typical program involves ramping the temperature to 200°C and holding for 20 minutes.
-
Dilution: After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask. Dilute to the mark with deionized water.
Instrument Parameters
The following are typical ICP-OES instrument parameters. These may need to be optimized for the specific instrument and analytical requirements.
| Parameter | Value |
| RF Power | 1.3 - 1.5 kW |
| Plasma Gas Flow | 12 - 15 L/min |
| Auxiliary Gas Flow | 0.8 - 1.2 L/min |
| Nebulizer Gas Flow | 0.6 - 0.8 L/min |
| Sample Uptake Rate | 1.0 - 1.5 mL/min |
| Viewing Mode | Axial or Radial (Axial for lower detection limits) |
| Integration Time | 5 - 10 seconds |
Calibration and Quality Control
-
Calibration Standards: Prepare a series of multi-element calibration standards in a matrix that matches the diluted sample solution (i.e., containing the same concentration of H2SO4).
-
Blank: A blank solution containing only the digestion acid and deionized water should be analyzed to correct for any background contamination.
-
Quality Control Sample: A certified reference material (CRM) or a laboratory control sample should be analyzed to verify the accuracy of the method.
-
Spike Recovery: A portion of the sample should be spiked with a known concentration of the analytes of interest to assess matrix effects.
Visualizing the Workflow and Logic
To better illustrate the experimental and decision-making processes, the following diagrams have been generated.
Caption: Experimental workflow for NbF5 purity analysis by ICP-OES.
Caption: Decision tree for selecting an analytical technique for NbF5 purity.
References
Niobium(V) Fluoride: A Superior Catalyst in Cyanosilylation Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic methods is paramount. In the realm of carbon-carbon bond formation, the cyanosilylation of carbonyl compounds stands as a crucial transformation, yielding cyanohydrins that are valuable precursors to α-hydroxy acids and other medicinally relevant scaffolds. This guide provides an objective comparison of the performance of Niobium(V) fluoride (NbF₅) against other commonly employed catalysts in this reaction, supported by experimental data.
This compound has emerged as a remarkably efficient Lewis acid catalyst for the cyanosilylation of aldehydes and ketones.[1] Its performance is characterized by high yields, mild reaction conditions, and short reaction times, often outperforming traditional catalysts.[1][2] This guide will delve into a data-driven comparison, present detailed experimental protocols, and illustrate the general workflow of this important reaction.
Performance Benchmark: Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes is a key benchmark for evaluating catalyst efficiency. The data presented below summarizes the performance of NbF₅ in comparison to a range of other Lewis acid and metal-based catalysts for the cyanosilylation of benzaldehyde, a common model substrate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NbF₅ | 0.5 | Solvent-free | Room Temp. | 10 min | >95 | [1][3] |
| NbCl₅ | 1 | Solvent-free | Room Temp. | 15 min | 99 | [2] |
| Sc(OTf)₃ | 10 | CH₂Cl₂ | Room Temp. | 18 h | 32 | [4] |
| Cu(OTf)₂ | - | - | - | - | - | [5] |
| Ru(p-cymene)Cl]₂ | 2 | Solvent-free | Room Temp. | 6 h | 30 | [6] |
| [Ru(1c)] | 2 | Solvent-free | Room Temp. | 6 h | 87 | [6] |
| Cu(II)-polymer (2) | 5 | MeOH | Room Temp. | 8 h | 79 | [7] |
| SmI₂ | 0.01-0.5 | Solvent-free | Room Temp. | - | up to 99 | [8] |
| FeCl₃ | - | - | - | - | - | [9] |
| Montmorillonite K10 | - | Solvent-free | - | 5 min | 90-99 (for benzimidazoles) | [10] |
As evidenced by the data, NbF₅ demonstrates exceptional activity, affording near-quantitative yields in a remarkably short reaction time under environmentally benign solvent-free conditions and at a low catalyst loading.[1][3] While NbCl₅ also shows excellent performance, other common Lewis acids like Sc(OTf)₃ require significantly longer reaction times and may necessitate the use of solvents.[2][4] Transition metal catalysts based on ruthenium and copper show promise but generally require longer reaction times to achieve high yields.[6][7]
Performance in Cyanosilylation of Ketones
The cyanosilylation of ketones is generally more challenging than that of aldehydes due to the increased steric hindrance and lower electrophilicity of the carbonyl carbon. While specific comparative data for NbF₅ in ketone cyanosilylation is less abundant in the provided search results, the general efficacy of various catalytic systems can be inferred. For instance, montmorillonite K10 has been shown to be an effective catalyst for reactions involving ketones.[11] The development of highly efficient catalysts for the cyanosilylation of ketones remains an active area of research.
Experimental Protocol: NbF₅-Catalyzed Cyanosilylation of Aldehydes
The following is a representative experimental procedure for the cyanosilylation of aldehydes using NbF₅ as a catalyst.[3]
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
This compound (NbF₅) (0.5 mol%)
Procedure:
-
To a clean, dry reaction vessel, add the aldehyde (1.0 mmol) and trimethylsilyl cyanide (1.2 mmol).
-
Add a catalytic amount of dispersed NbF₅ (0.5 mol%).
-
The reaction mixture is stirred at room temperature under solvent-free conditions.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction is typically complete within 10 minutes for most aldehydes.[1][3]
-
Upon completion, the product, a cyanohydrin trimethylsilyl ether, can be purified by standard methods such as flash column chromatography.
Experimental Workflow
The general workflow for a Lewis acid-catalyzed cyanosilylation reaction is depicted in the following diagram.
Caption: General workflow for NbF₅-catalyzed cyanosilylation.
Signaling Pathways and Mechanistic Considerations
The catalytic cycle of Lewis acid-mediated cyanosilylation is generally understood to involve the activation of the carbonyl compound by the Lewis acid. In the case of NbF₅, the highly Lewis acidic niobium center coordinates to the oxygen atom of the aldehyde or ketone. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide anion from trimethylsilyl cyanide. The subsequent transfer of the trimethylsilyl group to the oxygen atom regenerates the catalyst and yields the cyanohydrin trimethylsilyl ether product. The high efficiency of NbF₅ can be attributed to its strong Lewis acidity and its ability to facilitate this catalytic cycle rapidly and efficiently, even at low catalyst loadings.
Caption: Simplified mechanism of NbF₅-catalyzed cyanosilylation.
References
- 1. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 6. Cyanosilylation of Aromatic Aldehydes by Cationic Ruthenium(II) Complexes of Benzimidazole-Derived O-Functionalized N-Heterocyclic Carbenes at Ambient Temperature under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Experimental Bond Lengths in the Tetrameric Niobium(V) Fluoride (Nb4F20) Molecule
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined bond lengths within the niobium pentafluoride tetramer, Nb4F20. While a direct comparison with theoretical calculations is highly desirable for a comprehensive understanding of its molecular structure, a review of the current scientific literature reveals a notable absence of published theoretical studies reporting calculated bond lengths specifically for the Nb4F20 molecule.
This document, therefore, focuses on presenting the most recent and precise experimental data obtained from single-crystal X-ray diffraction studies. The absence of theoretical data is highlighted, pointing towards an opportunity for computational chemists to contribute to a more complete structural elucidation of this important niobium compound.
Data Presentation: Experimental Bond Lengths
The crystalline structure of niobium pentafluoride consists of tetrameric Nb4F20 molecules. Within this structure, each niobium atom is octahedrally coordinated by six fluorine atoms. These fluorine atoms can be categorized into two types: terminal fluorines (bonded to a single niobium atom) and bridging fluorines (bonded to two niobium atoms). The following table summarizes the experimentally determined bond lengths from a recent, high-precision redetermination of the crystal structure.
| Bond Type | Atom 1 | Atom 2 | Bond Length (Å) | Experimental Method | Reference |
| Niobium - Terminal Fluorine | Nb1 | F1 | 1.8121(10) | Single-Crystal X-ray Diffraction (100 K) | [1] |
| Niobium - Terminal Fluorine | Nb1 | F2 | 1.8157(11) | Single-Crystal X-ray Diffraction (100 K) | [1] |
| Niobium - Terminal Fluorine | Nb2 | F3 | 1.7880(11) | Single-Crystal X-ray Diffraction (100 K) | [1] |
| Niobium - Terminal Fluorine | Nb2 | F5 | 1.7821(12) | Single-Crystal X-ray Diffraction (100 K) | [1] |
| Niobium - Bridging Fluorine | Nb1 | F4 | 2.0669(9) | Single-Crystal X-ray Diffraction (100 K) | [1] |
| Niobium - Bridging Fluorine | Nb2 | F4 | 2.0685(10) | Single-Crystal X-ray Diffraction (100 K) | [1] |
As the data indicates, the terminal Nb-F bonds are significantly shorter than the bridging Nb-F bonds, which is a typical feature for such structures.
Experimental Protocols
Synthesis and Crystallization of Niobium(V) Fluoride
Single crystals of NbF5 were synthesized by the direct fluorination of niobium metal.[1] In this process, niobium metal sheets were placed in a corundum boat within a tube furnace. A stream of dilute fluorine gas (20% F2 in Argon) was passed over the heated niobium metal at 473 K. The resulting niobium pentafluoride was then sublimed to form single crystals in a cooler part of the reaction apparatus. All handling of the solid materials was performed in an argon-filled glove box due to the hygroscopic nature of NbF5.
Single-Crystal X-ray Diffraction
The determination of the crystal structure and the precise bond lengths was carried out using single-crystal X-ray diffraction. A suitable single crystal of NbF5 was mounted on a diffractometer and cooled to 100 K to minimize thermal vibrations and obtain a more accurate structure. A monochromatic X-ray beam was directed at the crystal, and the diffraction pattern was collected on a detector. The structure was solved and refined using established crystallographic software packages. This process allowed for the precise determination of the atomic coordinates and, consequently, the intramolecular bond distances and angles within the Nb4F20 molecule with a high degree of accuracy.[1]
Theoretical Methodologies: A Prospective View
While specific theoretical bond lengths for Nb4F20 are not available in the literature, computational quantum chemistry provides powerful tools for such predictions. For a molecule of this nature, Density Functional Theory (DFT) would be a suitable method. A typical computational protocol would involve:
-
Model Building: Constructing the initial 3D model of the Nb4F20 molecule, likely based on the experimental crystal structure.
-
Method Selection: Choosing an appropriate exchange-correlation functional (e.g., B3LYP, PBE0) and a suitable basis set for both niobium and fluorine atoms (e.g., of a double- or triple-zeta quality with polarization and diffuse functions).
-
Geometry Optimization: Performing a full geometry optimization to find the minimum energy structure of the molecule in the gas phase.
-
Frequency Calculation: A subsequent frequency calculation would be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
The bond lengths from the optimized geometry would then provide the theoretical values for comparison with the experimental data.
Logical Workflow for Structural Analysis
The following diagram illustrates the ideal workflow for a comprehensive structural analysis of a molecule like Nb4F20, incorporating both experimental and theoretical approaches.
Caption: Ideal workflow for comparing theoretical and experimental bond lengths.
References
Safety Operating Guide
Safe Disposal of Niobium(V) Fluoride: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following guidance is for Niobium(V) fluoride (NbF₅). It is crucial to verify the specific chemical identity and consult the corresponding Safety Data Sheet (SDS) before proceeding. This document provides essential safety and logistical information for the disposal of this compound, a highly corrosive and toxic inorganic compound that demands meticulous handling and disposal procedures to ensure personnel safety and environmental protection.[1]
This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] A significant hazard is its sensitivity to moisture; it reacts with water to form hazardous byproducts, including hydrofluoric acid (HF).[1] Due to these dangers, in-laboratory neutralization is not recommended without validated protocols and specialized equipment.[1] The primary and safest disposal method is through a certified hazardous waste management company.[1]
Immediate Safety and Handling Precautions
Before handling this compound, familiarize yourself with its hazards. Always work in a well-ventilated area, preferably within a fume hood, and never work alone.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[5]
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound and its waste includes:
| PPE Category | Specification |
| Eye Protection | Non-vented chemical splash goggles and a face shield are required, as safety glasses with side shields do not offer adequate protection.[6] |
| Hand Protection | Medium to heavy-weight chemical-resistant gloves (e.g., nitrile, neoprene, Viton, or natural rubber) are recommended.[1][6] Consider wearing a second pair of nitrile gloves underneath for added protection.[6] |
| Body Protection | A lab coat, a chemical-resistant apron (made of Viton, neoprene, or natural rubber), long pants, and closed-toe shoes are mandatory.[3][6] Prohibited clothing includes shorts, skirts, and open-toed footwear.[6] |
| Respiratory | For nuisance exposures, a particle respirator (type P95 or P1) may be used. For higher-level protection or when handling outside of a fume hood, use appropriate respirator cartridges (e.g., OV/AG/P99).[7] |
Operational Plan for Waste Collection and Storage
Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.
-
Container Selection: Use only chemically compatible containers made of polyethylene, polypropylene, or Teflon®.[3][6][8] NEVER use glass or metal containers , as this compound and its byproduct, hydrofluoric acid, will react with them.[3][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[1] Include the date of waste accumulation.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area.[1][8] This should be within a laboratory fume hood or a dedicated hazardous waste storage cabinet, away from incompatible materials such as bases, metals, and organic compounds.[1][8]
Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1] This is the most secure and recommended method.
In-Lab Neutralization Protocol for Small Quantities (Expert Use Only)
Warning: This procedure should only be performed by personnel thoroughly trained in handling hydrofluoric acid and its precursors. Always have an HF-specific spill kit and calcium gluconate gel readily available.[3][9]
This protocol details the neutralization of small quantities of aqueous waste containing this compound, which will have hydrolyzed to form hydrofluoric acid.
Methodology:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Ensure all required PPE is worn correctly.
-
Prepare a neutralizing slurry of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) in a large, chemically resistant container (e.g., a polyethylene bucket). Using calcium compounds is crucial as they precipitate the highly toxic fluoride ion as insoluble and less hazardous calcium fluoride (CaF₂).[10][11]
-
Prepare an ice bath to cool the reaction vessel, as the neutralization process is exothermic.
-
-
Neutralization:
-
Slowly and carefully add the acidic this compound waste solution to the stirring calcium hydroxide slurry.[12] The recommended ratio is a significant excess of the neutralizing agent.
-
Monitor the temperature of the solution and add the acid waste slowly to control the heat generated.
-
Continuously stir the mixture to ensure complete reaction.
-
-
pH Adjustment and Verification:
-
After the initial neutralization, check the pH of the solution using a calibrated pH meter.
-
If the pH is not within the neutral range (typically 5.5-9.0 for disposal), slowly add more of the neutralizing agent until the target pH is reached.[12]
-
-
Precipitation and Settling:
-
Allow the mixture to stand for a sufficient period for the calcium fluoride precipitate to settle.
-
-
Disposal of Products:
-
The resulting slurry, containing precipitated calcium fluoride and niobium hydroxide, should be collected by a professional hazardous waste disposal service.
-
Even after neutralization, it is best practice to treat the waste as hazardous.[13]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. uab.edu [uab.edu]
- 4. worksafe.vic.gov.au [worksafe.vic.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. 7.1.5 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 13. solusgrp.com [solusgrp.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Niobium(V) Fluoride
Niobium(V) fluoride (NbF₅) is a highly corrosive and toxic inorganic compound that demands meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this chemical.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][2][3][4][5] A critical hazard is its high sensitivity to moisture; it reacts with water to produce hazardous byproducts, including hydrofluoric acid (HF).[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][4][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and dust, preventing severe eye damage.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile with a minimum thickness of 0.11 mm, or neoprene).[1][3] | Prevents skin contact, which can cause severe burns.[6] |
| Body Protection | A lab coat and, if necessary, a chemical-resistant apron.[1] | Protects against contamination of personal clothing and skin.[6][7] |
| Respiratory Protection | Work should be conducted in a properly operating chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., type P3) is necessary.[3][7] | Prevents inhalation of harmful dust and fumes.[7] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks.
Preparation and Handling Protocol:
-
Designated Area: All handling of this compound must occur within a designated area, such as a chemical fume hood with an average face velocity of at least 100 feet per minute.[3]
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a specialized HF spill kit are readily accessible and operational before beginning work.[7]
-
Moisture Control: Handle the compound under dry, inert gas conditions if possible.[3] The storage area must be dry and well-ventilated.[3][7]
-
Material Compatibility: Use only clean, dry, and chemically compatible containers and utensils. Do not store in glass containers.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the work area.[3][7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the area and ensure adequate ventilation.[6]
-
Wearing the appropriate PPE, cover the spill with a neutralizing agent or an absorbent material from an HF-specific spill kit (do not use standard silica-based absorbents).
-
Carefully collect the material into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Do not allow the material to enter drains.[7]
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[6][7] Drench the affected area with copious amounts of water for at least 15 minutes, followed by application of calcium gluconate gel if available. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water.[3][6] If possible, have the person drink milk or a calcium-based antacid.[7] Seek immediate medical attention.[6]
-
Disposal Plan
Proper disposal is a critical final step in the safe management of this compound. In-lab neutralization is not recommended without specific, validated protocols due to the significant hazards involved.[1]
Waste Management Protocol:
-
Container: Use a clean, dry, and chemically compatible container specifically designated for solid this compound waste. The container must be sealable to prevent moisture exposure.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[1] Include the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area, such as a dedicated hazardous waste cabinet.[1]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[1]
Quantitative Exposure Limits
While no specific OSHA or NIOSH exposure limits have been established for this compound, limits for fluorides are applicable.
Table 3: Occupational Exposure Limits for Fluorides
| Organization | Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) | 2.5 mg/m³ (as F)[4] |
| ACGIH | Threshold Limit Value (TLV) | 2.5 mg/m³ (as F)[4] |
By adhering to these comprehensive safety protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the product you are using before commencing any work.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
